molecular formula C6H5BrIN B1439371 3-Bromo-5-iodoaniline CAS No. 31948-87-5

3-Bromo-5-iodoaniline

Cat. No.: B1439371
CAS No.: 31948-87-5
M. Wt: 297.92 g/mol
InChI Key: SCXCUTCIFLAPMW-UHFFFAOYSA-N
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Description

3-Bromo-5-iodoaniline is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXCUTCIFLAPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670341
Record name 3-Bromo-5-iodoaniline
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Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31948-87-5
Record name 3-Bromo-5-iodoaniline
Source EPA DSSTox
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Record name 3-bromo-5-iodoaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-iodoaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-iodoaniline: Properties, Synthesis, and Applications in Modern Organic Synthesis

Executive Summary

This compound is a tri-functional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Characterized by the presence of an amine group, a bromine atom, and an iodine atom on a benzene ring, it offers multiple points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds makes this molecule particularly valuable for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. It places special emphasis on its application as a key intermediate for researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, including novel pharmaceutical agents and advanced materials.

Molecular Structure and Physicochemical Properties

Structural and Chemical Identifiers

This compound is a disubstituted aniline with halogen atoms at the meta positions relative to the amino group. This substitution pattern dictates its chemical behavior and synthetic potential.

  • IUPAC Name : this compound[1]

  • CAS Number : 31948-87-5[1][2][3]

  • Molecular Formula : C₆H₅BrIN[1][2][4]

  • Canonical SMILES : C1=C(C=C(C=C1Br)I)N[1][4]

  • InChIKey : SCXCUTCIFLAPMW-UHFFFAOYSA-N[1][4]

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of this compound, which are critical for designing reaction conditions and purification protocols.

PropertyValueSource
Molecular Weight 297.92 g/mol [1]
Monoisotopic Mass 296.86501 Da[1][4]
Density (Predicted) 2.292 g/cm³[3]
Boiling Point (Predicted) 335.5 °C at 760 mmHg[3]
Flash Point (Predicted) 156.7 °C[3]
pKa (Predicted) 2.56 ± 0.10[3]
XLogP3 (Predicted) 2.6[1][4]
Refractive Index (Predicted) 1.715[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution pattern, each aromatic proton will appear as a triplet or a doublet of doublets, with small coupling constants (J-values) characteristic of meta-coupling. The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The spectrum will display six unique signals for the aromatic carbons, as the molecule is unsymmetrical. The carbons bonded to the electronegative bromine and iodine atoms (C-Br and C-I) will be significantly shifted.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) with a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M⁺ and M+2), which is a clear diagnostic feature for the presence of a single bromine atom.

For advanced analysis, such as the identification of trace impurities generated during synthesis, hyphenated techniques like LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance) can be employed for rapid separation and structural elucidation.[5][6]

Synthesis and Purification

The synthesis of polysubstituted anilines like this compound often requires a multi-step approach involving the protection of the reactive amine group, followed by sequential electrophilic aromatic substitution.

A Plausible Synthetic Workflow

A common strategy for synthesizing specifically substituted anilines begins with a commercially available precursor, followed by carefully chosen halogenation and functional group manipulation steps. One potential route could start from 3,5-dibromoaniline, involving a halogen exchange reaction, or from 3-bromoaniline via diazotization followed by iodination. The multi-step synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene from aniline provides a robust template for the logic involved.[7][8][9] This process typically involves:

  • Acetylation : Protection of the highly activating amino group of an aniline precursor as an acetanilide to moderate its reactivity and direct subsequent substitutions.

  • Halogenation : Sequential introduction of halogen atoms onto the aromatic ring. The order is critical and is dictated by the directing effects of the substituents.

  • Hydrolysis : Deprotection of the acetamido group to regenerate the aniline.

  • Further Halogenation/Modification : Introduction of the final halogen, often via methods like Sandmeyer reaction or using reagents like iodine monochloride.[7][9]

Caption: A simplified proposed synthetic workflow for this compound.

General Experimental Protocol (Illustrative)

The following is an illustrative protocol for an iodination step, based on methodologies for similar compounds.[9]

  • Dissolution : Dissolve the aniline precursor (e.g., 4-bromo-2-chloroaniline) in glacial acetic acid with stirring.

  • Reagent Addition : Slowly add a solution of iodine monochloride (ICl) in acetic acid to the mixture.

  • Heating : Heat the reaction mixture on a steam bath (e.g., to ~80-90 °C) for a specified period to drive the reaction to completion.

  • Quenching : Cool the solution and add a quenching agent, such as aqueous sodium bisulfite, to destroy any excess ICl.

  • Precipitation : Add water to precipitate the crude product.

  • Isolation & Purification : Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups.

The Amine Moiety

The primary amine is a versatile functional group. It can act as a nucleophile, undergo diazotization, or be converted into a wide range of other functionalities such as amides and sulfonamides. However, in the context of drug development, the aniline motif is often considered a "structural alert" due to its potential for metabolic activation by Cytochrome P450 enzymes into reactive quinone-imine species, which can lead to toxicity.[10] This is a critical consideration for medicinal chemists using this scaffold.

Sequential Cross-Coupling Reactions

The most significant feature for synthetic chemists is the presence of two different halogen atoms. The carbon-iodine bond is weaker and more reactive towards oxidative addition with transition metal catalysts (like palladium) than the carbon-bromine bond. This differential reactivity allows for highly selective, sequential cross-coupling reactions.

  • First Coupling (at Iodine) : A reaction such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination can be performed selectively at the C-I position under milder conditions, leaving the C-Br bond intact.

  • Second Coupling (at Bromine) : The resulting product can then undergo a second, distinct cross-coupling reaction at the C-Br position, typically under more forcing conditions (e.g., different ligand, higher temperature).

This stepwise approach enables the precise and controlled construction of complex, unsymmetrically substituted aromatic compounds from a single starting material.[11][12]

G A This compound B First Cross-Coupling (e.g., Suzuki at C-I) [Pd(0), Base, R-B(OH)₂] A->B Selective at Iodine C 3-Bromo-5-(R)-aniline B->C D Second Cross-Coupling (e.g., Sonogashira at C-Br) [Pd(0), Cu(I), R'-alkyne] C->D Selective at Bromine E 3-(R'-alkynyl)-5-(R)-aniline (Disubstituted Product) D->E

Caption: Workflow for sequential cross-coupling reactions.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of target molecules.

  • Pharmaceutical Intermediates : As a building block, it provides a scaffold for creating libraries of complex molecules for high-throughput screening.[] Its structure allows for the exploration of chemical space around a central aniline core, which is a common motif in many biologically active compounds.[10][14]

  • Agrochemicals : Similar to pharmaceuticals, the scaffold can be used as a precursor for new herbicides, insecticides, and fungicides.[11]

  • Advanced Materials : The ability to introduce different functional groups via sequential cross-coupling makes it a useful starting material for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over the molecular structure is essential for tuning electronic and photophysical properties.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[1][2]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[1][2]
STOT, Single Exposure 3H335: May cause respiratory irritation[1][2]
Handling and Storage Recommendations
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eye wash stations and safety showers should be readily available.[2]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If dust is generated, a NIOSH-approved respirator may be necessary.[15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The material may be light-sensitive and should be stored accordingly.[2]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[2]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.[2]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctional nature. The combination of an amine and two different, orthogonally reactive halogens provides a powerful platform for the synthesis of complex, polysubstituted aromatic molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile starting point for building novel molecular architectures with precisely controlled functionality. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to leveraging its capabilities effectively and safely.

References

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  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
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  • PubChemLite. (n.d.). This compound (C6H5BrIN).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline.
  • Thermo Fisher Scientific. (n.d.). 3-Bromoaniline Safety Data Sheet.
  • Sigma-Aldrich. (2014). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Guidechem. (n.d.). 3-BROMO-5-YODOANILINA 31948-87-5 wiki.
  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene.
  • BLD Pharm. (n.d.). 31948-87-5|this compound.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12271, 3-Iodoaniline.
  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE.
  • Shatskikh, S. A., et al. (2018). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.
  • Jamnik, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1).
  • Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
  • BOC Sciences. (n.d.). Applications of Pharmaceutical Intermediates in Drug Development: From Lab to Industry.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • X-Mol. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
  • ChemicalBook. (n.d.). TargetMol Chemicals Inc. - products - page1602.
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-5-iodoaniline, a key halogenated intermediate in the development of complex organic molecules for the pharmaceutical and materials science sectors. The document details a logical, multi-step synthesis beginning from a commercially available precursor, 3-amino-5-bromobenzoic acid. The core transformations leverage a Sandmeyer-type iodination followed by a Curtius rearrangement to achieve the target molecular architecture. We provide detailed, field-tested experimental protocols, an in-depth analysis of the causality behind experimental choices, and a full characterization profile of the final compound using modern analytical techniques. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of polysubstituted anilines.

Introduction and Strategic Overview

This compound is a valuable synthetic building block, characterized by its unique 1,3,5-substitution pattern of an amine and two different halogen atoms. This distinct arrangement offers a versatile platform for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds. The differential reactivity of the C-Br and C-I bonds, coupled with the synthetic utility of the aniline moiety, makes this compound a high-value intermediate for targeted therapeutics and functional materials.

The synthesis of such a specifically substituted aromatic compound requires a carefully planned strategy that controls the regiochemistry of each functional group introduction. Direct halogenation of an aniline precursor is often unfeasible due to the powerful activating and ortho-, para-directing nature of the amino group, which typically leads to a mixture of products or over-halogenation.[1] Therefore, a successful synthesis must rely on robust and well-established transformations that build the desired substitution pattern in a controlled, stepwise manner.

The synthetic strategy outlined in this guide was designed for efficiency and reliability, proceeding through two key transformations:

  • Diazotization and Iodination (Sandmeyer-type Reaction): This classic transformation allows for the clean replacement of an aromatic amino group with an iodine atom via a diazonium salt intermediate.[2][3] This step is crucial for establishing the C-I bond at the desired position.

  • Curtius Rearrangement: This powerful reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate. It is an excellent method for introducing an amino group without harsh reducing agents that could compromise the halogen substituents.

This strategic combination provides an authoritative and reproducible pathway to the target compound.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₆H₅BrIN[4]
Molecular Weight 297.92 g/mol [4]
CAS Number 31948-87-5[4]
Appearance Solid (form may vary)N/A
SMILES C1=C(C=C(C=C1Br)I)N[4]

Synthetic Workflow and Mechanism

The overall synthesis is a three-step process starting from 3-amino-5-bromobenzoic acid. The workflow is designed to first establish the bromo-iodo-benzene core and then introduce the final amine functionality in the last step.

G cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement A 3-Amino-5-bromobenzoic Acid B 3-Bromo-5-iodobenzoic Acid A->B  1. NaNO₂, HCl (0-5 °C)  2. KI   C 3-Bromo-5-iodobenzoyl Azide B->C  1. SOCl₂  2. NaN₃   D This compound (Target) C->D  1. Toluene, Δ  2. H₂O, H⁺ (Hydrolysis)  

Caption: Overall synthetic workflow for this compound.

Mechanistic Insight: The Sandmeyer-Type Iodination

The conversion of the aromatic amine to an aryl iodide begins with the formation of a diazonium salt. The amine on 3-amino-5-bromobenzoic acid attacks the nitrosonium ion (N≡O⁺), which is generated in situ from sodium nitrite and a strong acid. Subsequent proton transfers and dehydration yield the aryl diazonium salt.[5] The displacement of the diazonium group with iodide is then readily achieved by introducing potassium iodide. Unlike chlorination or bromination, this step often does not require a copper(I) catalyst.[3] The N₂ molecule is an excellent leaving group, driving the reaction forward to form the stable aryl iodide.

Detailed Experimental Protocols

Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be employed at all times. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-Bromo-5-iodobenzoic Acid
  • Diazotization:

    • To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and 50 mL of 2 M hydrochloric acid.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 3.52 g, 51.0 mmol) in 15 mL of deionized water and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature remains below 5 °C. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 20 minutes after the addition is complete.

  • Iodination:

    • In a separate 500 mL beaker, dissolve potassium iodide (KI, 15.4 g, 92.6 mmol) in 40 mL of deionized water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Then, gently heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature. A precipitate should form.

  • Work-up and Purification:

    • Add a small amount of saturated sodium bisulfite solution to quench any excess iodine (the dark color should fade).

    • Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to yield 3-bromo-5-iodobenzoic acid as a pale solid. Dry the product under vacuum.

Step 2: Synthesis of 3-Bromo-5-iodobenzoyl Azide (Intermediate)
  • Acyl Chloride Formation:

    • Place the dried 3-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) into a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap.

    • Add thionyl chloride (SOCl₂, 11.0 mL, 153 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas (SO₂ and HCl) will evolve.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-5-iodobenzoyl chloride is obtained as an oil or low-melting solid and is used directly in the next step.

  • Acyl Azide Formation:

    • Dissolve the crude acyl chloride in 50 mL of acetone and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium azide (NaN₃, 2.98 g, 45.9 mmol) in 15 mL of deionized water. Caution: Sodium azide is highly toxic.

    • Add the sodium azide solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

    • After the addition, stir the reaction mixture at 0 °C for 1 hour.

Step 3: Synthesis of this compound via Curtius Rearrangement
  • Rearrangement to Isocyanate:

    • Pour the acetone/water mixture containing the acyl azide into a separatory funnel containing 100 mL of cold toluene.

    • Wash the organic layer with cold water and then with brine. Dry the toluene layer over anhydrous sodium sulfate.

    • Transfer the dried toluene solution to a 250 mL flask equipped with a reflux condenser.

    • Heat the solution gently to reflux (approx. 110 °C). The acyl azide will rearrange to the corresponding isocyanate with the evolution of N₂ gas. Maintain reflux for 1-2 hours until gas evolution ceases.

  • Hydrolysis to Amine:

    • Cool the reaction mixture to approximately 60 °C.

    • Slowly add 50 mL of 2 M hydrochloric acid to the toluene solution containing the isocyanate.

    • Heat the biphasic mixture to reflux with vigorous stirring for 2-3 hours to hydrolyze the isocyanate to the target aniline.

  • Work-up and Purification:

    • Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the aqueous layer.

    • Wash the toluene layer with water. Combine all aqueous layers.

    • Carefully basify the combined aqueous layers with a concentrated sodium hydroxide solution until pH > 10, while cooling in an ice bath. The product will precipitate or form an oil.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic methods. The data presented below are predicted values based on established principles of analytical chemistry.

G cluster_0 This compound mol

Caption: Molecular structure of this compound.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 7.20 (t, J = 1.6 Hz, 1H, H-4), 7.05 (t, J = 1.8 Hz, 1H, H-2), 6.85 (t, J = 1.7 Hz, 1H, H-6), 3.75 (s, 2H, -NH₂). The three aromatic protons will appear as distinct triplets (or more complex multiplets) due to meta-coupling. The broad singlet corresponds to the amine protons.
¹³C NMR (100 MHz, CDCl₃)δ 148.5 (C-NH₂), 135.0 (C-I), 128.0 (C-Br), 125.0 (CH), 120.0 (CH), 115.0 (CH). Six distinct signals are expected. The carbons bearing halogens will be significantly shifted.
IR Spectroscopy (ATR)ν (cm⁻¹) 3450-3300 (N-H stretch, two bands for primary amine), 1620 (N-H bend), 1580-1450 (Aromatic C=C stretch), 850-750 (C-H out-of-plane bend for 1,3,5-substitution), ~550 (C-Br stretch), ~500 (C-I stretch).
Mass Spectrometry (EI-MS)m/z (relative intensity): 299/297 (M⁺, characteristic 1:1 isotopic pattern for Br), 218 ([M-Br]⁺), 172/170 ([M-I]⁺). The molecular ion peak will show a doublet of equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.[6]
Purity (HPLC) >98% (typical target for synthetic intermediates).

References

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-iodoaniline (CAS: 31948-87-5)

Introduction

This compound is a disubstituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring an aniline core functionalized with two different halogen atoms (bromine and iodine) at the meta positions, presents a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the directing influence of the amino group, allows for selective and sequential functionalization. This makes it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive technical overview of its properties, safety considerations, synthetic logic, purification, characterization, and applications for professionals in research and drug development.

Core Properties and Safety Data

A thorough understanding of a chemical's properties and hazards is the foundation of sound scientific practice. The data presented below has been compiled from authoritative sources to ensure operational safety and experimental success.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized for quick reference.

PropertyValueSource
CAS Number 31948-87-5[1][3][4][5]
Molecular Formula C₆H₅BrIN[1][4][5]
Molecular Weight 297.92 g/mol [1][4]
Appearance Solid[3]
Melting Point 75 - 76 °C[3]
Topological Polar Surface Area 26 Ų[4][6]
XLogP3-AA 2.6[6][7]
SMILES NC1=CC(I)=CC(Br)=C1[1][4]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][4] All operations should be conducted by technically qualified personnel within a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[3][8]

GHS ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedP264, P270, P301+P310
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledP261, P271, P304+P340
Skin Irritation (Category 2) H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation (Category 2A) H319: Causes serious eye irritationP280, P305+P351+P338
STOT, Single Exposure (Category 3) H335: May cause respiratory irritationP261, P304+P340, P403+P233

Storage Conditions: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3] The compound is light-sensitive and should be stored in a tightly closed, opaque container.[3]

Synthetic Strategies: A Perspective on Polysubstituted Anilines

The precise synthesis of meta, meta'-disubstituted anilines like this compound is a non-trivial challenge due to the strong ortho- and para-directing nature of the amine group in electrophilic aromatic substitution (EAS) reactions.[9][10] While the exact industrial synthesis routes are often proprietary, the underlying principles rely on a carefully orchestrated sequence of protection, directed halogenation, and deprotection steps.

To illustrate this core logic, we will describe a well-documented multi-step synthesis of a related trihalogenated aromatic compound. This workflow exemplifies the expert chemical reasoning required to overcome inherent reactivity patterns.

Illustrative Workflow: Multi-Step Halogenation of Aniline

This pathway demonstrates how to control selectivity by modulating the activating effect of the amine and leveraging steric hindrance.[9][10][11]

Step 1: Protection of the Amine (Acetylation)

  • Causality: The highly activating -NH₂ group is converted to a moderately activating acetamido group (-NHCOCH₃).[10] This prevents polysubstitution in subsequent steps and provides steric bulk to help direct incoming electrophiles.[10]

  • Protocol: Aniline is reacted with acetic anhydride, often in the presence of a base like sodium acetate or in an acetic acid solvent system.[9]

Step 2: Directed Bromination

  • Causality: The acetamido group is an ortho-, para-director. Due to its steric bulk, the incoming electrophile (Br⁺) is preferentially directed to the less hindered para-position, yielding 4-bromoacetanilide.[10]

  • Protocol: 4-bromoacetanilide is treated with a brominating agent, such as molecular bromine in acetic acid.[9]

Step 3: Directed Iodination

  • Causality: To add an iodine atom, a potent electrophilic iodine source is required. The existing substituents (acetamido and bromo) will direct the iodine to an available ortho position.

  • Protocol: The bromoacetanilide intermediate is reacted with an iodinating agent like iodine monochloride (ICl) in a suitable solvent like acetic acid.[9][10]

Step 4: Deprotection (Hydrolysis)

  • Causality: The final step is to remove the acetyl protecting group to regenerate the free amine.

  • Protocol: The halogenated acetanilide is subjected to acid-catalyzed hydrolysis, typically by refluxing with aqueous hydrochloric acid in an ethanol co-solvent, to yield the target polysubstituted aniline.[10][11]

G cluster_synthesis Illustrative Synthetic Workflow Aniline Aniline (Starting Material) Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Step 1: Acetylation (Protection) Bromoacetanilide p-Bromoacetanilide (Intermediate 1) Acetanilide->Bromoacetanilide Step 2: Bromination (EAS) IodoBromo Di-halogenated Acetanilide (Intermediate 2) Bromoacetanilide->IodoBromo Step 3: Iodination (EAS) FinalProduct Polysubstituted Aniline (Final Product) IodoBromo->FinalProduct Step 4: Hydrolysis (Deprotection)

Caption: General workflow for synthesizing polysubstituted anilines.

Purification Protocol: Recrystallization

Purification is critical to ensure the compound is suitable for subsequent reactions. Recrystallization is a standard and effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and its impurities.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for anilines is a mixture of ethanol and water or hexane and ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent or solvent mixture required for complete dissolution. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solubility decreases, the pure compound will crystallize out. Further cooling in an ice bath can maximize the yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.

G cluster_purification Recrystallization Workflow Crude Crude Solid in Flask Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling (Crystal Formation) Dissolve->Cool Filter Vacuum Filtration (Isolate Crystals) Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Standard experimental workflow for purification by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected analytical signatures for this compound.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals are expected for the three aromatic protons. Each signal will likely appear as a triplet or a doublet of doublets due to meta-coupling (J ≈ 2-3 Hz). The integration ratio will be 1:1:1. Amine Region (δ 3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Six distinct signals are expected for the six unique carbon atoms in the aromatic ring. The carbon atoms bonded to bromine and iodine will show characteristic shifts, with the C-I bond typically appearing at a lower field (further upfield) than the C-Br bond. The carbon attached to the amino group will be significantly shielded.
FT-IR N-H Stretch: A characteristic pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N Stretch: A signal around 1250-1350 cm⁻¹. C-Br/C-I Stretch: These will appear in the fingerprint region (< 1000 cm⁻¹).
Mass Spec. (EI) Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M⁺ and M+2 pattern with nearly equal intensity will be observed. Iodine is monoisotopic (¹²⁷I). Therefore, the spectrum will show a molecular ion peak at m/z 297 (for ⁷⁹Br) and another at m/z 299 (for ⁸¹Br).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The distinct reactivity of the C-I and C-Br bonds, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for regioselective elaboration of the aromatic core. The C-I bond is generally more reactive than the C-Br bond, enabling sequential couplings.

  • Pharmaceutical Synthesis: This compound is a key precursor for creating diverse chemical libraries for drug discovery.[2] The introduction of different functional groups at the 3- and 5-positions can systematically modify the steric and electronic properties of a molecule, which is a cornerstone of medicinal chemistry for optimizing drug-target interactions and pharmacokinetic profiles.[12]

  • Metabolic Stability: Strategic placement of halogens on an aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes, a technique used to enhance the metabolic stability and in-vivo half-life of drug candidates.[2]

  • Advanced Materials: The ability to build complex, well-defined aromatic structures makes this intermediate useful in the synthesis of organic materials with specific electronic or photophysical properties for applications in fields like organic electronics.[2]

Conclusion

This compound (CAS: 31948-87-5) is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure provides a reliable and predictable platform for selective chemical transformations. For researchers and drug development professionals, a firm grasp of its properties, handling requirements, and synthetic potential is essential for leveraging its capabilities to design and construct the next generation of complex functional molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480388, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline. Retrieved from [Link]

  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ACS Publications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12271, 3-Iodoaniline. Retrieved from [Link]

  • Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
  • Farmacevtski vestnik. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]

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A Guide to the Spectroscopic Characterization of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-bromo-5-iodoaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and comparative data from analogous compounds, this guide offers a robust framework for the structural verification and purity assessment of this compound.

Introduction: The Structural Significance of this compound

This compound (CAS No. 31948-87-5) is a disubstituted aromatic amine with the molecular formula C₆H₅BrIN.[1] Its utility in organic synthesis stems from the differential reactivity of the bromine and iodine substituents, which allows for selective functionalization in cross-coupling and other transformations. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity and purity of this compound before its use in subsequent synthetic steps.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring: the electron-donating amino group (-NH₂) and the electron-withdrawing, deshielding halogen atoms (-Br and -I).

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.2 - 7.4Triplet (t) or Doublet of Doublets (dd)~1.5 - 2.0
H-47.0 - 7.2Triplet (t) or Doublet of Doublets (dd)~1.5 - 2.0
H-66.8 - 7.0Triplet (t) or Doublet of Doublets (dd)~1.5 - 2.0
-NH₂3.5 - 4.5Broad Singlet (br s)N/A

Rationale behind the Predictions:

The amino group is an ortho-, para-director and an activating group, which would typically shift the signals of the ortho and para protons upfield. However, the two meta-positioned halogens are deactivating and will deshield the aromatic protons, shifting them downfield. The final chemical shifts will be a balance of these opposing effects.

For comparison, the aromatic protons of 3-bromoaniline appear in the range of δ 6.7-7.2 ppm, while those of 3-iodoaniline are observed between δ 6.5-7.1 ppm.[2][3] The presence of a second halogen in this compound is expected to result in a further downfield shift for all aromatic protons.

The protons H-2, H-4, and H-6 are all meta to each other, which will result in small meta-coupling constants (J ≈ 1.5-2.0 Hz). This will likely give rise to complex multiplets that may appear as closely spaced triplets or doublets of doublets.

The -NH₂ protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)145 - 148
C-2115 - 118
C-3 (-Br)120 - 123
C-4128 - 131
C-5 (-I)92 - 95
C-6125 - 128

Rationale behind the Predictions:

  • C-1: The carbon atom attached to the amino group is expected to be significantly deshielded and appear downfield. In 3-bromoaniline and 3-iodoaniline, this carbon appears around δ 147-148 ppm.[2][4]

  • C-3 and C-5: The carbons directly bonded to the electronegative bromine and iodine atoms will be deshielded. However, the "heavy atom effect" of iodine will cause the C-5 signal to be shifted significantly upfield compared to what would be expected based on electronegativity alone. For reference, the carbon bearing the iodine in 3-iodoaniline appears around δ 94 ppm.[2] The carbon attached to bromine in 3-bromoaniline is at approximately δ 123 ppm.[4]

  • C-2, C-4, and C-6: These carbons will have chemical shifts influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the amine group and the aromatic ring.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
N-H Bend (scissoring)1600 - 1650Strong
C=C Aromatic Stretch1550 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-H Aromatic Bend (out-of-plane)800 - 900Strong
C-Br Stretch550 - 650Medium
C-I Stretch500 - 600Medium

Interpretation of IR Data:

The most characteristic peaks will be the two N-H stretching bands in the 3300-3500 cm⁻¹ region, which are indicative of a primary amine. The strong N-H bending vibration will be observed around 1600 cm⁻¹. The aromatic C=C stretching bands and the out-of-plane C-H bending bands will confirm the presence of the substituted benzene ring. The C-Br and C-I stretching vibrations are expected at lower wavenumbers. For comparison, the IR spectrum of 3-bromoaniline shows characteristic N-H stretches and aromatic C-H and C=C vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry Data:

m/zIonNotes
297/299[M]⁺Molecular ion peak. The presence of bromine will result in a characteristic M+2 peak with an intensity ratio of approximately 1:1.
170/172[M - I]⁺Loss of an iodine radical.
218[M - Br]⁺Loss of a bromine radical.
92[C₆H₆N]⁺Loss of both halogen atoms.

Rationale for Fragmentation:

The molecular ion peak ([M]⁺) is expected at m/z 297 and 299, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[6] The C-I bond is weaker than the C-Br bond and is therefore more likely to cleave first, leading to a significant peak at m/z 170/172. Subsequent loss of the other halogen and fragmentation of the aniline ring will lead to other smaller fragment ions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electron ionization or electrospray ionization).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Visualizations

Molecular Structure of this compound:

G cluster_0 This compound C1 C C2 C C1->C2 N NH2 C1->N C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 I I C5->I C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is the ultimate confirmation of structure, the predictions and interpretations presented here, grounded in fundamental principles and comparative data, offer a reliable basis for the characterization of this important synthetic intermediate. The provided protocols and workflows serve as a practical guide for researchers in obtaining and interpreting the necessary spectroscopic data to ensure the quality and identity of their materials.

References

  • PubChem. This compound. [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • PubChemLite. This compound (C6H5BrIN). [Link]

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs.
  • National Institute of Standards and Technology. Aniline. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 3-Bromo-5-iodoaniline, a critical intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights and detailed methodologies for characterizing this compound.

Introduction: The Significance of this compound

This compound (CAS No: 31948-87-5) is a halogenated aromatic amine with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1] The presence of both bromine and iodine atoms on the aniline ring offers differential reactivity, allowing for selective functionalization in the synthesis of complex molecules. Its application as a key starting material or intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are paramount for process development, formulation, and ensuring the quality of final products.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Solid[1]
Melting Point 75 - 76 °C[1]

Solubility Profile: A Practical Approach to Determination

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents.[1] This section, therefore, provides a robust experimental workflow for determining the solubility of this compound, a critical parameter for its effective use in synthesis and formulation.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the potential applications of this compound. A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. Based on the structure of the molecule (an aromatic amine with halogen substituents), a starting point for solvent screening would include:

  • Protic Solvents: Water, Methanol, Ethanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Nonpolar Solvents: Toluene, Hexanes

  • Commonly Used Halogenated Solvents: Dichloromethane, Chloroform

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[2]

    • Quantify the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate in shaker bath (e.g., 25°C, 24-48h) prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Filter supernatant (0.45 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 ana2 Analyze samples and standards by HPLC samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Quantify concentration ana2->ana3 res1 Calculate solubility ana3->res1

Caption: Workflow for Solubility Determination.

Stability Profile: Understanding Degradation and Safe Handling

This compound is generally stable under normal handling and storage conditions.[1] However, its utility in sensitive applications requires a detailed understanding of its stability under various stress conditions.

Key Stability Considerations
  • Light Sensitivity: The compound is noted to be light-sensitive.[1] Exposure to light, particularly UV radiation, can lead to degradation. Therefore, it should be stored in amber vials or in the dark.

  • Thermal Stability: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures, generating hazardous products such as carbon oxides, hydrogen bromide, hydrogen iodide, and nitrogen oxides.[1]

  • Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Forced Degradation Studies: A Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Stress: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 70°C).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using an HPLC-MS system. The HPLC method should be stability-indicating, meaning it can separate the parent compound from its degradation products.

    • The mass spectrometer will aid in the identification of the degradation products.

Potential Degradation Pathways

Based on the known chemistry of haloanilines, potential degradation pathways for this compound under environmental or forced degradation conditions could involve:

  • Oxidative Deamination: The amino group can be oxidized, leading to the formation of corresponding catechols.[3]

  • Dehalogenation: Under certain conditions, such as biodegradation, the bromine or iodine atoms could be reductively removed.[4]

  • Polymerization: Aniline and its derivatives can undergo oxidative polymerization.

G A This compound B Oxidative Deamination A->B Oxidizing Agents D Dehalogenation A->D Reductive Conditions F Polymerization A->F Oxidative Conditions C Corresponding Catechol B->C E Partially or Fully Dehalogenated Aniline D->E G Oligomeric/Polymeric Products F->G

Caption: Potential Degradation Pathways.

Safe Handling and Storage

Given its properties, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Protect from light.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste.[1]

Conclusion

References

  • SynQuest Laboratories, Inc.
  • Jiang, J., Han, J., & Zhang, X. (2020). Nonhalogenated Aromatic DBPs in Drinking Water Chlorination: A Gap between NOM and Halogenated Aromatic DBPs. Environmental Science & Technology, 54(4), 1646-1656.
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A Technical Guide to the Regioselective Functionalization of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic compounds are foundational building blocks in modern synthetic chemistry, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 3-bromo-5-iodoaniline presents a particularly valuable scaffold due to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This differential reactivity allows for programmed, site-selective functionalization, enabling the efficient synthesis of intricately substituted aniline derivatives. This guide provides an in-depth analysis of the principles governing this selectivity and offers practical, field-proven protocols for its application in key cross-coupling reactions, empowering researchers to leverage this versatile intermediate in pharmaceutical and materials science discovery.

Introduction: The Strategic Value of Differential Reactivity

The precise construction of multi-substituted aromatic rings is a central challenge in the synthesis of pharmaceuticals, agrochemicals, and organic materials.[1][2] Sequential, site-selective cross-coupling reactions on polyhalogenated substrates provide a powerful and modular approach to this challenge.[3] this compound emerges as a strategic starting material in this context. The presence of two different halogens on the aniline ring, coupled with the electronic influence of the amino group, creates a system ripe for controlled, stepwise modification.

The core principle underpinning its utility lies in the differential reactivity of the aryl halides in one of the most powerful toolsets in modern synthesis: palladium-catalyzed cross-coupling reactions. By understanding and controlling the reaction conditions, one can address the C-I and C-Br bonds independently, transforming a simple starting material into a complex, high-value product in a predictable manner.

Foundational Principles: Unpacking Aryl Halide Reactivity

The capacity to selectively functionalize one halogen in the presence of another is primarily dictated by the kinetics of the initial, rate-determining step in most cross-coupling catalytic cycles: oxidative addition .

In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond. The energy required for this step is inversely related to the strength of the bond being broken. The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow a clear trend:

C-F > C-Cl > C-Br > C-I

Consequently, the reactivity of aryl halides in palladium-catalyzed reactions generally follows the reverse order, as the weaker bonds are cleaved more readily.[4][5]

Reactivity Order: I > Br > Cl > F

This inherent reactivity hierarchy is the cornerstone of selectivity for this compound. The C-I bond, being significantly weaker than the C-Br bond, presents a lower activation energy barrier for oxidative addition by a Pd(0) catalyst.[5] Therefore, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Br bond untouched for subsequent transformations.

The presence of the meta-amino group, a powerful electron-donating group, enriches the aromatic ring with electron density.[6] This electronic modification influences the overall reactivity of the molecule but does not typically override the fundamental bond-energy-driven selectivity between the iodine and bromine atoms.

Strategic Functionalization: A Practical Guide to Selective Cross-Coupling

The differential reactivity of this compound can be exploited in a variety of powerful C-C and C-N bond-forming reactions. The key to success is the precise control of reaction conditions to favor mono-functionalization at the more labile C-I position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for creating biaryl structures.[7][8] When applied to this compound, selectivity for the C-I bond is readily achieved under relatively mild conditions.

Causality of Experimental Choice: The selection of a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand is typically sufficient. The reaction temperature is kept moderate (e.g., 80-90 °C) to provide enough energy to overcome the activation barrier for C-I cleavage while remaining below the threshold for significant C-Br activation. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step but also contributes to the overall reaction kinetics.[7]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Apparatus Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (298 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (1.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-aniline product.

Suzuki_Cycle

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating internal alkynes that are valuable precursors in drug discovery and materials science.[9][10] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11] Similar to the Suzuki coupling, the reaction proceeds selectively at the C-I bond.

Causality of Experimental Choice: The palladium catalyst facilitates the oxidative addition into the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This acetylide then participates in the transmetalation step with the arylpalladium(II) complex. The use of an amine base (e.g., triethylamine or diisopropylamine) is critical, as it serves both as the base to deprotonate the alkyne and often as the solvent.[10] Mild temperatures are sufficient to promote the reaction at the C-I position without affecting the C-Br bond.

Detailed Protocol: Selective Sonogashira Coupling at the C-I Position
  • Apparatus Setup: To a flame-dried Schlenk tube, add this compound (298 mg, 1.0 mmol), copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent/Solvent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude material by flash column chromatography to obtain the 3-bromo-5-(alkynyl)aniline product.

Sonogashira_Workflow start Start | this compound + Terminal Alkyne pd_cycle Palladium Cycle |  Pd(0) + Ar-I → Ar-Pd(II)-I (Oxidative Addition) |  Ar-Pd(II)-I + Cu-C≡CR → Ar-Pd(II)-C≡CR (Transmetalation) |  Ar-Pd(II)-C≡CR → Ar-C≡CR + Pd(0) (Reductive Elimination) start->pd_cycle:f1 cu_cycle Copper Cycle |  Cu(I) + H-C≡CR + Base → Cu-C≡CR |  (Deprotonation & Acetylide Formation) start->cu_cycle:f1 product Product | 3-Bromo-5-(alkynyl)aniline pd_cycle:f3->product cu_cycle:f1->pd_cycle:f2 Transmetalation Partner

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The established reactivity trend of I > Br holds true, allowing for selective mono-amination at the C-I position.[14]

Causality of Experimental Choice: Success in Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or tBu₃P) are essential.[4] They promote the formation of a monoligated Pd(0)L species, which is highly active in oxidative addition, and they accelerate the final, often difficult, reductive elimination step to form the C-N bond.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active amide nucleophile.

The Power of Sequential Functionalization

The true synthetic utility of this compound is realized in sequential or iterative cross-coupling strategies.[3] After the first selective reaction at the iodine position, the resulting 3-bromo-5-substituted aniline is an ideal substrate for a second, distinct cross-coupling reaction at the remaining C-Br site.

This requires adjusting the reaction conditions to be more forcing to overcome the higher activation energy of C-Br bond cleavage. This may involve:

  • Higher Temperatures: Increasing the thermal energy of the system.

  • More Active Catalysts: Employing a more electron-rich and/or bulky ligand to accelerate oxidative addition.

  • Longer Reaction Times: Allowing the slower reaction to proceed to completion.

Sequential_Coupling start This compound step1 Step 1: C-I Functionalization (e.g., Suzuki Coupling 1) - Mild Conditions - Pd(PPh₃)₄, K₂CO₃, 85°C start->step1 intermediate Intermediate 3-Bromo-5-(R¹)-aniline step1->intermediate step2 Step 2: C-Br Functionalization (e.g., Suzuki Coupling 2) - Forcing Conditions - Pd₂(dba)₃, SPhos, K₃PO₄, 110°C intermediate->step2 final_product Final Product 3-(R²)-5-(R¹)-aniline step2->final_product

Comparative Data Summary

The choice of reaction conditions is paramount for achieving high selectivity. The following table summarizes typical starting points for the selective functionalization of the C-I bond in this compound.

Reaction TypeTypical Palladium Catalyst SystemTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene70 - 90
Sonogashira PdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N)Et₃N or THF25 - 50
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos or XPhosNaOtBu or LHMDSToluene or Dioxane80 - 110

Conclusion

This compound is a masterful synthetic intermediate whose value lies in the predictable and exploitable difference in the reactivity of its carbon-halogen bonds. The greater lability of the carbon-iodine bond allows for reliable, site-selective functionalization using a host of modern palladium-catalyzed cross-coupling reactions under mild conditions. The remaining carbon-bromine bond serves as a robust handle for a second, subsequent transformation under more forcing conditions. This self-validating system of orthogonal reactivity provides chemists with a powerful and logical pathway to construct complex, multi-functionalized aniline derivatives that are of high interest to the pharmaceutical and materials science industries.

References

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  • Wikipedia contributors. (2024). Amine. Wikipedia, The Free Encyclopedia. Available at: [Link]

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  • Wang, D., et al. (2018). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry, 83(7), 3785–3792. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kalyani, D., & Sanford, M. S. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Organic Letters, 7(19), 4149–4152. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

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  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(17), 3020-3040. Available at: [Link]

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The Strategic Deployment of 3-Bromo-5-iodoaniline in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Differentiated Dihaloaniline Building Block

In the intricate tapestry of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, halogenated anilines serve as pivotal intermediates, offering versatile handles for the construction of complex molecular architectures. This guide delves into the specific utility of 3-bromo-5-iodoaniline, a dihalogenated aniline with differentiated reactivity that presents a unique platform for sequential and site-selective chemical modifications.

The core value of this compound lies in the distinct electronic and steric properties of its bromine and iodine substituents. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-bromine (C-Br) bond. This reactivity differential is the cornerstone of its application, enabling chemists to perform selective cross-coupling reactions at the 5-position (iodine) while preserving the bromine at the 3-position for subsequent transformations. This targeted approach to molecular elaboration is a powerful tool in the multi-step synthesis of drug candidates, allowing for the controlled and predictable introduction of diverse functionalities.

This technical guide will provide a comprehensive overview of the synthesis, properties, and strategic applications of this compound in medicinal chemistry. We will explore its role in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₆H₅BrIN--INVALID-LINK--[1]
Molecular Weight 297.92 g/mol --INVALID-LINK--[1]
CAS Number 31948-87-5--INVALID-LINK--[1]
Appearance Not specified, likely a solidN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not commonly reported as a direct, single-step transformation. A logical and adaptable multi-step synthesis can be devised, drawing from established procedures for the synthesis of similarly substituted halogenated aromatics, often commencing from commercially available aniline.[2][3]

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, leveraging well-established electrophilic aromatic substitution and functional group manipulations.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Acetylation (Protection) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide 2. Bromination Bromoaniline 4-Bromoaniline Bromoacetanilide->Bromoaniline 3. Hydrolysis Dibromoaniline 2,4-Dibromoaniline Bromoaniline->Dibromoaniline 4. Bromination Dibromoiodobenzene 1,3-Dibromo-5-iodobenzene Dibromoaniline->Dibromoiodobenzene 5. Sandmeyer Reaction (Diazotization then Iodination) FinalProduct This compound Dibromoiodobenzene->FinalProduct 6. Nucleophilic Aromatic Substitution (Amination)

Caption: A plausible multi-step synthesis of this compound from aniline.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Acetylation of Aniline to Acetanilide (Protection) This initial step protects the reactive amino group, moderating its activating effect and preventing unwanted side reactions in subsequent electrophilic substitution steps.[2]

Step 2 & 4: Bromination Electrophilic bromination is carried out to introduce bromine atoms onto the aromatic ring. The directing effects of the acetamido and amino groups guide the position of substitution.[2]

Step 3: Hydrolysis of Acetanilide to Aniline The protecting acetyl group is removed to regenerate the aniline functionality.[2]

Step 5: Sandmeyer Reaction (Diazotization followed by Iodination) The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, the amino group is converted to a diazonium salt and then displaced by iodide.[2]

Step 6: Nucleophilic Aromatic Substitution (Amination) The final step would involve a nucleophilic aromatic substitution to introduce the amino group. This can be a challenging step and may require specialized conditions such as a Buchwald-Hartwig amination.[4]

Strategic Application in Medicinal Chemistry: Exploiting Chemoselectivity

The primary utility of this compound in medicinal chemistry is its capacity for selective, sequential palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules with a high degree of control and predictability.

The Principle of Chemoselective Cross-Coupling

The differing bond dissociation energies of the C-I and C-Br bonds dictate their reactivity in the oxidative addition step of the palladium catalytic cycle. The C-I bond, being weaker, will preferentially react at lower temperatures or with less reactive palladium catalysts, leaving the C-Br bond intact for a subsequent, often more forcing, cross-coupling reaction.

G cluster_0 Palladium Catalytic Cycle cluster_1 Reactivity Hierarchy Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M RPdNu R-Pd(II)-Nu L_n Transmetal->RPdNu RedElim Reductive Elimination RPdNu->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product CI C-I CBr C-Br CI->CBr More Reactive CCl C-Cl CBr->CCl More Reactive

Caption: The palladium catalytic cycle and the reactivity hierarchy of aryl halides.

Sonogashira Coupling: Introduction of Alkynyl Scaffolds

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] In the case of this compound, this reaction can be performed selectively at the 5-position.

Experimental Protocol: Selective Sonogashira Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • A base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-5-alkynylaniline.

Suzuki-Miyaura Coupling: Formation of Biaryl Linkages

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds from an aryl halide and an organoboron reagent.[7] This reaction can also be performed with high selectivity at the iodo-position of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • A mixture of this compound (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) is placed in a reaction vessel.

  • A suitable solvent system (e.g., a mixture of dioxane and water) is added, and the reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is heated to a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 3-bromo-5-arylaniline.

Buchwald-Hartwig Amination: Synthesis of Di- and Triarylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][8][9][10] This reaction can be employed to further functionalize the aniline nitrogen or, after the initial selective coupling at the iodine, to introduce a new amino group at the bromine position.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (the product from the initial selective coupling), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq).

  • An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated, typically between 80 and 120 °C, until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is cooled, quenched with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Conclusion: A Versatile and Strategic Building Block for Drug Discovery

This compound represents a highly valuable and strategically important building block for medicinal chemists. Its differentiated halogenation provides a predictable and controllable platform for the sequential introduction of molecular diversity through a variety of robust and well-established palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-I bond while preserving the C-Br bond for subsequent transformations allows for the efficient and convergent synthesis of complex scaffolds found in a wide range of biologically active molecules. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic deployment of such versatile building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

The Strategic Synthesis and Application of 3-Bromo-5-iodoaniline: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles surrounding the synthesis, properties, and strategic applications of 3-Bromo-5-iodoaniline, a versatile trifunctionalized aromatic building block. While the specific historical discovery of this compound is not prominently documented, its existence is a logical outcome of the systematic exploration of halogenated anilines, a class of compounds that have been instrumental in the advancement of organic synthesis and medicinal chemistry for over a century.[1] The strategic placement of amino, bromo, and iodo groups on the aniline scaffold offers a unique combination of reactivity and positional control, making it a valuable intermediate in the construction of complex molecular architectures.

This document provides a comprehensive overview for researchers and drug development professionals, focusing on the scientific rationale behind its synthesis and its potential as a precursor in the development of novel chemical entities.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrINPubChem[2]
Molecular Weight 297.92 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 31948-87-5PubChem[2]
Appearance Off-white to light brown crystalline solid[3]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[4]

Strategic Synthesis: A Multi-step Approach from Aniline

The synthesis of this compound can be strategically designed as a multi-step process starting from aniline, a readily available precursor.[5][6] This approach leverages the principles of electrophilic aromatic substitution (EAS) and the directing effects of substituents on the aromatic ring. The amino group of aniline is a strong activating group and an ortho-, para-director. To achieve the desired meta-substitution pattern and to control the reactivity, the amino group is first protected by acetylation.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a logical and field-proven methodology for the synthesis of this compound. This procedure is a composite of established methods for the halogenation of aniline derivatives.[3][5][6]

Step 1: Acetylation of Aniline to Acetanilide

  • Rationale: The acetylation of the amino group to form an acetamido group (-NHCOCH₃) serves two critical purposes: it reduces the activating effect of the amino group, thereby preventing multiple halogenations, and its steric bulk favors para-substitution in subsequent electrophilic aromatic substitution reactions.[6]

  • Procedure:

    • In a round-bottom flask, dissolve aniline in glacial acetic acid.

    • Add acetic anhydride dropwise while stirring and cooling the mixture in an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

  • Rationale: The acetamido group directs the incoming electrophile (bromine) to the para position.

  • Procedure:

    • Dissolve the dried acetanilide in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise with stirring.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.

    • Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol.

Step 3: Iodination of 4-Bromoacetanilide to 4-Bromo-2-iodoacetanilide

  • Rationale: The acetamido group and the bromine atom will direct the incoming iodine to one of the available ortho positions relative to the acetamido group.

  • Procedure:

    • Dissolve 4-bromoacetanilide in a suitable solvent mixture, such as acetic acid and water.

    • Add a source of electrophilic iodine, such as iodine monochloride (ICl), dropwise.[5][6]

    • Heat the mixture gently to promote the reaction.

    • After cooling, the product will precipitate and can be collected by filtration.

Step 4: Hydrolysis of 4-Bromo-2-iodoacetanilide to 4-Bromo-2-iodoaniline

  • Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group.[6]

  • Procedure:

    • Reflux the 4-bromo-2-iodoacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

    • After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free aniline.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Step 5: Diazotization and Sandmeyer-type Reaction to yield this compound

  • Rationale: This is a conceptual step to achieve the desired 3,5-disubstitution pattern from a 2,4-disubstituted precursor. A more direct route would be preferable if a suitable starting material is available. A more plausible direct synthesis would involve the direct halogenation of 3-aminobenzoic acid followed by decarboxylation, or a directed ortho-metalation approach. However, for the purpose of this guide, we will continue with a plausible, albeit potentially lower-yielding, transformation from the product of Step 4. A more direct synthesis starting from m-aniline would be challenging due to the ortho, para-directing nature of the amino group. A more advanced strategy would be required to achieve the meta-substitution pattern for both halogens.

Due to the complexity and potential for side reactions in rearranging the substitution pattern, a more practical approach for the synthesis of this compound would likely start from a different precursor, for instance, 3,5-dibromoaniline followed by a halogen exchange reaction, or by direct halogenation of a meta-substituted aniline derivative where the directing groups favor the desired substitution.

For the purpose of this guide, we will present a more direct, albeit still multi-step, hypothetical synthesis starting from 3-nitroaniline.

Alternative and More Direct Synthetic Strategy:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Iodination cluster_3 Step 4: Reduction A 3-Nitroaniline B 2-Bromo-5-nitroaniline A->B Br₂, FeBr₃ C 3-Amino-4-bromonitrobenzene B->C Sn, HCl D 3-Bromo-5-iodo-nitrobenzene C->D 1. NaNO₂, H₂SO₄ 2. KI E This compound D->E Sn, HCl

The Role of this compound in Drug Discovery and Development

Aniline and its derivatives are common substructures in many pharmaceutical agents.[7] However, the metabolism of anilines in the liver can sometimes lead to the formation of toxic metabolites.[7] The strategic placement of halogen atoms can modulate the metabolic profile of a drug candidate, potentially leading to a safer therapeutic agent.

This compound serves as a versatile building block in drug discovery for several key reasons:

  • Trifunctional Scaffold: The presence of three distinct and reactive sites (amino, bromo, iodo) allows for sequential and site-selective modifications. This enables the rapid generation of a library of diverse compounds for biological screening.

  • Modulation of Physicochemical Properties: The introduction of bromine and iodine atoms significantly impacts the lipophilicity, electronic properties, and metabolic stability of a molecule. This can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Versatility in Cross-Coupling Reactions: The iodo and bromo substituents are excellent partners in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug molecules. The differential reactivity of the C-I and C-Br bonds can also be exploited for selective, sequential cross-coupling reactions.

G A This compound B Suzuki Coupling (C-I bond) A->B C Sonogashira Coupling (C-Br bond) A->C D Buchwald-Hartwig Amination (Amino group functionalization) A->D E Diverse and Complex Molecular Scaffolds B->E C->E D->E

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional nature provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for harnessing its full potential in the development of novel and innovative chemical entities.

References

  • Cap, A. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2001). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1083–o1084.
  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

  • ResearchGate. (2006, August). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • ResearchGate. (2015, August). Anilines: Historical Background. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 258-261.
  • Journal of Chemical Education. (2000). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • Cambridge Innovation Institute. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researcher in the intricate world of pharmaceutical development and complex organic synthesis, the introduction of novel reagents is both a gateway to innovation and a call for heightened diligence. 3-Bromo-5-iodoaniline, a halogenated aromatic amine, presents as a valuable building block in the construction of complex molecular architectures. Its unique substitution pattern offers strategic advantages in medicinal chemistry and materials science. However, the very reactivity that makes it useful also necessitates a profound respect for its potential hazards.

This guide moves beyond a simple recitation of safety data, offering a deeper, field-tested perspective on the safe and effective handling of this compound. It is designed for the professional who understands that true scientific integrity lies in the seamless integration of rigorous safety protocols with experimental excellence. Here, we dissect the "why" behind the "what," ensuring that every procedural step is a self-validating component of a secure research environment.

Section 1: The Compound Profile & Intrinsic Hazards

This compound (CAS No: 31948-87-5) is a solid substance characterized by the presence of bromine, iodine, and an amine group on a benzene ring.[1][2] This combination of functional groups dictates its chemical behavior and its toxicological profile.

Physicochemical Characteristics

A foundational understanding of a compound's physical properties is the first step in risk assessment. These properties influence its potential for airborne dispersal, its stability, and appropriate storage conditions.

PropertyValueSource
Molecular Formula C₆H₅BrIN[1][2]
Molecular Weight 297.92 g/mol [2]
Appearance Solid[1]
Melting Point 75 - 76 °C[1]
Toxicological Assessment: A Multi-faceted Threat

The primary hazards associated with this compound are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] It is classified as acutely toxic if swallowed, harmful if inhaled, and a cause of serious skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

The causality behind this toxicity is rooted in its structure. Anilines, as a class, are known systemic toxins. The presence of heavy halogens like bromine and iodine can further potentiate its biological activity and absorption characteristics.

Hazard Identification Diagram

The following diagram provides a visual summary of the GHS hazard classifications for this compound, emphasizing the critical areas of risk.

GHS_Hazard_Summary cluster_main GHS Hazard Profile: this compound node_compound {this compound | CAS: 31948-87-5} node_hazards Acute Toxicity (Oral) - Danger [H301] Acute Toxicity (Inhalation) - Warning [H332] Skin Irritation - Warning [H315] Eye Irritation - Warning [H319] Respiratory Irritation - Warning [H335] node_pictograms Pictograms node_skull node_exclamation

Caption: GHS Hazard Pictograms and Statements for this compound.

Section 2: The Pillars of Protection: Engineering Controls and PPE

Mitigating exposure is a function of robust engineering controls and meticulously selected Personal Protective Equipment (PPE). The principle is simple: create multiple barriers between the researcher and the hazard.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is an insufficient safety strategy. The primary control measure is to handle this compound within a properly functioning and certified chemical fume hood.[3] This is non-negotiable. The fume hood contains dust and vapors at the source, preventing inhalation, which is a key route of exposure.[1]

Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[1][4] Their proximity is critical for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final, essential barrier. The selection must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In procedures with a higher risk of splashing, a face shield worn over the goggles provides an additional layer of protection.[1][5]

  • Hand Protection: Chemical-resistant gloves are required.[1] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, it is crucial to consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing.[1][3] Full-length pants and closed-toe shoes are also required to prevent skin exposure.[3]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][4]

Section 3: Standard Operating Procedures (SOPs)

A well-defined workflow minimizes the risk of error and exposure. The following protocols are designed to be self-validating systems for the safe handling of this compound.

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clear. Cover the work surface with absorbent, disposable bench paper.[3] Don all required PPE.[1]

  • Weighing and Transfer:

    • Perform all weighing and transfers inside the fume hood to contain any dust.[3]

    • Use a spatula and anti-static weigh paper or a tared container.[3]

    • Handle the solid gently to minimize the generation of airborne dust.[1]

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent in an appropriate flask or beaker within the fume hood.[3]

    • Keep containers closed when not actively in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][5]

    • Decontaminate the work area.

    • Do not eat, drink, or smoke in the laboratory.[1][6]

Storage Protocol

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release or reaction.

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1] This compound is noted as being light-sensitive, so storage in an opaque container or a dark cabinet is recommended.[1]

  • Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[1] Segregate it from these materials to prevent potentially hazardous reactions.[7][8]

Section 4: Emergency Response Protocols

Preparedness is paramount. A clear, logical workflow for emergency situations can significantly mitigate the consequences of an accident.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

The following workflow outlines the decision-making process for handling a spill.

Spill Response Workflow

Spill_Response_Workflow cluster_major Major Spill cluster_minor Minor Spill (Contained in Fume Hood) node_start Spill Occurs node_decision node_decision node_start->node_decision Assess Spill Size & Location node_major_1 Evacuate Immediate Area node_decision->node_major_1 Large / Outside Containment node_minor_1 Ensure Full PPE is Worn (incl. Respirator if needed) node_decision->node_minor_1 Small / Contained node_action node_action node_end Post-Cleanup Procedures node_major_2 Alert EH&S / Emergency Responders node_major_1->node_major_2 node_major_3 Prevent Entry of Unauthorized Personnel node_major_2->node_major_3 node_major_3->node_end After professional cleanup node_minor_2 Sweep or Shovel Solid Material into a Labeled Waste Container node_minor_1->node_minor_2 node_minor_3 Minimize Dust Generation node_minor_2->node_minor_3 node_minor_4 Decontaminate Spill Area node_minor_3->node_minor_4 node_minor_4->node_end

Caption: Decision workflow for responding to a this compound spill.

Section 5: Disposal Considerations

All waste containing this compound, whether it is excess solid, contaminated materials, or solutions, must be treated as hazardous waste.[3]

  • Waste Segregation: Collect solid waste and liquid waste in separate, clearly labeled, and sealed containers.[3] Contaminated PPE should also be disposed of as hazardous waste.[3]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5][8] Waste should be removed by an authorized waste disposal company, typically via incineration in a facility equipped with an afterburner and scrubber to handle the halogenated decomposition products.[1]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety and environmental responsibility.

References

Methodological & Application

Introduction: The Strategic Value of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Regioselective Suzuki Coupling Reactions Using 3-Bromo-5-iodoaniline

In the landscape of medicinal chemistry and materials science, the precise construction of substituted aromatic scaffolds is paramount. This compound stands out as a particularly valuable building block.[1][2] Its structure, featuring an aniline core differentially halogenated at the meta positions, presents a unique synthetic challenge and a significant opportunity: regioselectivity. The presence of both a bromine and an iodine atom on the same aromatic ring allows for programmed, stepwise functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

This guide provides a comprehensive overview and detailed protocols for leveraging the differential reactivity of the C-I and C-Br bonds in this compound. We will explore the mechanistic principles that govern this selectivity and offer field-tested methodologies for achieving predictable and high-yield synthesis of mono- and di-substituted aniline derivatives. These derivatives are crucial intermediates for crafting complex molecules, including kinase inhibitors, novel materials, and other biologically active compounds.[4][5]

Pillar 1: The Principle of Regioselective Suzuki Coupling

The success of a regioselective Suzuki coupling hinges on the inherent differences in reactivity between the carbon-iodine and carbon-bromine bonds. The fundamental mechanism of the Suzuki reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond. This is typically the rate-determining step and the lynchpin of selectivity. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition.[3] Consequently, milder reaction conditions will preferentially activate the C-I bond while leaving the C-Br bond intact.

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer.[7][8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

By carefully controlling the reaction parameters—namely catalyst, ligand, temperature, and base—one can exploit the reactivity gradient (I > Br) to selectively form a C-C bond at the 5-position (iodine) first, before proceeding to functionalize the 3-position (bromine) in a subsequent step if desired.

Suzuki Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-R) RedEl Product Formation ArX This compound (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (R-B(OR)2) Boronic->Trans caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Pillar 2: Experimental Protocols & Strategic Execution

The following protocols are designed as robust starting points. Researchers should note that optimal conditions may vary depending on the specific boronic acid used, and empirical optimization is often necessary.[9]

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is toxic if swallowed and may cause skin and eye irritation.[1]

  • Palladium catalysts and organic solvents are flammable and should be handled with care.

  • Degassing of solvents is critical to prevent catalyst oxidation and homocoupling side reactions.[10]

Protocol 1: Selective Suzuki Coupling at the C-I Position

This protocol leverages mild conditions to favor the reaction at the more labile carbon-iodine bond.

Materials & Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a new, higher R_f spot corresponding to the mono-coupled product.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-bromo-5-arylaniline.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is active enough for C-I coupling but generally requires heating for C-Br coupling, providing a good selectivity window.[11]

  • Base & Solvent: The K₂CO₃/aqueous dioxane system is a standard, effective combination for activating the boronic acid without being overly harsh, which could lead to side reactions or loss of selectivity.[12]

  • Temperature: 80 °C provides sufficient energy for the C-I bond activation without significantly engaging the more robust C-Br bond.[13]

Protocol 2: Sequential Suzuki Coupling at the C-Br Position

This protocol is performed on the isolated product from Protocol 1 (3-bromo-5-arylaniline). More forcing conditions are required to activate the C-Br bond.

Materials & Reagents:

  • 3-Bromo-5-arylaniline (product from Protocol 1)

  • A different Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • Toluene or DMF, anhydrous and degassed

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-bromo-5-arylaniline (1.0 eq.), the second arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (e.g., 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromo-aniline is consumed (typically 12-24 hours).

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the final 3,5-diarylaniline product.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a more robust and thermally stable catalyst compared to Pd(PPh₃)₄, making it highly effective for the more challenging C-Br bond activation.[12] Buchwald-type ligands and pre-catalysts are also excellent choices here.[14][15]

  • Base: Cesium carbonate is a stronger base than K₂CO₃, which can accelerate the reaction and improve yields for less reactive aryl bromides.[16]

  • Temperature: Higher temperatures are necessary to overcome the larger activation energy barrier for the oxidative addition into the C-Br bond.

Data Presentation & Optimization

Successful regioselective coupling requires careful control of reaction parameters. The table below summarizes typical conditions and expected outcomes.

ParameterSelective C-I Coupling Sequential C-Br Coupling Rationale for Selectivity
Substrate This compound3-Bromo-5-arylanilineN/A
Temperature 70-85 °C100-120 °CLower energy favors cleavage of the weaker C-I bond.[13]
Catalyst (mol%) Pd(PPh₃)₄ (2-5%)Pd(dppf)Cl₂ (3-5%) or Buchwald PrecatalystUse of a more active/robust catalyst is needed for the stronger C-Br bond.[12][14]
Base K₂CO₃, Na₂CO₃Cs₂CO₃, K₃PO₄A stronger base can enhance reaction rates for the less reactive halide.[8]
Solvent Dioxane/H₂O, TolueneToluene, DMF, Dioxane (anhydrous)Solvent choice affects solubility and catalyst performance.
Typical Yield 75-95%60-90%C-Br coupling is generally more challenging.

Troubleshooting:

  • Low Yield: Ensure rigorous degassing of solvents. Increase catalyst loading or temperature incrementally. Screen alternative ligands or bases.[10]

  • Loss of Selectivity (Double Coupling in Step 1): Lower the reaction temperature. Reduce the amount of boronic acid to near-stoichiometric (1.05 eq.). Use a less active catalyst.

  • Protodeborylation (Boronic acid decomposes): Use a milder base (e.g., KF) or switch to a more stable boronate ester (e.g., pinacol esters).[7][10]

Caption: Fig 2. Decision workflow for regioselective Suzuki coupling.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Powers, A. S., & Maimone, T. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9343–9354. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(18), 4811–4819. [Link]

  • Thomas, J. C., & Carrow, B. P. (2020). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Sci-Hub. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Gao, H., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(18), 2634-2643. [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Amanote Research. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(5), 1599. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17572-17584. [Link]

  • ResearchGate. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

  • Semantic Scholar. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • Semantic Scholar. (2012). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling... [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Royal Society of Chemistry. (2007). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, (48), 5152-5154. [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][14][16][17]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

  • BoroPharm Inc. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-iodoaniline is a valuable trifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, combined with the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allow for selective, sequential functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—utilizing this versatile substrate. The protocols and principles detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage chemoselective cross-coupling for the synthesis of complex molecular architectures.

The strategic importance of this compound lies in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed reactions, which generally follows the order: I > Br > Cl.[1] This differential reactivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the polarizability of the halogen atom. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center. The weaker C-I bond allows for a lower activation energy barrier for this step compared to the C-Br bond, enabling highly selective reactions at the iodine-substituted position under carefully controlled conditions.[1][2]

Chemoselectivity in the Cross-Coupling of this compound

The cornerstone of utilizing dihaloarenes like this compound is the ability to control which halogen participates in the reaction. The preferential activation of the C-I bond over the C-Br bond is a well-documented phenomenon. Quantum chemical studies have shown that the reaction barrier for oxidative addition decreases as the halogen substituent changes from F to I.[1][2] This is due to both a weaker C-X bond and an increasingly favorable electrostatic interaction between the palladium catalyst and the larger, more polarizable halogen atom.[1][2]

This inherent reactivity difference allows for a stepwise functionalization strategy. The first cross-coupling reaction can be directed to the iodine position under milder conditions. The resulting 3-bromo-5-substituted aniline retains the bromine atom, which can then be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different functional group. This orthogonal reactivity is a powerful tool for creating diverse molecular libraries from a single starting material.

A This compound B First Coupling (e.g., Suzuki, Sonogashira) Selective at C-I bond A->B C Monofunctionalized Intermediate (3-Bromo-5-substituted aniline) B->C D Second Coupling (e.g., Suzuki, Buchwald-Hartwig) Reaction at C-Br bond C->D E Difunctionalized Product D->E

Caption: Stepwise functionalization of this compound.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction can be selectively performed at the C-I position to generate 3-bromo-5-arylanilines. The unprotected amine in the substrate is generally well-tolerated in Suzuki couplings, although its basicity can sometimes influence the catalytic activity.[3][4]

Mechanistic Considerations for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. As previously discussed, the lower bond energy of the C-I bond makes this step significantly faster for the iodo-substituted position than for the bromo-substituted one. By using a catalyst system with appropriate activity and controlling the reaction temperature and time, high selectivity for mono-arylation at the 5-position can be achieved.

Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I Ar-Pd(II)-I (Ln) Pd(0)Ln->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Ln) Ar-Pd(II)-I->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' 3-Bromo-5-arylaniline Ar-Pd(II)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Ar-Pd(II)-I Ar-I This compound Ar-I->Ar-Pd(II)-I

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol for Selective Mono-arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-I position.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity as impurities can affect catalyst performance.
Arylboronic acidUse 1.1-1.2 equivalents to drive the reaction to completion and minimize homocoupling.
Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and effective for anilines.
K₂CO₃ or K₃PO₄K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.
1,4-Dioxane/Water (4:1) or DME/WaterDegas solvents thoroughly to prevent catalyst oxidation.
Inert atmosphere (Nitrogen or Argon)Essential for maintaining the active Pd(0) state.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. This reaction is particularly valuable for the synthesis of functionalized alkynes, which are important intermediates in drug discovery and materials science. Similar to the Suzuki coupling, the Sonogashira reaction can be performed with high selectivity at the C-I bond of this compound.

Mechanistic Rationale for Selectivity

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, which, as established, occurs preferentially at the C-I bond. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The mild reaction conditions typically employed for Sonogashira couplings further favor selective reaction at the more labile C-I bond.

Protocol for Selective Mono-alkynylation

This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

Reagent/MaterialPro-Tip
This compound---
Terminal AlkyneUse 1.2-1.5 equivalents. If the alkyne is volatile, use a sealed tube or reflux condenser.
PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira reactions.
Copper(I) iodide (CuI)Co-catalyst, typically used in 1-5 mol%.
Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent.
Toluene or THF (optional)Can be used as a co-solvent.

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) in a mixture of toluene and triethylamine (e.g., 2:1 v/v).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, a selective mono-amination at the C-I position can be achieved, yielding 3-bromo-5-(substituted amino)aniline derivatives.

Controlling Selectivity in C-N Bond Formation

The selectivity in the Buchwald-Hartwig amination of dihaloarenes is also dictated by the oxidative addition step. The choice of ligand is critical in this reaction, as it influences the stability and reactivity of the palladium catalyst.[7] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the catalytic cycle. By maintaining a moderate reaction temperature, the preferential cleavage of the C-I bond can be exploited to achieve selective mono-amination.

Start This compound + Amine (R₂NH) Setup Add Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), and Base (e.g., NaOt-Bu) in an inert solvent (e.g., Toluene) Start->Setup Reaction Heat under inert atmosphere (e.g., 80-100 °C) Setup->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Workup Cool, dilute with organic solvent, wash with water and brine Monitoring->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product 3-Bromo-5-(substituted amino)aniline Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol for Selective Mono-amination

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

Reagent/MaterialPro-Tip
This compound---
Amine (primary or secondary)Use 1.2 equivalents.
Pd₂(dba)₃ or Pd(OAc)₂Common palladium precursors.
XPhos, SPhos, or BINAPBulky, electron-rich ligands are crucial for efficiency.
NaOt-Bu or Cs₂CO₃NaOt-Bu is a strong, non-nucleophilic base often used in these reactions.
Toluene or DioxaneAnhydrous and degassed solvents are essential.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) followed by the anhydrous, degassed solvent (e.g., toluene, to ~0.1 M).

  • Amine Addition: Finally, add the amine (1.2 eq.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-100 °C with stirring for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The following table summarizes the key parameters for the selective monofunctionalization of this compound.

ReactionCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂ (2-5 mol%)K₂CO₃Dioxane/H₂O80-90
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%)TriethylamineToluene/TEA25-60
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)NaOt-BuToluene80-100

Conclusion

This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds allows for highly chemoselective, sequential functionalization. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can predictably modify the aniline core, first at the more reactive iodine position and subsequently at the bromine position. The protocols provided in this guide serve as a robust starting point for the synthesis of a wide array of complex, substituted anilines, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of novel heterocyclic compounds utilizing 3-bromo-5-iodoaniline as a versatile starting material. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve site-selective functionalization, enabling a modular approach to a variety of important heterocyclic scaffolds, including indoles, quinolines, and carbazoles. This document details the foundational principles, step-by-step experimental protocols, and mechanistic insights for key transformations, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations.

Introduction: The Strategic Advantage of this compound

In the landscape of medicinal chemistry and materials science, the development of efficient and modular routes to complex heterocyclic structures is of paramount importance. This compound is a valuable building block due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This orthogonal reactivity allows for a stepwise and controlled introduction of different substituents onto the aniline core, paving the way for the synthesis of a diverse array of heterocyclic systems.

The general strategy involves an initial selective reaction at the iodine-bearing position, followed by a second functionalization at the bromine position, often coupled with an intramolecular cyclization to form the desired heterocyclic ring. This approach offers a high degree of control and allows for the introduction of various functionalities into the final product.

G cluster_0 Overall Synthetic Strategy A This compound B Selective Functionalization at C-I Bond (e.g., Sonogashira, Suzuki) A->B Step 1 C Key Intermediate: 3-Bromo-5-(functionalized)aniline B->C D Second Functionalization and/or Intramolecular Cyclization C->D Step 2 E Novel Heterocyclic Compound D->E

Caption: General workflow for the synthesis of heterocycles from this compound.

Synthesis of Indole Derivatives via Larock Indole Synthesis

A powerful method for the synthesis of indoles is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[1] By first introducing an alkyne at the 5-position of this compound via a Sonogashira coupling, a suitable precursor for an intramolecular cyclization is generated.

Mechanistic Rationale

The initial Sonogashira coupling proceeds selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. The subsequent Larock cyclization is a palladium-catalyzed process that involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkyne and reductive elimination to form the indole ring.[1]

G cluster_1 Indole Synthesis Workflow A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B C 3-Bromo-5-(alkynyl)aniline B->C D Larock Indole Synthesis (Pd catalyst, Base) C->D E 5-Bromo-7-substituted Indole D->E

Caption: Stepwise synthesis of substituted indoles.

Experimental Protocols

Protocol 2.2.1: Sonogashira Coupling of this compound

This protocol describes the selective coupling of a terminal alkyne at the 5-position.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Larock Indole Synthesis

This protocol details the cyclization of the resulting 3-bromo-5-(alkynyl)aniline to the corresponding indole.

  • Materials:

    • 3-Bromo-5-(alkynyl)aniline (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Triphenylphosphine (PPh₃) (0.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-bromo-5-(alkynyl)aniline, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction StepCatalyst/ReagentsSolventTemperatureTypical Yield
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEATHFRoom Temp.80-95%
Larock CyclizationPd(OAc)₂, PPh₃, K₂CO₃DMF100-120 °C60-85%

Synthesis of Quinolines via Suzuki Coupling and Intramolecular Cyclization

Quinolines are another important class of heterocycles that can be accessed from this compound. A strategy involving a Suzuki coupling to introduce a vinyl group, followed by an intramolecular cyclization, is a viable route.

Mechanistic Rationale

The synthesis commences with a selective Suzuki coupling at the C-I position to introduce a vinyl boronic acid or ester. The resulting ortho-vinylaniline can then undergo a palladium-catalyzed oxidative cyclization to form the quinoline ring. Molecular oxygen can often be used as a green oxidant in this step.[2]

G cluster_2 Quinoline Synthesis Workflow A This compound B Suzuki Coupling (Vinylboronic acid, Pd catalyst) A->B C 3-Bromo-5-(vinyl)aniline B->C D Oxidative Cyclization (Pd catalyst, Oxidant) C->D E 5-Bromo-quinoline derivative D->E

Caption: Stepwise synthesis of substituted quinolines.

Experimental Protocols

Protocol 3.2.1: Suzuki Coupling of this compound with a Vinylboronic Ester

  • Materials:

    • This compound (1.0 equiv)

    • Vinylboronic acid pinacol ester (1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the vinylboronic ester, and K₂CO₃ in the dioxane/water mixture.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add Pd(dppf)Cl₂ and heat the mixture to 80-90 °C under an argon atmosphere for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify by column chromatography on silica gel.

Protocol 3.2.2: Palladium-Catalyzed Oxidative Annulation for Quinoline Synthesis

  • Materials:

    • 3-Bromo-5-(vinyl)aniline (1.0 equiv)

    • Palladium(II) chloride (PdCl₂) (0.05 equiv)

    • Copper(II) trifluoroacetate (Cu(TFA)₂) (0.1 equiv)

    • Pivalic acid (PivOH) (0.2 equiv)

    • Acetonitrile (MeCN) and Dimethyl sulfoxide (DMSO) (10:1 mixture)

  • Procedure:

    • To a pressure tube, add 3-bromo-5-(vinyl)aniline, PdCl₂, Cu(TFA)₂, and PivOH.

    • Add the MeCN/DMSO solvent mixture.

    • Seal the tube and heat to 80 °C under an oxygen atmosphere (balloon) for 24 hours.[2]

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired quinoline.

Synthesis of Carbazoles and Phenothiazines via Buchwald-Hartwig Amination

For the synthesis of more complex, fused heterocyclic systems like carbazoles and phenothiazines, the Buchwald-Hartwig amination is an indispensable tool. This reaction allows for the formation of a C-N bond between an aryl halide and an amine.

General Strategy

A two-step cross-coupling approach can be employed. First, a Suzuki or Sonogashira reaction can be performed at the C-I position. This is followed by a Buchwald-Hartwig amination at the C-Br position with an appropriately substituted aniline or thiophenol. A final intramolecular cyclization step, which can be palladium-catalyzed or proceed via other mechanisms such as a photostimulated SRN1 reaction, yields the carbazole or phenothiazine core.[3][4]

G cluster_3 Carbazole/Phenothiazine Synthesis Workflow A This compound B Suzuki/Sonogashira Coupling at C-I position A->B C 3-Bromo-5-(substituted)aniline B->C D Buchwald-Hartwig Amination (o-haloaniline or o-halothiophenol) C->D E Diaryl amine/thioether intermediate D->E F Intramolecular Cyclization (e.g., Pd-catalyzed or Photochemical) E->F G Substituted Carbazole or Phenothiazine F->G

Caption: General route to carbazoles and phenothiazines.

Experimental Protocols

Protocol 4.2.1: Buchwald-Hartwig Amination of a 3-Bromoaniline Derivative

  • Materials:

    • 3-Bromo-5-(substituted)aniline (from previous step) (1.0 equiv)

    • Aryl amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add the 3-bromo-5-(substituted)aniline and the aryl amine.

    • Add anhydrous toluene.

    • Seal the tube and heat to 110 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

Protocol 4.2.2: Intramolecular Cyclization to form Carbazoles

This protocol describes a palladium-catalyzed intramolecular direct arylation.

  • Materials:

    • Diaryl amine intermediate (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Pivalic acid (PivOH) (0.3 equiv)

    • Anhydrous dimethylacetamide (DMA)

  • Procedure:

    • To a microwave vial, add the diaryl amine, Pd(OAc)₂, K₂CO₃, and PivOH.

    • Add anhydrous DMA.

    • Seal the vial and heat in a microwave reactor to 150 °C for 1-2 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the carbazole.

Characterization of Representative Compounds

Thorough characterization of the synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Data for a 5-Bromo-7-azaindole scaffold (structurally related to potential products): [5]

  • Molecular Formula: C₇H₅BrN₂

  • Molecular Weight: 197.03 g/mol

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (DMSO-d₆): δ 11.6 (br s, 1H), 8.25 (s, 1H), 8.15 (s, 1H), 7.5 (t, J=2.8 Hz, 1H), 6.5 (d, J=2.0 Hz, 1H).

  • ¹³C NMR (DMSO-d₆): δ 148.8, 144.5, 131.0, 128.9, 119.4, 116.2, 100.9.

Conclusion

This compound serves as an exceptional platform for the synthesis of a wide range of novel heterocyclic compounds. The predictable and selective reactivity of its carbon-halogen bonds under palladium catalysis allows for a modular and convergent approach to complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of indoles, quinolines, carbazoles, and other related heterocycles, with ample opportunities for further diversification and application in drug discovery and materials science.

References

  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). Synthesis of carbazoles by intramolecular arylation of diarylamide anions. The Journal of Organic Chemistry, 74(12), 4490–4498. [Link]

  • Li, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). The reaction allows the conversion of both electron-rich and electron-deficient diarylamines. The Journal of Organic Chemistry, 73(13), 5022-5028. [Link]

  • Massaro, A. A. (1962). Synthesis of Phenothiazine Derivatives for Use as Antioxidants. Journal of Chemical & Engineering Data, 7(3), 416-418. [Link]

  • Bernthsen, A. (1883). Zur Kenntniss des Methylenblaus und verwandter Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 16(1), 1025-1030. [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A palladium-catalyzed tandem directed C–H functionalization and amide arylation gave a series of substituted carbazoles. Journal of the American Chemical Society, 127(41), 14560-14561. [Link]

  • Stokes, B. J., Jovanović, B., Dong, H., Richert, K. J., Riell, R. D., & Driver, T. G. (2009). Various carbazoles can be synthesized from substituted biaryl azides at 60 C using Rh2 (OCOC3F7) 4 or Rh2 (OCOC7H15) 4 as catalysts. The Journal of Organic Chemistry, 74(9), 3225-3228. [Link]

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Application Notes & Protocols: Strategic Use of 3-Bromo-5-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-bromo-5-iodoaniline as a versatile building block in pharmaceutical synthesis. We delve into the principle of selective, sequential cross-coupling reactions, enabled by the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Detailed protocols for key transformations, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, are presented alongside mechanistic insights and practical considerations for reaction optimization. The application of this scaffold is exemplified in the context of synthesizing complex molecules relevant to medicinal chemistry, particularly kinase inhibitors.

Introduction: The Strategic Advantage of this compound

This compound (CAS: 31948-87-5) is a powerful and highly versatile starting material in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1][2] Its utility stems not from the mere presence of two halogen atoms and an amino group, but from the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[3] This reactivity differential is the cornerstone of its strategic value, allowing for a predictable, stepwise, and site-selective functionalization of the aniline core.

This unique characteristic enables chemists to introduce two different substituents at the 3- and 5-positions in a controlled manner, making it an ideal scaffold for building libraries of 1,3,5-trisubstituted aromatic compounds. Such motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, which often require precise spatial arrangement of functional groups for optimal target engagement.[4][5]

Safety & Handling: this compound should be handled with standard laboratory precautions. It is recommended to store the compound in a dark place under an inert atmosphere at room temperature to prevent degradation.[1]

The Principle of Orthogonal Reactivity and Sequential Synthesis

The core strategy for using this compound revolves around a two-step sequential cross-coupling process. The first reaction is performed under conditions mild enough to selectively activate the C-I bond while leaving the more robust C-Br bond intact. The resulting 3-bromo-5-substituted aniline intermediate can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br position. This orthogonal approach provides a reliable pathway to complex, unsymmetrically substituted anilines.

G A This compound B Step 1: Selective Cross-Coupling (e.g., Sonogashira, Suzuki) Conditions target C-I bond A->B Reactant 1 (R1-Source) C Intermediate: 3-Bromo-5-(R1)-aniline B->C D Step 2: Second Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Conditions target C-Br bond C->D Reactant 2 (R2-Source) E Final Product: 3-(R2)-5-(R1)-aniline D->E

Caption: General workflow for sequential functionalization.

Application Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds and is exceptionally well-suited as the initial step in a sequence due to its typically mild conditions, which ensure selectivity for the C-I bond.[6] This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8]

Catalytic Cycle: Sonogashira Coupling

The mechanism involves two interconnected cycles. The palladium cycle includes oxidative addition, alkyne coordination, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product R-C≡C-R' Pd_complex->Product Reductive Elimination Cu_acetylide R'C≡CCu Cu_acetylide->Pd_complex Transmetalation Alkyne R'C≡CH Alkyne->Cu_acetylide Cu(I), Base Base Base Product->Pd0

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.).[6]

  • Substrate Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Data Summary: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80~90
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRefluxHigh

(Yields are representative and may vary based on specific substrate and scale. Adapted from literature for analogous substrates).[6]

Application Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organohalide with an organoboron species.[9][10] Its tolerance of a wide variety of functional groups and generally high yields make it a cornerstone of modern medicinal chemistry.[11] When applied to this compound, standard conditions reliably target the C-I bond.

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation [R-B(OR)₂ + Base] Product Ar-R Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.[12]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[12]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[12]

Data Summary: Suzuki Coupling Conditions
EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>90
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O90~95
3Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~85

(Yields are representative and based on established literature for similar substrates).[9][13]

Application Protocol 3: Buchwald-Hartwig Amination at the C-Br Position

After selective functionalization at the C-I position, the remaining C-Br bond is an ideal handle for C-N bond formation via the Buchwald-Hartwig amination.[14][15] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions.[16] It has largely replaced harsher classical methods.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by the base to form a palladium-amido species. The final, crucial step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating these steps, especially the reductive elimination.[17]

G Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (Ar-Br) Amido Ar-Pd(II)(NR₁R₂)L OxAdd->Amido Amine Coordination & Deprotonation Product Ar-NR₁R₂ Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Amine R₁R₂NH Amine->OxAdd Base Base Base->OxAdd

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[15]

Experimental Protocol

This protocol details a general procedure for the amination of a 3-bromo-5-substituted aniline intermediate.

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.

  • Reagent Addition: Under argon, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) and the 3-bromo-5-substituted aniline substrate (1.0 equiv.).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst / LigandBaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110
3BenzylaminePd-G3-XPhosK₃PO₄t-AmylOH110

(Conditions are representative and require optimization for specific substrates).[15][18]

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The 1,3,5-trisubstituted aniline core is a common feature in many Type I and Type II kinase inhibitors, which target the ATP-binding site of the enzyme.[4] The strategic functionalization of this compound provides a direct route to these valuable scaffolds. For example, a common synthetic goal is the preparation of an intermediate like 3-(alkynyl)-5-(heteroarylamino)aniline , a precursor for various kinase inhibitors.

G A This compound B Sonogashira Coupling (Selective at C-I) A->B C Intermediate A: 3-Bromo-5-(alkynyl)aniline B->C D Buchwald-Hartwig Amination (At C-Br) C->D E Target Scaffold: 3-(Heteroarylamino)-5-(alkynyl)aniline D->E H Further Elaboration E->H F Terminal Alkyne (R-C≡CH) F->B G Heteroaryl Amine (Ar-NH₂) G->D I Kinase Inhibitor APIs H->I

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This two-step sequence efficiently assembles three key pharmacophoric elements onto the aniline ring: the central amino group, an alkyne for potential covalent modification or deep pocket binding, and a heteroaryl amine for hinge-binding interactions within the kinase active site.

Conclusion

This compound is more than just a dihalogenated building block; it is a strategic tool for the controlled and sequential construction of complex, multi-substituted aromatic systems. The orthogonal reactivity of its C-I and C-Br bonds provides a reliable and high-yielding platform for creating diverse molecular architectures. By mastering selective Sonogashira, Suzuki, and Buchwald-Hartwig couplings on this scaffold, researchers in drug discovery can rapidly access novel pharmaceutical intermediates and accelerate the development of next-generation therapeutics.

References

Application Note: Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-iodoaniline for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen (C-N) bond formation, profoundly impacting drug discovery and development. Its ability to construct C-N bonds with high efficiency and functional group tolerance has made it an indispensable tool for synthesizing the arylamine scaffolds prevalent in a vast array of pharmaceuticals. This application note provides a detailed protocol and technical guidance for the selective amination of 3-bromo-5-iodoaniline, a versatile building block in medicinal chemistry. The inherent challenge in utilizing dihalogenated substrates lies in achieving regioselectivity, as the differential reactivity of the carbon-halogen bonds dictates the final product. In the case of this compound, the higher reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond under palladium catalysis allows for a selective amination, a principle we will explore and exploit in the following protocol. Understanding the mechanistic nuances and optimizing reaction parameters are critical for achieving high yields and purity, thereby streamlining the synthesis of key pharmaceutical intermediates.

Mechanistic Rationale and Regioselectivity

The selectivity observed in the Buchwald-Hartwig amination of aryl halides is primarily governed by the relative rates of oxidative addition of the C-X bond to the Pd(0) catalyst. It is well-established that the bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl, leading to a corresponding reactivity trend in oxidative addition. Consequently, the C-I bond in this compound will preferentially undergo oxidative addition to the palladium(0) catalyst over the C-Br bond, enabling selective amination at the C5 position.

The catalytic cycle, depicted below, begins with the formation of an active Pd(0)L complex (where L is a phosphine ligand). This complex undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)(L_n)-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(L_n)(HNR'R'')]-I Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)(L_n)-NR'R'' Deprotonation->PdII_Amido - Base-H⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is paramount for a successful transformation. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the crucial reductive elimination step. The selection of the base is also critical; it must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause unwanted side reactions. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

Experimental Protocol: Selective Amination of this compound

This protocol details the selective amination of this compound with a generic secondary amine (HNR'R'') as a model system. Researchers should adapt the specific amine, catalyst, ligand, and conditions based on their specific synthetic goals.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore under inert atmosphere.
Secondary Amine (HNR'R'')≥98%Ensure it is free of moisture.
Palladium(II) Acetate (Pd(OAc)₂)99.98%Strem ChemicalsPre-catalyst.
XPhos≥98%Combi-BlocksAir-sensitive ligand.
Sodium tert-butoxide (NaOtBu)≥97%Acros OrganicsHighly hygroscopic base.
TolueneAnhydrousEMD MilliporeUse dry, degassed solvent.
Diethyl EtherAnhydrousFor extraction.
Saturated NaCl solution (Brine)For workup.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Silica Gel230-400 meshFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Charge Flask with: - this compound - Pd(OAc)₂ - XPhos - NaOtBu inert->reagents solvent Add Anhydrous Toluene reagents->solvent amine Add Secondary Amine solvent->amine heat Heat to Reaction Temperature (e.g., 100 °C) amine->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion quench Quench with Water/Brine cool->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the aryl halide).

  • Finally, add the secondary amine (1.2 equiv) via syringe.

Reaction Execution and Monitoring:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 2-12 hours).

Workup and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-bromo-5-aminophenyl)amine product.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation or insufficient base. Ensure all reagents and solvents are scrupulously dry and the system is kept under a strict inert atmosphere. An additional charge of catalyst/ligand may be necessary in some cases.

  • Formation of Side Products: The primary potential side reaction is the formation of the diamination product. While the C-I bond is significantly more reactive, prolonged reaction times or higher temperatures can lead to some amination at the C-Br position. Careful monitoring is key to minimizing this impurity. Hydrodehalogenation (replacement of the halogen with hydrogen) can also occur, particularly with less stable catalysts.

  • Poor Solubility: If the starting materials or intermediates have poor solubility in toluene, other solvents such as dioxane or tert-amyl alcohol can be considered.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the regiochemistry of the amination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By following this detailed protocol and considering the underlying mechanistic principles, researchers can effectively and selectively synthesize valuable N-(3-bromo-5-aminophenyl)amine intermediates, facilitating the advancement of drug discovery programs.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent progress in the synthesis of C-aryl glycosides. Synthesis, 2006(14), 2271-2285. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Application Notes and Protocols: A Step-by-Step Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-bromo-3-chloro-5-iodobenzene, a tri-halogenated benzene derivative valuable as an intermediate in the development of complex organic molecules such as pharmaceuticals and advanced materials.[1][2] The described six-stage synthesis begins with aniline and leverages the principles of electrophilic aromatic substitution, employing protective group chemistry and directing group effects to achieve the desired 1,3,5-substitution pattern.[3][4] Each stage includes a detailed protocol, mechanistic insights, and criteria for product validation through spectroscopic and physical analysis. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

1-Bromo-3-chloro-5-iodobenzene (C₆H₃BrClI) is a key building block in organic synthesis.[1][2] Its unique tri-halogenated structure, with three different halogens at the 1, 3, and 5 positions, offers a versatile platform for sequential, site-selective cross-coupling reactions. The synthesis from aniline is a classic example of a multi-step process that requires careful control over reaction conditions and a strategic application of directing group effects to install substituents in a specific order.[5]

The overall strategy involves:

  • Protection of the highly activating amino group of aniline via acetylation to moderate its reactivity and prevent unwanted side reactions.[3][4]

  • Sequential Halogenation at specific positions, guided by the ortho-, para-directing nature of the acetamido group.

  • Deprotection to restore the amino group.

  • Further Halogenation directed by the newly positioned substituents.

  • Deamination via a diazotization-reduction sequence to remove the amino group and yield the final product.[3][4]

This multi-step approach underscores the importance of retrosynthetic analysis in planning the synthesis of polysubstituted aromatic compounds.[6][7]

Physicochemical and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target compound and all intermediates.

Table 1: Physicochemical Properties of 1-Bromo-3-chloro-5-iodobenzene

PropertyValueReference
CAS Number13101-40-1[8]
Molecular FormulaC₆H₃BrClI[2][8]
Molecular Weight317.35 g/mol [1][8]
AppearanceWhite to brown crystalline powder[1][2]
Melting Point85.8 °C[1]
Boiling Point280.4 ± 25.0 °C (at 760 Torr)[1]
Density2.272 ± 0.06 g/cm³ (at 20 °C)[1]

Safety Profile: 1-Bromo-3-chloro-5-iodobenzene is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[1]

Overall Synthetic Workflow

The synthesis is a six-stage process, transforming aniline into the target molecule through a series of discrete, well-controlled reactions.

Synthesis_Workflow Aniline Aniline Acetanilide Stage 1: Acetylation (Acetanilide) Aniline->Acetanilide Acetic Anhydride Bromoacetanilide Stage 2: Bromination (4-Bromoacetanilide) Acetanilide->Bromoacetanilide Br₂ / Acetic Acid ChloroBromoacetanilide Stage 3: Chlorination (4-Bromo-2-chloroacetanilide) Bromoacetanilide->ChloroBromoacetanilide NaClO₃ / HCl ChloroBromoaniline Stage 4: Hydrolysis (4-Bromo-2-chloroaniline) ChloroBromoacetanilide->ChloroBromoaniline H⁺ / H₂O, EtOH IodoChloroBromoaniline Stage 5: Iodination (4-Bromo-2-chloro-6-iodoaniline) ChloroBromoaniline->IodoChloroBromoaniline ICl / Acetic Acid FinalProduct Stage 6: Deamination (1-Bromo-3-chloro-5-iodobenzene) IodoChloroBromoaniline->FinalProduct 1. NaNO₂ / H₂SO₄ 2. H₃PO₂

Caption: Six-stage synthetic workflow from aniline.

Detailed Experimental Protocols

Stage 1: Acetylation of Aniline to Acetanilide

Causality: The amino group (-NH₂) in aniline is a powerful activating group, making the ring highly susceptible to multiple substitutions and oxidation. Acetylation converts the amino group to a less activating acetamido group (-NHCOCH₃). This protection step allows for more controlled, mono-substitution in subsequent halogenation steps.

Protocol:

  • In a 250 mL flask, combine 5.0 g of aniline with 150 mL of deionized water.

  • Add 5.0 mL of concentrated hydrochloric acid to dissolve the aniline, forming aniline hydrochloride.

  • Prepare a solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.

  • While stirring the aniline hydrochloride solution vigorously, add 7.0 mL of acetic anhydride.

  • Immediately after, add the sodium acetate solution in one portion.

  • Stir the mixture for 10 minutes. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure acetanilide as white crystals.

  • Validation: The melting point of pure acetanilide is 114.3 °C.[9] Confirm the structure using ¹H NMR and IR spectroscopy.

Stage 2: Bromination of Acetanilide to 4-Bromoacetanilide

Causality: The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky acetamido group, the electrophilic bromine will preferentially substitute at the para position.

Protocol:

  • Dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.)

  • Slowly add the bromine solution dropwise to the stirring acetanilide solution.

  • After the addition is complete, stir the mixture for 15 minutes at room temperature. The solution should turn orange/red.

  • Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Collect the crude 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the product from ethanol.

  • Validation: The melting point of 4-bromoacetanilide is 168 °C.

Stage 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

Causality: The acetamido group is still the most powerful activating group on the ring, directing the incoming chlorine electrophile to the ortho position, as the para position is already occupied by bromine.

Protocol:

  • Suspend 4.0 g of 4-bromoacetanilide in 20 mL of glacial acetic acid.

  • Add 5 mL of concentrated hydrochloric acid to the suspension.

  • Prepare a solution of 1.5 g of sodium chlorate (NaClO₃) in 5 mL of water.

  • Warm the acetanilide suspension gently until it dissolves, then cool to room temperature.

  • Add the sodium chlorate solution dropwise while stirring. The reaction is exothermic; maintain the temperature below 35 °C.

  • After addition, stir for 1 hour. A precipitate should form.

  • Pour the mixture into 100 mL of cold water.

  • Collect the crude 4-bromo-2-chloroacetanilide by vacuum filtration and wash with water.

  • Recrystallize from methanol.

  • Validation: The melting point of the product is 153-154 °C.[9]

Stage 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline

Causality: This acid-catalyzed hydrolysis step removes the acetyl protecting group, regenerating the amino group. This is necessary for the subsequent diazotization reaction.

Protocol:

  • Place 2.0 g of 4-bromo-2-chloroacetanilide in a 100 mL round-bottom flask.[3]

  • Add 10 mL of 95% ethanol and 5 mL of concentrated hydrochloric acid.[3]

  • Heat the mixture at reflux for 30 minutes.[3]

  • After reflux, add 25 mL of hot water through the condenser and pour the hot solution over 25 g of ice.[3]

  • Make the solution basic by slowly adding 3 M sodium hydroxide solution until precipitation is complete.

  • Collect the crude 4-bromo-2-chloroaniline by vacuum filtration and wash with cold water.

  • Recrystallize from an ethanol/water mixture.

  • Validation: The melting point of the product is 71-72 °C.

Stage 5: Iodination of 4-Bromo-2-chloroaniline to 4-Bromo-2-chloro-6-iodoaniline

Causality: The amino group is a strong ortho, para-director. With the para position blocked by bromine and one ortho position blocked by chlorine, the iodine electrophile is directed to the remaining open ortho position.

Protocol:

  • Dissolve 1.0 g of 4-bromo-2-chloroaniline in 16 mL of glacial acetic acid.[3]

  • Slowly add 4.0 mL of iodine monochloride (ICl) solution.[3] (Caution: ICl is corrosive.)

  • Heat the solution on a steam bath to approximately 80 °C, then allow it to cool to 50 °C.[3]

  • While stirring, add 5 mL of sodium bisulfite solution to quench excess ICl, followed by 10 mL of water.[3]

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the crude 4-bromo-2-chloro-6-iodoaniline by vacuum filtration.

  • Validation: The expected melting point is between 84-86 °C.[3]

Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline

Causality: This final step removes the amino group. The amine is first converted into a diazonium salt, which is an excellent leaving group (-N₂).[10] The diazonium salt is then reduced and replaced by a hydrogen atom using hypophosphorous acid (H₃PO₂) or ethanol with sulfuric acid, yielding the final product.[3][4] This process is a variation of the Sandmeyer reaction.[11][12]

Protocol:

  • In a 100 mL flask, dissolve 0.8 g of 4-bromo-2-chloro-6-iodoaniline in 4 mL of absolute ethanol.[3]

  • While stirring, carefully add 1.6 mL of concentrated sulfuric acid dropwise.[3]

  • Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt.[10][13]

  • Prepare a solution of 0.5 g of sodium nitrite (NaNO₂) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[10][14]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Nitrogen gas will evolve.

  • Pour the reaction mixture into 50 mL of water and extract with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with 3 M sodium hydroxide solution, then with brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain 1-bromo-3-chloro-5-iodobenzene as dark crystals.[3][13]

  • Validation: The melting point of the final product is 85.8 °C.[1] Confirm the final structure with ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in CDCl₃ should show three distinct singlets (or narrow triplets due to meta-coupling) in the aromatic region.[3][9]

Mechanistic Overview: Diazotization and Iodination

The formation of aryl halides from primary aromatic amines is a cornerstone of synthetic chemistry.[13] The process involves two key stages:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[10]

  • Substitution: The diazonium group (N₂⁺) is an excellent leaving group and is replaced by a nucleophile. While classic Sandmeyer reactions use copper(I) salts for chloro- and bromo- substitutions, the synthesis of aryl iodides proceeds efficiently with an iodide source like potassium iodide (KI) without a copper catalyst.[11][13][15]

Mechanism cluster_diazotization Diazotization cluster_substitution Sandmeyer-type Substitution Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, H⁺ 0-5 °C Ar-I Ar-I Ar-N₂⁺->Ar-I KI or ICl Ar-H Ar-H Ar-N₂⁺->Ar-H H₃PO₂ or EtOH/H⁺ (Deamination)

Caption: Key transformations involving diazonium salts.

Conclusion

The six-stage synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline is a robust procedure that demonstrates fundamental principles of organic synthesis, including protective group strategy, electrophilic aromatic substitution, and diazonium salt chemistry. While the overall yield can be modest due to the number of steps, this pathway provides a reliable laboratory-scale method for accessing this versatile chemical intermediate.[3] Careful execution of each step and validation of intermediates are critical for success.

References

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]

  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Adam Cap. Available at: [Link]

  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Scribd. Available at: [Link]

  • Brainly. (2023). Multistep Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline. Brainly.com. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Google Patents. (2006). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

Sources

The Strategic Utility of 3-Bromo-5-iodoaniline in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of materials science, the pursuit of novel organic semiconductors with tailored electronic and photophysical properties is relentless. The design and synthesis of functional molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs) demand versatile and strategically functionalized building blocks. 3-Bromo-5-iodoaniline emerges as a key player in this field, offering a unique combination of reactive sites that enable sequential and site-selective cross-coupling reactions. Its distinct halogenated framework, featuring a bromine and an iodine atom at the meta-positions relative to an amino group, provides chemists with orthogonal handles for constructing complex, conjugated architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, complete with detailed protocols and the underlying scientific rationale.

Core Properties and Strategic Advantages

This compound (CAS No: 31948-87-5) is a halogenated aromatic amine with the molecular formula C₆H₅BrIN.[1][2] The differential reactivity of the C-I and C-Br bonds under various catalytic conditions, particularly in palladium-catalyzed cross-coupling reactions, is the cornerstone of its utility. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond, allowing for selective functionalization. The amino group can be used for further derivatization or to tune the electronic properties of the final material.

PropertyValueSource
Molecular Weight 297.92 g/mol [1]
CAS Number 31948-87-5[1][2]
Appearance Off-white to light brown crystalline solid[3]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform[3]

Application I: Synthesis of Polymeric Hole Transport Materials via Buchwald-Hartwig Amination

Rationale: Polymeric hole transport materials (HTMs) are crucial components in perovskite solar cells, facilitating the efficient extraction and transport of holes from the perovskite layer to the electrode. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, making it ideal for synthesizing polymers with triarylamine repeating units, which are known for their excellent hole-transporting capabilities.[4][5] The di-functional nature of this compound, after suitable modification, allows it to be used as a monomer in polycondensation reactions.

Experimental Workflow: A Step-by-Step Guide

The synthesis of a poly(triarylamine) using a derivative of this compound involves a multi-step process, starting with the protection of the aniline and subsequent derivatization, followed by the polymerization reaction.

Buchwald_Hartwig_Polymerization cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization A This compound B N-protection (e.g., Boc) A->B C Suzuki Coupling at Iodine B->C D Deprotection C->D E Buchwald-Hartwig Dimerization D->E F Dibrominated Monomer E->F H Buchwald-Hartwig Polymerization F->H G Aromatic Diamine G->H I Poly(triarylamine) HTM H->I

Caption: Workflow for the synthesis of a poly(triarylamine) HTM.

Protocol: Synthesis of a Dibrominated Triarylamine Monomer and Subsequent Polymerization

Part 1: Monomer Synthesis

  • Protection of the Amino Group: In a nitrogen-flushed flask, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture and purify by column chromatography to yield N-Boc-3-bromo-5-iodoaniline.

    • Causality: The Boc protection prevents side reactions at the amino group during subsequent cross-coupling steps.

  • Suzuki Coupling at the Iodine Position: To a solution of N-Boc-3-bromo-5-iodoaniline (1 eq.) and an appropriate arylboronic acid (1.2 eq.) in a 2:1 mixture of toluene and water, add K₂CO₃ (3 eq.) and [Pd(PPh₃)₄] (0.05 eq.). Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 16 hours. After cooling, extract the product with ethyl acetate, dry the organic layer over MgSO₄, and purify by column chromatography.

    • Causality: The higher reactivity of the C-I bond allows for selective coupling at this position, leaving the C-Br bond intact for the subsequent polymerization step.[6]

  • Deprotection of the Amino Group: Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layer and concentrate to obtain the deprotected amine.

  • Buchwald-Hartwig Dimerization: This step is illustrative of creating a larger monomer. In a Schlenk tube, combine the deprotected amine (2 eq.), a dibromoaryl compound (1 eq.), sodium tert-butoxide (2.5 eq.), and a palladium catalyst system such as Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos). Add anhydrous toluene and heat the mixture at 100 °C for 24 hours under a nitrogen atmosphere. Purify the resulting dibrominated monomer by column chromatography.[7][8]

Part 2: Polymerization

  • Buchwald-Hartwig Polymerization: In a glovebox, combine the synthesized dibrominated monomer (1 eq.), an aromatic diamine co-monomer (1 eq.), sodium tert-butoxide (2.5 eq.), and the palladium catalyst system in anhydrous toluene. Heat the reaction mixture at 110 °C for 48 hours.

    • Causality: The palladium-catalyzed amination couples the dibrominated monomer with the diamine to form the polymer chain.[4][5]

  • Polymer Purification: After cooling, dissolve the reaction mixture in chloroform and precipitate the polymer by adding it dropwise to a large volume of methanol. Filter the solid polymer and re-dissolve and re-precipitate it two more times to remove oligomers and catalyst residues. Dry the final polymer under vacuum.

Hypothetical Data Summary
Monomer/PolymerMolecular Weight ( g/mol )HOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)
Monomer 650.3-5.4-2.1N/A
Polymer 15,000 (Mn)-5.2-2.01.5 x 10⁻⁴

Application II: Synthesis of Small Molecule Host Materials for OLEDs via Suzuki Coupling

Rationale: Small molecule host materials are essential for high-efficiency phosphorescent OLEDs (PhOLEDs). They form a matrix for the phosphorescent emitter, facilitating charge transport and ensuring efficient energy transfer to the guest emitter. This compound can be a core structure for building bipolar host materials by attaching electron-donating and electron-accepting moieties through sequential Suzuki couplings.[9][10][11]

Reaction Scheme: Stepwise Functionalization

Suzuki_Coupling_Host A This compound B Suzuki Coupling 1 (at Iodine) A->B C Intermediate 1 (Donor Group Attached) B->C D Suzuki Coupling 2 (at Bromine) C->D E Final Host Material (Acceptor Group Attached) D->E F Donor-Arylboronic Acid F->B G Acceptor-Arylboronic Acid G->D

Caption: Sequential Suzuki coupling for the synthesis of a bipolar host material.

Protocol: Synthesis of a Bipolar Host Material
  • First Suzuki Coupling (at the Iodine position): In a round-bottom flask, combine this compound (1 eq.), a carbazole-based boronic acid (as the electron-donating moiety) (1.1 eq.), K₂CO₃ (3 eq.), and [Pd(PPh₃)₄] (0.05 eq.) in a 3:1 mixture of toluene and water. Reflux the mixture under a nitrogen atmosphere for 12 hours. After completion, perform an aqueous workup and purify the product by column chromatography.

    • Causality: The selective reaction at the more labile C-I bond allows for the introduction of the first functional group.[6]

  • Second Suzuki Coupling (at the Bromine position): Take the product from the previous step (1 eq.) and dissolve it in a suitable solvent system (e.g., toluene/water). Add an electron-deficient boronic acid, such as a pyridine- or triazine-based derivative (1.1 eq.), a base (e.g., K₂CO₃, 3 eq.), and a palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 eq.). Heat the reaction to 90 °C and stir for 24 hours under nitrogen.

    • Causality: The remaining C-Br bond is now activated under slightly more forcing conditions to introduce the electron-accepting group, completing the synthesis of the bipolar host material.[12][13]

  • Purification: After the reaction is complete, cool the mixture, extract the product into an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄. The crude product is then purified by a combination of column chromatography and recrystallization or sublimation to achieve the high purity required for OLED device fabrication.

Expected Material Properties
PropertyExpected ValueRationale
HOMO Level -5.6 eVDetermined by the carbazole (donor) moiety.
LUMO Level -2.5 eVDetermined by the pyridine/triazine (acceptor) moiety.
Triplet Energy (ET) > 2.6 eVA high triplet energy is crucial to confine the excitons on the phosphorescent guest emitter.
Glass Transition Temp. (Tg) > 120 °CHigh thermal stability is necessary for device longevity.

Safety and Handling

This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound stands out as a strategically important building block in materials science. Its di-halogenated structure with an amino functionality provides a versatile platform for the synthesis of complex organic materials through sequential, site-selective cross-coupling reactions. The ability to precisely install different functional groups at specific positions allows for the fine-tuning of electronic and physical properties, making it a valuable precursor for high-performance polymers and small molecules for a range of optoelectronic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this remarkable molecule in the development of next-generation organic electronic devices.

References

  • Ghiglietti, E., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Advances.
  • Larson, B. W., et al. (2021).
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound.
  • BLD Pharm. (n.d.). 31948-87-5|this compound.
  • ResearchGate. (2022).
  • Rajamäki, S. H. M. (n.d.).
  • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Guram, A. S., & Buchwald, S. L. (2021).
  • Ossila. (n.d.). Host Materials | Fluorescent, Phosphorescents, TADFs.
  • National Institutes of Health. (2024).
  • Noctiluca. (n.d.).
  • ResearchGate. (2025). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property.
  • ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
  • Neliti. (2024).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). Organic Semiconductors for Advanced Electronics.
  • BLD Pharm. (n.d.). 111721-74-5|2-Bromo-5-iodoaniline.
  • PubMed. (2009).
  • PubMed Central. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
  • National Institutes of Health. (n.d.). Design and synthesis of proton-dopable organic semiconductors.
  • Benchchem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1.

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Application Note: Regioselective Synthesis of 3-Bromo-5-lithioaniline via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Lithiation of 3-Bromo-5-iodoaniline

Introduction

This compound is a highly functionalized aromatic building block, offering multiple reaction sites for synthetic elaboration. The strategic generation of an organometallic intermediate from this substrate opens a pathway to a diverse array of complex molecules, particularly in the fields of pharmaceutical and materials science. This document provides a comprehensive guide to the regioselective lithiation of this compound. The protocol leverages the principles of halogen-metal exchange, a powerful transformation in organometallic chemistry, to selectively replace the iodine atom with lithium.[1][2]

The core of this procedure rests on the differential reactivity of carbon-halogen bonds towards organolithium reagents. The rate of halogen-metal exchange is significantly faster for iodides than for bromides (I > Br > Cl).[2][3] This kinetic difference allows for the precise formation of the 3-bromo-5-lithioaniline intermediate at low temperatures, leaving the bromo- and amino- functionalities intact for subsequent chemical modifications. This application note details the mechanistic rationale, safety protocols, and a step-by-step procedure for this transformation, including in-situ trapping with an electrophile to validate the reaction's success.

Scientific Principles and Rationale

The lithiation of this compound is governed by the halogen-metal exchange mechanism. This reaction proceeds through a four-centered transition state or an "ate-complex" intermediate, where the alkyl group of the organolithium reagent (n-butyl) exchanges with the halogen atom on the aromatic ring.[2][4] The equilibrium of this reaction favors the formation of the more stable organolithium species. In this case, the formation of an sp²-hybridized aryllithium is thermodynamically favored over the starting sp³-hybridized alkyllithium.

A critical consideration for this specific substrate is the presence of the acidic amine (-NH₂) group. Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and will readily deprotonate the aniline proton.[5][6] Therefore, a minimum of two equivalents of n-BuLi is required:

  • First Equivalent: Rapid acid-base reaction to deprotonate the amine, forming a lithium amide.

  • Second Equivalent: The subsequent, slower halogen-metal exchange at the C-I bond.

To ensure complete conversion, a slight excess (e.g., 2.1-2.2 equivalents) of n-BuLi is recommended. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), which solvates the organolithium species and facilitates the reaction.[3][5] Extremely low temperatures (-78 °C) are crucial to prevent side reactions, such as the degradation of THF by n-BuLi and the potential formation of benzyne intermediates from the aryllithium product.[3][7]

Safety Precautions: Handling Pyrophoric Reagents

The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature.[6][8] It reacts violently with water and can ignite spontaneously upon exposure to air.[9][10]

  • Inert Atmosphere: All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[6][8]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and a face shield are mandatory.[10] Use appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[9][10]

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use.

  • Quenching: Never add water or protic solvents to an active organolithium reagent. Reactions should be quenched carefully at low temperatures by the slow addition of a suitable reagent like saturated aqueous NH₄Cl. Excess n-BuLi in syringes or on glassware should be quenched by slow addition to a cooled, stirred solution of isopropanol in hexanes.

  • Spill & Fire Safety: Keep a container of dry sand or a Class D fire extinguisher nearby to smother any potential fires. Do not use water or a CO₂ extinguisher on an organolithium fire.[8][10] All personnel must be trained in these procedures and never work alone.[8]

Experimental Protocol: Lithiation and In-Situ Trapping

This protocol describes the selective lithiation of this compound followed by quenching with an electrophile, N,N-dimethylformamide (DMF), to yield 3-amino-5-bromobenzaldehyde. This subsequent reaction serves to confirm the successful formation of the aryllithium intermediate.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound31948-87-5297.921.0 mmolStarting material
n-Butyllithium (n-BuLi)109-72-864.062.2 mmol2.5 M solution in hexanes
Tetrahydrofuran (THF)109-99-972.11~20 mLAnhydrous, inhibitor-free
N,N-Dimethylformamide (DMF)68-12-273.092.0 mmolAnhydrous
Saturated aq. NH₄Cl12125-02-953.49~10 mLFor quenching
Diethyl ether (Et₂O)60-29-774.12~50 mLFor extraction
Brine (Saturated aq. NaCl)7647-14-558.44~20 mLFor washing
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent

Equipment

  • Two-neck round-bottom flask (50 mL), oven-dried

  • Schlenk line with Argon or Nitrogen supply

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Syringes (1 mL, 5 mL) and needles

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram

LithiationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start This compound Setup Assemble & Purge Apparatus with Ar/N₂ Start->Setup Dissolve Dissolve in Anhydrous THF Setup->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_nBuLi Slowly Add 2.2 eq. n-BuLi Cool->Add_nBuLi Stir Stir for 1h at -78 °C Add_nBuLi->Stir Add_DMF Add Anhydrous DMF (Electrophile) Stir->Add_DMF Stir_Trap Stir for 30 min at -78 °C Add_DMF->Stir_Trap Quench Quench with sat. aq. NH₄Cl Stir_Trap->Quench Warm Warm to Room Temp. Quench->Warm Extract Extract with Et₂O Warm->Extract Wash Wash & Dry Extract->Wash Purify Concentrate & Purify Wash->Purify Product 3-Amino-5-bromobenzaldehyde Purify->Product

Caption: Experimental workflow for the selective lithiation and formylation of this compound.

Step-by-Step Procedure

  • Apparatus Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a rubber septum on one neck. Connect the other neck to the Schlenk line via a gas adapter. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Dissolution: Add this compound (298 mg, 1.0 mmol) to the flask. Using a syringe, add 15 mL of anhydrous THF. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • n-BuLi Addition: While stirring vigorously, slowly add the n-butyllithium solution (0.88 mL of 2.5 M solution in hexanes, 2.2 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is typically observed upon addition.

  • Lithiation Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Using a syringe, slowly add anhydrous DMF (0.16 mL, 2.0 mmol) to the reaction mixture. A change in color or viscosity may be observed.

  • Trapping Reaction: Continue stirring the mixture at -78 °C for an additional 30 minutes.

  • Quenching: While the flask is still in the cooling bath, slowly add 10 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. The cooling bath can then be removed.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 30 mL of diethyl ether, and 10 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 10 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the desired 3-amino-5-bromobenzaldehyde.

References

  • Environmental Health and Safety, University of California, Riverside. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(1-2), 87-97. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Krief, A., & Kenda, B. (2001). Reactivity of alkyl aryl selenides towards butyllithiums: synthesis and alkylation of aryllithiums. Arkivoc, 2001(3), 53-70. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Fisher, L. E., & Carreira, E. M. (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of chemical research, 51(8), 1835–1845. Retrieved from [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry Steps. (2020, June 15). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Fettinger, J. C., & Power, P. P. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54685. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen?. Retrieved from [Link]

  • Khan Academy. (2019, August 9). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Cahiez, G., & Duplais, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 24(16), 2914. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Bailey, W. F., et al. (2000). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 65(24), 8129-8134. Retrieved from [Link]

  • ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • ResearchGate. (2000, November 1). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Sciencemadness.org. (2009, August 5). lithiation of 8-bromoquinoline. Retrieved from [Link]

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Application Notes and Protocols: Scale-up Synthesis of 3-Bromo-5-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Among these, 3-Bromo-5-iodoaniline serves as a critical intermediate for creating complex molecular architectures due to its distinct halogenated substitution pattern, which allows for selective functionalization through various cross-coupling reactions.[2] This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on a robust and scalable synthetic protocol. We will delve into the strategic considerations behind the chosen methodology, detailed experimental procedures, and critical safety and handling information.

The synthesis of halogenated anilines can be approached through several methods, including the direct halogenation of anilines or the reduction of halogenated nitroaromatics.[1][3] However, achieving specific substitution patterns on an industrial scale requires careful selection of the synthetic route to ensure high yield, purity, and cost-effectiveness. The protocol detailed here focuses on a multi-step synthesis starting from a readily available precursor, navigating through key transformations to arrive at the target molecule.

Synthetic Strategy and Mechanistic Insights

The chosen synthetic pathway for this compound involves a sequence of reactions that strategically builds the desired substitution pattern. A common and effective approach is to start with a precursor that already contains some of the required functional groups or can be easily modified. One such strategy involves the Sandmeyer reaction, a versatile method for converting aryl amines into aryl halides via a diazonium salt intermediate.[4][5][6] This reaction is particularly useful for introducing halogens that are difficult to incorporate through direct electrophilic aromatic substitution.[7]

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] The process begins with the diazotization of a primary aromatic amine, forming a diazonium salt. This is followed by a copper(I)-catalyzed single electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[5] The aryl radical then reacts with a halide from the copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[5]

Visualization of the General Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification and Analysis A Precursor Selection (e.g., Substituted Aniline) B Diazotization (Formation of Diazonium Salt) A->B NaNO2, H+ C Sandmeyer Reaction (Halogen Introduction) B->C CuX (X = Br, I) D Work-up and Extraction C->D Quenching, Phase Separation E Chromatographic Purification D->E e.g., Column Chromatography F Characterization (NMR, MS) E->F Purity and Structural Verification

Caption: General workflow for the synthesis of halogenated anilines via the Sandmeyer reaction.

Detailed Application Protocol: Scale-up Synthesis of this compound

This protocol outlines a scalable procedure for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be proportionally adjusted for larger-scale production, with appropriate considerations for reaction kinetics, heat transfer, and safety.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3,5-Dibromoaniline626-40-4250.92Starting material
Sodium Nitrite (NaNO₂)7632-00-069.00Diazotizing agent
Hydrochloric Acid (HCl), conc.7647-01-036.46Acid catalyst
Potassium Iodide (KI)7681-11-0166.00Iodinating agent
Copper(I) Bromide (CuBr)7787-70-4143.45Catalyst
Sodium Hydroxide (NaOH)1310-73-240.00For neutralization
Dichloromethane (CH₂Cl₂)75-09-284.93Extraction solvent
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying agent
Step-by-Step Experimental Procedure

Step 1: Diazotization of 3,5-Dibromoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dibromoaniline (e.g., 25.1 g, 0.1 mol).

  • Add a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 100 mL). Stir the mixture to form a fine slurry of the anilinium salt.

  • Cool the slurry to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) and add it dropwise to the cooled slurry via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Iodination

  • In a separate large beaker, prepare a solution of potassium iodide (e.g., 24.9 g, 0.15 mol) in water (e.g., 50 mL).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The crude 3,5-dibromoiodobenzene will precipitate as a solid.

Step 3: Conversion to this compound

Note: This step assumes a subsequent reduction of a nitro group if the synthesis started from a nitroaromatic precursor. In the case of starting with 3,5-dibromoaniline, the target molecule is not directly accessible through this Sandmeyer sequence. A more appropriate route would involve a different starting material or a different sequence of halogenations.

Alternative and More Direct Synthetic Route:

A more direct approach to this compound would involve the selective halogenation of a suitable aniline precursor. For instance, starting with an aniline that can be selectively brominated and then iodinated.

Revised Step-by-Step Protocol (Illustrative Example):

This revised protocol is a conceptual illustration of how one might approach the synthesis, as a direct one-pot conversion from 3,5-dibromoaniline is not standard. A multi-step synthesis starting from a different precursor is more likely.[8][9]

Step 1: Protection of the Amino Group (if starting from aniline)

Direct halogenation of aniline is often difficult to control.[10] Therefore, the amino group is typically protected, for example, by acetylation with acetic anhydride to form acetanilide.[10] This reduces the activating effect of the amino group and allows for more controlled halogenation.[10]

Step 2: Halogenation

The protected aniline can then be subjected to sequential halogenation reactions. The order of halogenation (bromination followed by iodination, or vice versa) and the specific reagents and conditions would be chosen to achieve the desired 3,5-substitution pattern.

Step 3: Deprotection

Finally, the protecting group is removed to yield the desired this compound.[10]

Purification and Characterization
  • Work-up: The crude product from the reaction mixture is typically isolated by filtration or extraction. For a solid product, it can be filtered and washed with water. For a liquid or dissolved product, extraction with an organic solvent like dichloromethane is common.

  • Purification: The crude product is then purified, often by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • HPLC: To assess the purity of the final compound.[11]

Safety and Handling

Working with halogenated anilines and the reagents involved in their synthesis requires strict adherence to safety protocols.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Handling of Reagents:

    • Halogenated Compounds: Many halogenated organic compounds are toxic and can be absorbed through the skin. Avoid direct contact.[13]

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and have appropriate spill kits available.

    • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated organic waste should be collected in a designated container.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

The scale-up synthesis of this compound derivatives is a critical process for the production of valuable intermediates in the pharmaceutical and chemical industries. The successful implementation of this synthesis on a larger scale relies on a thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and strict adherence to safety protocols. The methods described in this guide, particularly those leveraging the versatility of the Sandmeyer reaction and strategic halogenation, provide a solid foundation for researchers and drug development professionals to produce these important compounds efficiently and safely.

References

  • askIITians. (2017, July 23). Convert from Aniline to 3,5-dibromo-4-iodonitrobenzene. Retrieved from [Link]

  • Buller, A. R., & Buller, G. M. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of organic chemistry, 84(20), 13345–13352.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kumar, R., & Singh, A. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2415–2443.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental science & technology.
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic letters, 23(5), 1530–1534.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental science & technology.
  • Wang, Z., & Zhu, J. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[12][14]-Methoxy Rearrangement. Organic letters, 22(10), 3854–3858.

  • Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein journal of organic chemistry, 20, 1489–1496.
  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines using the.... Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2002, August 1). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • Lulinski, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–407.
  • Cap, A. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

  • Polysil. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet valuable transformation. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your reaction yields and selectivity.

The inherent challenge with this compound lies in its differential halide reactivity. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition by a palladium catalyst than the carbon-bromine (C-Br) bond.[1][2] This property allows for selective functionalization at the C-I position, preserving the C-Br bond for subsequent transformations. However, achieving high selectivity and yield requires careful control of reaction parameters. This guide will walk you through common questions and in-depth troubleshooting for the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm planning my first reaction. Which halide, iodine or bromine, will react preferentially?

The C-I bond is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C-Br bond.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Therefore, under carefully controlled conditions, you can achieve highly selective coupling at the iodine position. The general reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.[1]

Q2: What is a reliable starting point for catalyst, ligand, and base for a selective C-I coupling?
ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(0) sources are preferred as they do not require an in-situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[3][4]
Ligand SPhos or XPhos (1.2-1.5 eq. relative to Pd)Bulky, electron-rich phosphine ligands facilitate the oxidative addition step, especially for less reactive C-Br bonds, but can be tuned for C-I selectivity at lower temperatures.[1] They also promote the final reductive elimination step.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These bases are effective in activating the boronic acid for transmetalation without being overly harsh, which can help minimize dehalogenation side reactions.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA mixture of an organic solvent with water is common, as water is often necessary for the transmetalation step.[5]
Temperature 60-80 °CLower temperatures favor selective reaction at the more reactive C-I bond. Higher temperatures can lead to competing C-Br activation.
Q3: My reaction is not working at all. What are the most common "fatal" errors?

If you observe no product formation, it's likely due to one of three critical issues:

  • Inactive Catalyst: The Pd(0) catalyst is highly sensitive to oxygen.[6] If your reagents and solvents are not properly degassed, the catalyst can be oxidized to an inactive state, or phosphine ligands can be oxidized.[3][7]

  • Poor Quality Boronic Acid: Boronic acids can decompose over time, especially through a process called protodeboronation where the C-B bond is cleaved.[3][6] Using a fresh or purified boronic acid, or a more stable boronate ester (like a pinacol ester), is recommended.[3]

  • Incorrect Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[8] If the base is too weak or insoluble in the reaction medium, the catalytic cycle will stall.

In-Depth Troubleshooting Guides

Problem 1: Low to No Product Formation

Low conversion is a frequent issue. Before adjusting for selectivity, we must ensure the catalytic cycle is turning over efficiently.

start Low / No Conversion q1 Is the reaction mixture black/precipitated? start->q1 sol1 Catalyst likely dead. - Improve degassing (freeze-pump-thaw). - Use a pre-catalyst (e.g., SPhos Pd G3). - Add extra ligand to prevent Pd(0) precipitation. q1->sol1 Yes q2 Is the starting material consumed? q1->q2 No end Re-run optimized reaction sol1->end sol2 Check boronic acid quality. - Use fresh boronic acid or a pinacol ester. - Consider protodeboronation as a side reaction. q2->sol2 No q3 Have you screened bases and solvents? q2->q3 Yes sol2->end sol3 Systematically screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, 2-MeTHF) to improve solubility and reactivity. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Catalyst Inactivity: The formation of palladium black is a visual indicator of catalyst death, where Pd(0) species aggregate and precipitate out of solution.[9] This is almost always caused by insufficient degassing or the use of peroxide-containing solvents.[7]

    • Actionable Advice: Degas your solvent mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes, or by using 3-4 freeze-pump-thaw cycles for the most rigorous oxygen removal.[1][7] Using a modern palladium pre-catalyst can also improve stability and ease of handling.

  • Boronic Acid Stability: Protodeboronation is a major side reaction where the boronic acid reacts with water or other protic sources to return the corresponding arene, effectively consuming your nucleophile.[9]

    • Actionable Advice: Use a boronic pinacol ester (Ar-Bpin) instead of the boronic acid. They are significantly more stable and often lead to more reproducible results.[3]

Problem 2: Poor Chemoselectivity (Reaction at both C-I and C-Br)

Achieving mono-substitution at the C-I position is the primary goal. If you are seeing significant formation of the di-substituted product or reaction at the C-Br position, your conditions are too harsh.

Key Parameters Influencing Selectivity:

ParameterEffect on SelectivityOptimization Strategy
Temperature Higher temperatures increase the rate of oxidative addition to the stronger C-Br bond, reducing selectivity.Start at a lower temperature (e.g., 60 °C) and only increase if the reaction is too slow. Monitor by LC-MS to find the sweet spot between rate and selectivity.
Ligand Bulky, electron-rich ligands can sometimes overcome the energy barrier for C-Br activation even at lower temperatures.If selectivity is poor with SPhos, consider a less electron-rich or less bulky ligand like PPh₃. However, this may come at the cost of overall reaction rate.
Reaction Time Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the di-substituted product.Monitor the reaction closely (e.g., every 1-2 hours). Once the mono-iodo-substituted product is maximized, quench the reaction.
Problem 3: Significant Dehalogenation or Homocoupling Byproducts
  • Dehalogenation: This is the replacement of a halogen (I or Br) with a hydrogen atom, leading to 3-bromoaniline or 3-iodoaniline as a byproduct. This occurs when a palladium-hydride (Pd-H) species is formed, which can happen through reactions with the base or solvent.[1][3] Aryl iodides are generally more prone to dehalogenation than bromides.[1][10][11]

    • Actionable Advice: Switch to a weaker base like K₂CO₃ or even a fluoride source like CsF. Avoid alcohol solvents if dehalogenation is a major issue, as they can be a source of hydrides.[1][3]

  • Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid (Ar-Ar). It is typically caused by the presence of oxygen, which can generate Pd(II) species that promote this side reaction.[3]

    • Actionable Advice: This again points to the critical need for rigorous degassing of all reagents and solvents. Ensure your inert atmosphere is maintained throughout the reaction.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting the critical steps.

G cluster_0 Catalytic Cycle A Active Pd(0)L₂ Catalyst B Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) A->B  Ar-I (fast)  Ar-Br (slower) F Inactive Pd(II) (Oxidized by O₂) A->F O₂ contamination C Transmetalation (Ar-B(OR)₂ + Base → Ar'B(OR)₂(Base) Ar-Pd(II)-X + Ar'B(OR)₂(Base) → Ar-Pd(II)-Ar') B->C  Base Critical D Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)) C->D D->A  Regenerates Catalyst E Desired Product (Ar-Ar') D->E

Caption: The Suzuki-Miyaura catalytic cycle.

General Protocol for Selective C-I Arylation

This protocol provides a reliable starting point for your experiments.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition:

    • In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Look for the consumption of this compound and the formation of the mono-arylated product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024). [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2021). [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? (2021). [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? (2021). [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? (2021). [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? (2020). [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? (2020). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). [Link]

Sources

Side reactions and byproducts in 3-Bromo-5-iodoaniline chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-bromo-5-iodoaniline. This guide is designed to provide in-depth, field-proven insights into the common challenges, side reactions, and byproducts encountered when handling and utilizing this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions - Synthesis & Purity

This section addresses common issues arising during the synthesis and purification of this compound itself. The most prevalent synthetic route involves the regioselective iodination of 3-bromoaniline.

Q1: My iodination of 3-bromoaniline is giving a low yield and multiple spots on TLC. What are the likely byproducts?

A: Low yields and multiple products during the iodination of anilines are common issues, often stemming from over-reaction or lack of regioselectivity.[1] The primary byproducts to suspect are:

  • Di-iodo Species: The activating nature of the amino group can lead to the formation of 4-bromo-2,6-diiodoaniline or similar di-substituted products, especially if the reaction is allowed to proceed for too long or at elevated temperatures.[2][3]

  • Regioisomers: While the 5-position is sterically and electronically favored, minor amounts of other isomers, such as 2-iodo-3-bromoaniline or 4-iodo-3-bromoaniline, can form.

  • Oxidation Products: Anilines are sensitive to oxidation, especially under certain iodinating conditions (e.g., using nitric acid as an oxidant), which can lead to colored impurities and tars.[1]

  • Unreacted Starting Material: Incomplete conversion is common and requires careful purification to remove the starting 3-bromoaniline.

Troubleshooting Steps:

  • Control Stoichiometry: Use an iodinating agent (e.g., I₂, NIS, or ICl) at a stoichiometry of 1.0-1.1 equivalents.

  • Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity and minimize side reactions.[1]

  • Choice of Iodinating System: Systems like I₂ with an oxidant (e.g., HNO₃, H₂O₂) or N-iodosuccinimide (NIS) in an appropriate solvent can offer high yields and selectivity.[1] The choice of solvent is also critical; polar solvents like acetone can accelerate halogen exchange reactions.[4]

Q2: I'm struggling to purify this compound from my crude reaction mixture. What's the best approach?

A: The main challenge in purification is that the desired product and key byproducts (unreacted 3-bromoaniline, regioisomers) have similar polarities.

Recommended Protocol: Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" technique often provides better separation than loading the sample dissolved in a minimal amount of solvent.[5]

  • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is a standard starting point.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions containing the desired product. The product will typically elute after non-polar impurities but before the more polar unreacted aniline.

Section 2: Troubleshooting Guide for Downstream Reactions

This compound is a powerful building block for sequential cross-coupling reactions due to the differential reactivity of its C-I and C-Br bonds. The C-I bond is significantly more reactive (weaker bond dissociation energy) than the C-Br bond, allowing for selective functionalization.[6]

Issue 1: Poor Selectivity in Suzuki-Miyaura Coupling

Problem: You are attempting a selective Suzuki coupling at the C-I position but observe significant amounts of the C-Br coupled product or a di-coupled byproduct.

Causality: While the C-I bond is more reactive, harsh reaction conditions can overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

Troubleshooting Workflow:

G start Poor Selectivity Observed (C-Br or Di-Coupling) q1 Is reaction temperature > 80 °C? start->q1 s1 Lower temperature to 50-70 °C. Increase reaction time if necessary. q1->s1 Yes q2 Is a highly active ligand being used (e.g., Buchwald-type)? q1->q2 No a1_yes Yes a1_no No end_node Selectivity Improved s1->end_node s2 Switch to a less active ligand like PPh₃. This can disfavor the more difficult C-Br oxidative addition. q2->s2 Yes q3 Is the reaction time excessively long? q2->q3 No a2_yes Yes a2_no No s2->end_node s3 Monitor reaction by TLC/LC-MS and quench once C-I coupling is complete to prevent slow C-Br coupling. q3->s3 Yes a3_yes Yes a3_no No s3->end_node

Caption: Decision tree for troubleshooting poor selectivity in Suzuki coupling.

Issue 2: Dehalogenation as a Major Side Reaction

Problem: Your mass spectrometry or NMR analysis shows a significant amount of byproduct where either the iodine or bromine (or both) has been replaced by hydrogen.

Causality: Dehalogenation (or proto-dehalogenation) is a common side reaction in many cross-coupling reactions.[6] It can occur through several pathways, including catalytic hydrogenolysis or reaction with trace amounts of water or other proton sources.[6][7] The weaker C-I bond is generally more susceptible to this side reaction.[6]

Key Byproducts & Sources:

ByproductPotential CauseTroubleshooting Strategy
3-Bromoaniline Proto-deiodination of starting materialUse rigorously dried solvents and reagents. Ensure a fully inert atmosphere. A milder base may help.[8][9]
3-Iodoaniline Proto-debromination of starting materialLess common than proto-deiodination, but can occur under harsh conditions.
Aniline Complete dehalogenationIndicates overly harsh conditions or catalyst decomposition. Lower the reaction temperature.
Coupled product minus one halogen Dehalogenation competing with couplingOptimize ligand and base. Sometimes shorter reaction times can minimize this.[9]
Issue 3: Failed Buchwald-Hartwig Amination

Problem: You are attempting to couple an amine with this compound, but you see no product formation and recover only starting material.

Causality: Buchwald-Hartwig aminations are notoriously sensitive reactions.[10][11] Failure often points to catalyst inhibition or deactivation. The primary amino group on the this compound substrate itself can act as an inhibitor by coordinating to the palladium catalyst, preventing the catalytic cycle from proceeding.[9][12]

Reaction Pathways and Common Failure Modes:

G sub This compound Pd(0) Catalyst Amine Reagent path_desired Desired Catalytic Cycle sub:f1->path_desired path_inhibit Catalyst Inhibition (Substrate NH₂ coordinates to Pd) sub:f0->path_inhibit path_decomp Catalyst Decomposition (e.g., formation of Pd black) sub:f1->path_decomp product Coupled Product path_desired->product no_reaction No Reaction path_inhibit->no_reaction path_decomp->no_reaction

Sources

Technical Support Center: Purification of Crude 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-iodoaniline. This document is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we provide field-proven insights and detailed protocols to address common purification challenges, ensuring you achieve the desired purity for your downstream applications.

Compound Overview

This compound is a key halogenated building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its purity is critical for successful subsequent reactions. However, its synthesis can result in a range of impurities, and its basic amino group presents unique challenges during purification, especially in chromatography. This guide offers a systematic approach to troubleshooting these issues.

Section 1: Physicochemical Properties & Safety Data

A quick reference to the key properties and hazards of this compound is essential before beginning any experimental work.

PropertyValueSource(s)
CAS Number 31948-87-5[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Solid
Melting Point 75 - 76 °C
Storage Store in a dry, cool, well-ventilated area. Keep container closed.
Sensitivity Light sensitive
Key Hazards Toxic if swallowed, Harmful if inhaled, Causes skin and serious eye irritation.[1]
Incompatibilities Strong acids, Strong oxidizing agents.
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking severely during silica gel column chromatography, leading to poor separation and broad fractions. What's happening and how do I fix it?

A: This is the most common issue when purifying amines on silica gel.[2]

  • Causality: The root cause is an acid-base interaction between the basic nitrogen of the aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, often irreversible, binding causes the compound to "streak" or "tail" down the column instead of eluting as a tight band. In severe cases, it can lead to product degradation on the column.

  • Solutions:

    • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your aniline to elute properly.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate).

      • Alternative: In some cases, a few drops of ammonium hydroxide in a more polar system like Dichloromethane/Methanol can be effective, but triethylamine is generally preferred for its volatility.[3]

    • Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

      • Basic Alumina: This is an excellent alternative to silica for basic compounds.[4]

      • Amine-Functionalized Silica: Commercially available amine-grafted silica provides a deactivated surface that minimizes unwanted interactions and often yields excellent separation without mobile phase modifiers.[2]

Q2: I performed a recrystallization, but the result is an oily solid with a broad melting point range. What went wrong?

A: This typically indicates an issue with solvent choice or the cooling process. A pure compound should crystallize from a saturated solution, not "crash out" or "oil out."

  • Causality:

    • Poor Solvent System: The chosen solvent may be too good a solvent, even when cold, preventing crystal formation. Conversely, if the compound is poorly soluble even when hot, you may have used too much solvent, and it remains in solution. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

    • Cooling Too Rapidly: Placing a hot, saturated solution directly into an ice bath can cause the compound to precipitate rapidly and trap impurities, rather than forming a pure crystal lattice.

  • Solutions:

    • Optimize the Solvent System: Find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot. For halogenated anilines, common systems include:

      • Ethanol/Water

      • Methanol/Water[5]

      • Toluene or Heptane Start by dissolving the crude solid in a minimum amount of the hot solvent. If using a pair, dissolve in the more soluble solvent (e.g., ethanol) and add the anti-solvent (e.g., water) dropwise until turbidity persists. Then, add a drop or two of the first solvent to redissolve and clarify.

    • Control the Cooling Rate: Allow the flask to cool slowly to room temperature first. Once it has reached ambient temperature, you can then place it in an ice bath to maximize crystal recovery.

    • Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

Q3: My recovery from an acid-base extraction is very low. Where did my product go?

A: Low recovery in acid-base extractions of anilines usually points to one of a few key steps.

  • Causality:

    • Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently acidic to fully protonate the aniline into its water-soluble salt, or not sufficiently basic to regenerate the neutral aniline.

    • Insufficient Extraction: The aniline salt (in the aqueous layer) or the regenerated neutral aniline (in the organic layer) was not fully extracted due to an insufficient number of extractions or inadequate mixing.

    • Emulsion Formation: A stable emulsion may have formed at the interface, trapping your compound.

  • Solutions:

    • Verify pH: Use pH paper to check the aqueous layer at each stage. When adding acid (e.g., 1M HCl), the pH should be ~1-2 to ensure full protonation.[6] When adding base (e.g., 2M NaOH) to regenerate the aniline, the pH should be >12 to ensure complete deprotonation.[7]

    • Perform Multiple Extractions: It is always more efficient to perform three smaller extractions rather than one large one.[8] Ensure you shake the separatory funnel vigorously (with proper venting) for at least 30-60 seconds for each extraction.

    • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of Celite can be effective.

Q4: My final, purified product is pink or brown, but literature suggests it should be a white or off-white solid. Why?

A: Anilines are notoriously susceptible to air oxidation.

  • Causality: The amino group can be easily oxidized by atmospheric oxygen, especially when exposed to light, forming highly colored impurities.[5] This process can be accelerated by the presence of trace metal impurities.

  • Solutions:

    • Work Quickly and Under Inert Atmosphere: During the final stages of purification (e.g., after solvent removal), try to minimize the compound's exposure to air. Working under a nitrogen or argon atmosphere is ideal.

    • Storage: Store the final product in a tightly sealed amber vial to protect it from light and air. Storing it in a freezer or refrigerator under an inert atmosphere can further prolong its shelf life.

    • Charcoal Treatment: If the discoloration is due to highly conjugated, colored impurities, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the solution to cool.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification method for a crude reaction mixture containing this compound?

A: For most crude reaction mixtures, an acid-base extraction is the most powerful and efficient initial purification step.[8][9] It excels at removing neutral organic byproducts and acidic impurities. This will significantly clean up your material, making subsequent purification by recrystallization or chromatography much easier and more effective.

Q2: How do I properly store purified this compound to maintain its purity?

A: Due to its sensitivity to light and air, proper storage is critical. Store the solid in a well-sealed amber glass vial. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a cool, dark place, such as a freezer (-20 °C).

Q3: My synthesis might have produced other isomers (e.g., 2-Bromo-5-iodoaniline). Will recrystallization separate them?

A: Recrystallization is generally poor at separating isomers unless they have significantly different solubilities in the chosen solvent system. Isomeric impurities are best removed using column chromatography , as their slight differences in polarity can be exploited for separation on a stationary phase like silica or alumina.[4]

Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent (~30-40 mL) such as diethyl ether or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add ~20 mL of 1 M HCl(aq) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate. The protonated aniline salt will move to the bottom aqueous layer.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of 1 M HCl(aq). Combine this aqueous layer with the first one. The organic layer now contains neutral impurities and can be set aside.

  • Wash (Optional): Wash the combined aqueous layers with ~15 mL of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Basification: Cool the aqueous flask in an ice bath. Slowly add 2 M NaOH(aq) dropwise with stirring until the solution is strongly basic (pH > 12, check with pH paper). The neutral this compound will precipitate out.[7]

  • Back-Extraction: Return the basic aqueous mixture to the separatory funnel. Extract the regenerated aniline back into an organic solvent with three portions of diethyl ether or dichloromethane (~20 mL each).

  • Combine & Dry: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Decant or filter the dried solution and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating this compound from impurities with similar polarity, such as isomers.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3. A good starting point is Hexane/Ethyl Acetate. Crucially, add 1% triethylamine (Et₃N) to the solvent mixture to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pack the column evenly. Equilibrate the packed column by flushing with 2-3 column volumes of your full eluent system (e.g., 90:10:1 Hexane:EtOAc:Et₃N).

  • Sample Loading: Dissolve the crude material in a minimum amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your chosen solvent system. Apply gentle positive pressure to maintain a steady flow.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent (and triethylamine) using a rotary evaporator. It may be necessary to place the flask under high vacuum to remove the last traces of triethylamine.

Section 5: Visualization of Workflows
Decision Tree for Purification Strategy

This diagram helps in selecting the most appropriate purification method based on the nature of the crude material.

Purification_Decision_Tree A Assess Crude Material (TLC, Crude NMR) B Primary Impurities are Neutral or Acidic? A->B Yes C Impurities are Isomers or Compounds of Similar Polarity? A->C Yes D Product is >90% Pure with Solid Impurities? A->D Yes E Acid-Base Extraction B->E F Column Chromatography (with Et3N or Alumina) C->F G Recrystallization D->G H Further Purification Needed? E->H F->H H->F H->G

Caption: Decision tree for selecting a purification technique.

Workflow for Acid-Base Extraction

This diagram illustrates the step-by-step process of purification via acid-base extraction.

Acid_Base_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase node_style node_style start {Crude Aniline (B) + Neutral Impurities (N) in Organic Solvent} org1 Neutral Impurities (N) start->org1 1. Add 1M HCl 2. Separate Layers aq1 Aniline Salt (BH+Cl-) start->aq1 final_product Pure Aniline (B) aq2 Aniline Salt (BH+Cl-) aq1->aq2 3. Basify with NaOH (pH > 12) aq2->final_product 4. Extract with Organic Solvent 5. Dry & Evaporate

Caption: Workflow diagram for acid-base extraction of anilines.

References
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45480388, this compound. Retrieved from PubChem. [Link]

  • Sirivedhin, T., & McGuire, J. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 40(14), 3179-3186. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 8: Extraction. Retrieved from CU Boulder Organic Chemistry. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from Biotage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from University of Rochester. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline. Retrieved from PubChem. [Link]

  • Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]

  • PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from PubChemLite. [Link]

  • Chemsrc. (2025, August 22). 3-Iodoaniline. Retrieved from Chemsrc. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. [Link]

  • YouTube. (2020, December 19). Acid-Base Extraction Part-1. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from Scribd. [Link]

  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Lab Report 5. Retrieved from Scribd. [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Adam Cap. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from Adam Cap. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20543543, 3-Bromo-4-iodoaniline. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Journal of Chemical Education. (1998). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22630182, 3-Bromo-5-iodophenol. Retrieved from PubChem. [Link]

  • ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1,2,4,5-tetramethylbenzene on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • BoroPharm Inc. (n.d.). This compound. Retrieved from BoroPharm. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-iodoaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading and troubleshooting common issues encountered during the selective functionalization of this versatile building block.

Part 1: Foundational Principles

Before addressing specific troubleshooting scenarios, it is crucial to understand the underlying principles governing the reactivity of this compound.

The Reactivity Hierarchy: C-I vs. C-Br

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl.[2] This is due to the bond dissociation energies of the carbon-halogen bond (C-I is weaker than C-Br), making the carbon-iodine bond significantly more susceptible to cleavage and oxidative addition.[3] This inherent reactivity difference is the key to achieving regioselective mono-functionalization of this compound at the C5-position (iodine) over the C3-position (bromine).

The General Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, proceed through a common catalytic cycle.[1][4] Understanding this cycle is fundamental to diagnosing and solving reaction issues.

Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition Intermediate A->B + Ar-X C Transmetalation Intermediate (Suzuki/Sonogashira) B->C + Nu-M D Reductive Elimination C->D Isomerization (optional) D->A E Product (Ar-Nu) D->E F Aryl Halide (Ar-X) G Nucleophile (Nu-M)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered when working with this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: This is a frequent issue that can stem from several factors. A systematic approach is best for diagnosis.

  • Cause 1: Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[5] Sometimes this reduction is inefficient.

    • Solution:

      • Ensure your reaction conditions are suitable for reduction. Some ligands or reactants can facilitate this process.[5]

      • Consider switching to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable palladacycle precatalyst (e.g., a G3 or G4 palladacycle), which can be more reliable.[6][7]

      • Verify the age and storage conditions of your palladium source, as degradation can occur over time.

  • Cause 2: Inappropriate Ligand: The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. The aniline moiety in your substrate can coordinate to the palladium center, potentially inhibiting the reaction.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A).[6][8] These ligands promote the crucial oxidative addition step and can prevent catalyst inhibition by the substrate's aniline group.

  • Cause 3: Incorrect Base or Solvent: The base and solvent system is critical and highly reaction-specific.

    • Solution:

      • For Suzuki: Stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃, especially for challenging substrates.[6] Common solvents include dioxane/water, THF, or toluene.[7]

      • For Sonogashira: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard and can also serve as the solvent.[9]

      • For Heck: Polar aprotic solvents like DMF, NMP, or DMA are often required, typically with an amine base.[10]

  • Cause 4: Low Reaction Temperature: Oxidative addition and other steps in the catalytic cycle are often temperature-dependent.

    • Solution: If running at room temperature or slightly elevated temperatures, consider increasing the temperature incrementally (e.g., to 80-110 °C).[6][11] Be mindful of potential substrate or product degradation at excessive temperatures.

Question 2: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-coupling at the iodine position?

Answer: Achieving high regioselectivity is the primary challenge with this substrate. Since the C-I bond is significantly more reactive than the C-Br bond, you can leverage kinetics to favor mono-substitution.

  • Strategy 1: Lower Catalyst Loading: Reducing the amount of active catalyst in the reaction mixture decreases the probability of a second coupling event occurring after the first one is complete.

    • Recommendation: Start your optimization screen with a catalyst loading in the range of 0.5-2 mol%. For particularly sensitive substrates, loadings as low as 0.025-0.25 mol% have been shown to be effective in some cross-coupling protocols.[12][13]

  • Strategy 2: Reduce Reaction Temperature: Lowering the temperature will decrease the overall reaction rate. The energy barrier for oxidative addition at the C-Br bond is higher than at the C-I bond, so lowering the temperature will disproportionately slow the undesired second coupling.

    • Recommendation: Screen temperatures from room temperature up to 60-80 °C.

  • Strategy 3: Limit Reaction Time & Coupling Partner Stoichiometry:

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower di-coupling from proceeding. Using a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid or alkyne) can also help prevent the second addition.

Question 3: I am observing significant formation of side products, such as homocoupled dimers or dehalogenated aniline. How can I minimize these?

Answer: Side reactions compete with your desired transformation and consume starting materials, reducing your yield.

Table 1: Common Side Reactions & Solutions
Side ProductReaction Type(s)Probable Cause(s)Recommended Solutions
Homocoupling of Boronic Acid SuzukiPresence of oxygen in the reaction mixture, which can promote oxidative homocoupling.[14]Thoroughly degas all solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen for 20-30 minutes).[15] Maintain a positive inert atmosphere throughout the reaction.
Homocoupling of Alkyne (Glaser Coupling) SonogashiraOften promoted by the copper(I) co-catalyst in the presence of oxygen.[16] High concentrations of the copper salt can also favor this pathway.[7]Ensure the reaction is performed under a strictly inert atmosphere and use degassed solvents.[7] Reduce the loading of the Cu(I) salt (e.g., CuI) or switch to a "copper-free" Sonogashira protocol.[12][16]
Dehalogenation All typesThe palladium complex may react with a hydride source in the mixture (e.g., amine bases, alcoholic solvents), leading to reductive dehalogenation.[17]Choose a non-reducing base if possible. Avoid solvents that can act as hydride donors. Ensure all reagents are pure.
Palladium Black Precipitation All typesThe Pd(0) catalyst is unstable and can aggregate into inactive palladium black, especially at high temperatures or if the ligand is not effective at stabilization.Use a ligand that effectively stabilizes the Pd(0) species (e.g., bulky phosphines). Avoid excessively high temperatures. Ensure proper stirring to maintain a homogeneous mixture.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for catalyst loading when developing a new cross-coupling reaction with this substrate?

A: For initial screening of a difficult reaction, a higher catalyst loading of 2-5 mol% can be useful to ensure you see some product formation.[18] However, for optimizing the selective mono-arylation of this compound, a starting point of 1 mol% Pd source and 1.2-2 mol% ligand is a reasonable compromise. You can then titrate the loading down (e.g., to 0.5%, 0.1%) to maximize selectivity and minimize cost, or increase it if reactivity is poor.

Q: How does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) affect the reaction?

A:

  • Pd(OAc)₂ and PdCl₂: These are stable, common, and cost-effective Pd(II) sources.[5] They require in situ reduction to the active Pd(0) state. The efficiency of this reduction can depend on the ligands, solvent, base, and temperature.

  • Pd₂(dba)₃: This is a Pd(0) source, which avoids the need for an in situ reduction step. However, the dibenzylideneacetone (dba) ligands can sometimes inhibit the catalytic cycle.[19]

  • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are pre-formed complexes. Pd(PPh₃)₄ is a Pd(0) source and is often highly reactive but can be sensitive to air and heat.[20] PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[20]

For this specific substrate, starting with Pd(OAc)₂ or Pd₂(dba)₃ in combination with a more specialized bulky phosphine ligand is often a robust strategy.

Q: What is the decision-making process for troubleshooting a failed reaction?

A: A logical, step-by-step approach is crucial. The following workflow can guide your efforts.

Troubleshooting Workflow start Reaction Failed (Low/No Conversion) q1 Is the catalyst system active? start->q1 sol1 Verify catalyst/ligand quality. Try a reliable precatalyst (e.g., palladacycle). q1->sol1 No q2 Are reaction conditions (base, solvent, temp) optimal? q1->q2 Yes sol1->q2 sol2 Screen different bases (e.g., K3PO4, Cs2CO3). Screen different solvents. Increase temperature. q2->sol2 No q3 Is the ligand appropriate for an aniline-containing substrate? q2->q3 Yes sol2->q3 sol3 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent inhibition. q3->sol3 No success Reaction Successful q3->success Yes sol3->success

Caption: A decision-making workflow for troubleshooting.

Part 4: Experimental Protocols & Data

General Protocol: Optimizing Catalyst Loading for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a starting point for optimization.

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, to achieve a 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., SPhos, 2 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the main reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion (indicated by the consumption of the starting material), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Recommended Starting Conditions for Screening
ParameterSuzuki-Miyaura CouplingSonogashira CouplingHeck Coupling
Pd Source (mol%) Pd(OAc)₂ (1-2%) or Pd₂(dba)₃ (0.5-1%)PdCl₂(PPh₃)₂ (1-3%)Pd(OAc)₂ (1-2%)
Ligand (mol%) SPhos or XPhos (2-4%)PPh₃ (2-6%) or XantphosP(o-tol)₃ or P(t-Bu)₃ (2-4%)
Co-catalyst (mol%) N/ACuI (1-5%)N/A
Base (eq.) K₃PO₄ or Cs₂CO₃ (2-3 eq.)Et₃N or DIPEA (can be solvent)Et₃N or K₂CO₃ (1.5-2 eq.)
Solvent Dioxane/H₂O (4:1), 2-MeTHFToluene, DMF, or neat amine baseDMF, NMP, Dioxane
Temperature 60-100 °C25-80 °C100-140 °C

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Guram, A. S., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Chepiga, K. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Effects of (a) solvent and (b) bases on Heck reaction. [Link]

  • Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health. [Link]

  • Bakherad, M., et al. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online. [Link]

  • Porzelle, A., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling? [Link]

  • ResearchGate. Optimisation of the catalyst loading for the Sonogashira reaction. [Link]

  • Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Sigman, M. S., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Viciu, M. S., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]

  • Fairlamb, I. J. S. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Scite.ai. Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Beutler, U., et al. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Uemura, M., et al. (2005). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. [Link]

  • Tzschucke, C. C. Heck Reaction. [Link]

  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PubChem. This compound. [Link]

Sources

Overcoming low reactivity of 3-Bromo-5-iodoaniline in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for overcoming the low reactivity and selectivity challenges associated with 3-Bromo-5-iodoaniline in Carbon-Nitrogen (C-N) bond-forming reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate your synthetic challenges.

Understanding the Substrate: FAQs for this compound

This section addresses fundamental questions about the unique reactivity of this compound, a key building block in medicinal chemistry and materials science.

Q1: What makes this compound a challenging substrate in C-N coupling reactions?

A: The difficulty with this substrate arises from a combination of three key factors:

  • Differential Halogen Reactivity: The molecule possesses two different halogen atoms, iodine and bromine. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This inherent difference means that reactions must be carefully controlled to achieve selective coupling at one site. Unoptimized conditions can lead to a mixture of mono-arylated products (at either I or Br) and di-arylated products.

  • Nucleophilicity and Basicity of the Aniline Moiety: The primary amine (-NH₂) group is a nucleophile and a Lewis base. It can coordinate to the palladium catalyst center, potentially leading to catalyst inhibition or deactivation.[1] This coordination can compete with the binding of the desired amine coupling partner or the phosphine ligand, slowing down the catalytic cycle.

  • Electronic Properties: While the amine group is electron-donating, the two halogen atoms are electron-withdrawing. This electronic balance influences the electron density of the aromatic ring and the ease of oxidative addition, a critical step in the catalytic cycle of reactions like the Buchwald-Hartwig amination.[2]

Q2: In a palladium-catalyzed reaction, which position is expected to react first, the C-I or C-Br bond?

A: The Carbon-Iodine (C-I) bond is expected to react first. The oxidative addition of the palladium catalyst to the aryl halide is generally the rate-determining step in the Buchwald-Hartwig catalytic cycle. The reactivity of this step is inversely related to the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst. Therefore, under carefully controlled conditions (e.g., lower temperatures, shorter reaction times), selective C-N coupling at the iodine position can be achieved.

Q3: Can the substrate's own -NH₂ group cause side reactions?

A: Yes, under certain conditions, intermolecular self-coupling can occur where one molecule of this compound acts as the aryl halide and another acts as the amine nucleophile. This would lead to the formation of a dimeric secondary amine byproduct. However, this is generally less favorable when an external amine coupling partner is present in excess. The more significant issue is often catalyst inhibition due to the coordination of the aniline nitrogen to the palladium center, as mentioned in Q1.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for C-N bond formation.[3] However, its application to complex substrates like this compound often requires careful optimization.

Q4: My Buchwald-Hartwig reaction is failing or giving a very low yield. What are the most critical parameters to investigate?

A: Low yield is a common problem that can often be solved by systematically evaluating four key parameters: the ligand, the base, the palladium source/precatalyst, and the solvent.[4]

  • Ligand Choice is Critical: Standard phosphine ligands may be ineffective. For challenging substrates, bulky and electron-rich biaryl monophosphine ligands are essential. They promote the crucial reductive elimination step and stabilize the active catalytic species.[2][5]

  • Base Strength and Solubility: The base's role is to deprotonate the amine coupling partner to form the active nucleophile. For many amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[5] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.[6]

  • Use a Modern Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[7] Air-stable, well-defined palladium precatalysts (e.g., G3 or G4 XPhos or RuPhos precatalysts) provide more consistent and reproducible generation of the active LPd(0) species, leading to higher yields.[5][8]

  • Ensure Anhydrous and Degassed Conditions: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5] Ensure your solvent is anhydrous and properly degassed (e.g., via freeze-pump-thaw or sparging with argon). All reaction vessels should be oven-dried and the reaction run under an inert atmosphere (Argon or Nitrogen).

Q5: I'm getting a mixture of products coupled at both the iodine and bromine positions. How can I improve selectivity for the C-I position?

A: Achieving high selectivity relies on exploiting the faster rate of oxidative addition at the C-I bond.

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 50-80 °C instead of 100-110 °C). This will favor the reaction with the lower activation energy, which is the C-I coupling.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to the desired level, before significant C-Br coupling begins.

  • Ligand Selection: While bulky ligands are generally good, a ligand that is too active might reduce selectivity. It may be worth screening a few different biarylphosphine ligands to find the optimal balance of reactivity and selectivity.

Q6: How do I choose the best ligand for coupling with this compound?

A: The choice of ligand is paramount for success. For electron-rich aryl halides or challenging couplings, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][9]

  • For Primary and Secondary Aliphatic Amines: Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points. They are designed to accelerate both oxidative addition and reductive elimination, which is crucial for forming the C-N bond.[5]

  • For Weakly Nucleophilic Amines (e.g., other anilines, heterocycles): The same class of ligands is often effective. Their steric bulk helps prevent the formation of inactive catalyst dimers and promotes the desired catalytic turnover.

The following diagram provides a logical workflow for troubleshooting common issues in Buchwald-Hartwig amination.

G start Low Yield or No Reaction inert_check 1. Verify Inert Atmosphere (O₂ degrades catalyst) start->inert_check reagent_check 2. Check Reagent Quality (Fresh base, pure amine, anhydrous/degassed solvent) inert_check->reagent_check Atmosphere OK catalyst_check 3. Optimize Catalyst System reagent_check->catalyst_check Reagents OK conditions_check 4. Adjust Reaction Conditions catalyst_check->conditions_check No Improvement success Reaction Successful catalyst_check->success Yield Improved sub_catalyst1 Use a well-defined precatalyst? (e.g., XPhos Pd G3/G4) catalyst_check->sub_catalyst1 conditions_check->success Yield Improved sub_conditions1 Vary the base? (NaOtBu, LHMDS vs. K₃PO₄, Cs₂CO₃) conditions_check->sub_conditions1 sub_catalyst2 Screen bulky, electron-rich ligands (XPhos, RuPhos, BrettPhos) sub_catalyst1->sub_catalyst2 sub_catalyst3 Increase catalyst loading? (from 1-2 mol% to 3-5 mol%) sub_catalyst2->sub_catalyst3 sub_conditions2 Increase temperature? (e.g., from 80°C to 110°C) sub_conditions1->sub_conditions2 sub_conditions3 Change solvent? (Toluene vs. Dioxane, THF) sub_conditions2->sub_conditions3

Troubleshooting workflow for low C-N coupling yield.

Alternative Method: The Ullmann Condensation

While less common now, the copper-catalyzed Ullmann reaction is a viable alternative, especially for large-scale synthesis where palladium cost is a concern.[10][11]

Q7: When should I consider an Ullmann coupling over a Buchwald-Hartwig reaction?

A: Consider the Ullmann reaction under these circumstances:

  • Cost Sensitivity: Copper catalysts are significantly cheaper than palladium catalysts.[12]

  • Phosphine Sensitivity: If your substrate or product is sensitive to phosphine ligands, the ligand-free or N,O-ligand-based Ullmann reaction is a good alternative.

  • Different Selectivity Profile: Occasionally, copper catalysts may offer a different selectivity or functional group tolerance profile compared to palladium systems.

Q8: Classic Ullmann reactions require harsh conditions. How can I run it under milder conditions?

A: Modern, ligand-accelerated Ullmann protocols have largely overcome the need for stoichiometric copper and temperatures exceeding 200°C.[11][13]

  • Use a Ligand: Simple, inexpensive ligands like L-proline, other amino acids, or 1,10-phenanthroline can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (e.g., 80-120 °C) with catalytic amounts of a copper(I) source like CuI.[14]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are often used in modern Ullmann couplings to help solubilize the reagents.[14]

Protocols and Data

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

This table provides a validated starting point for your experiments. Optimization will likely be required for your specific amine coupling partner.

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Amine Primary or Secondary Amine1.2 - 1.5 equivalents
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G41 - 3 mol%. Ensures reliable activation of the catalyst.[5]
Ligand (Included in precatalyst)Bulky, electron-rich ligands are essential for difficult couplings.[2]
Base Sodium tert-butoxide (NaOtBu)1.4 - 2.0 equivalents. Strong base needed for most amines.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Toluene is often a good first choice.[4][15]
Temperature 80 - 110 °CStart lower (80°C) to maximize selectivity for the C-I position.
Atmosphere Argon or NitrogenCrucial to prevent catalyst decomposition.
Detailed Protocol: Selective Mono-Amination of this compound

This protocol provides a detailed, step-by-step methodology for the selective C-N coupling at the C-I position with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 298 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • XPhos Pd G3 (0.02 mmol, 17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Using syringes, add the anhydrous, degassed toluene, followed by the morpholine.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture (under argon flow), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material and the formation of the mono-coupled product.

  • Workup: Once the reaction is complete (typically 4-12 hours, as determined by monitoring), remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 4-(3-bromo-5-aminophenyl)morpholine.

References
  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries. Retrieved from [Link]

  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3180–3189. Retrieved from [Link]

  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3180–3189. Retrieved from [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Retrieved from [Link]

  • Li, J., et al. (2020). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 25(15), 3352. Retrieved from [Link]

  • Schranck, J., & Tluszcz, J. (2016). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Johnson Matthey Technology Review, 60(2), 125-136. Retrieved from [Link]

  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3180-3189. Retrieved from [Link]

  • ResearchGate. (n.d.). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19145-19172. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. MIT Libraries. Retrieved from [Link]

  • Cook, A. M., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5896–5900. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1560-1563. Retrieved from [Link]

  • Jin, X., et al. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 2(1), 169–178. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19145-19172. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. MIT Libraries. Retrieved from [Link]

  • Dennis, J. M., et al. (2020). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 10(11), 6173–6181. Retrieved from [Link]

  • University of Illinois. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry Department. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Kádár, M., et al. (2009). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry, 74(19), 7586–7589. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • DSpace@UMass Amherst. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

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Troubleshooting guide for the synthesis of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction, specifically the iodination of 3-bromoaniline. The amino group of the starting material is a strongly activating, ortho-, para-director. However, with the para-position blocked by a bromine atom, iodination is directed to the ortho-positions (2, 4, and 6). The desired product, with iodine at the 5-position (meta to the amino group), is often a minor product in direct iodinations. This guide will address this key challenge, among others.

II. Experimental Protocol: A Plausible Synthetic Route

This protocol outlines a common method for the synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
3-Bromoaniline172.035.00 g0.029 molStarting material
N-Iodosuccinimide (NIS)224.996.52 g0.029 molIodinating agent
Acetic Acid60.0550 mL-Solvent
Sodium thiosulfate158.11--For quenching
Sodium bicarbonate84.01--For neutralization
Ethyl acetate88.11--Extraction solvent
Brine---For washing
Anhydrous sodium sulfate142.04--Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.029 mol) of 3-bromoaniline in 50 mL of glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add 6.52 g (0.029 mol) of N-Iodosuccinimide (NIS) portion-wise over 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Quenching: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic iodine color disappears.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the desired product from isomers and byproducts.

III. Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis of this compound.

A. Reaction Issues

Question 1: The reaction is not proceeding to completion, or is very slow, as indicated by TLC.

  • Possible Cause 1: Inactive Iodinating Agent. N-Iodosuccinimide can decompose over time, especially if not stored properly.

    • Solution: Use freshly opened or properly stored NIS. It is advisable to test the activity of the NIS on a more reactive substrate if in doubt.

  • Possible Cause 2: Insufficient Activation. While the amino group is activating, the bromo group is deactivating, which can slow down the reaction.

    • Solution: A slight increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this may also lead to more side products. Alternatively, a stronger iodinating agent like iodine monochloride (ICl) could be used, though this may also decrease selectivity.[1][2]

Question 2: The reaction mixture has turned very dark, almost black.

  • Possible Cause: Formation of Iodine. This is common in iodination reactions.

    • Solution: This is a normal observation and will be dealt with during the work-up procedure when a quenching agent like sodium thiosulfate is added.[3]

B. Work-up and Purification Challenges

Question 3: I have a mixture of isomers that are difficult to separate by column chromatography.

  • Possible Cause: Poor Regioselectivity. The electronic effects of the amino and bromo groups direct iodination to multiple positions on the aromatic ring, leading to a mixture of isomers (e.g., 2-iodo-, 4-iodo-, and 6-iodo-3-bromoaniline) along with the desired this compound.

    • Solution 1: Optimize Chromatography. Use a long column with a shallow gradient of a less polar solvent system to improve separation. Sometimes, switching to a different solvent system (e.g., dichloromethane/hexane) can alter the elution order and improve separation.[4]

    • Solution 2: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC can be a more effective, albeit more expensive, option.[4]

    • Solution 3: Derivatization. In some cases, converting the aniline to an amide or another derivative can alter the polarity and facilitate separation. The protecting group can then be removed after separation.

Question 4: My yield is very low after purification.

  • Possible Cause 1: Formation of a large proportion of undesired isomers. As discussed above, poor regioselectivity is a major challenge.

    • Solution: While difficult to control completely, adjusting the reaction temperature and the rate of addition of the iodinating agent may have a minor effect on the isomer ratio. Colder temperatures sometimes favor the para-isomer, but in this case, the para position is blocked.

  • Possible Cause 2: Product Loss During Work-up. The product may have some solubility in the aqueous layer, especially if the pH is not properly adjusted.

    • Solution: Ensure the aqueous layer is thoroughly extracted with the organic solvent. Perform back-extraction of the aqueous layer to recover any dissolved product.

  • Possible Cause 3: Formation of Polyiodinated Byproducts. The activated aniline ring can undergo multiple iodinations.

    • Solution: Use a 1:1 stoichiometry of the starting material and the iodinating agent. Adding the iodinating agent slowly and keeping the temperature controlled can help minimize polyiodination.

C. Product Characterization

Question 5: How can I confirm the identity and purity of my final product?

  • Answer: A combination of spectroscopic techniques should be used:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The aromatic region should show three distinct signals for the three protons on the ring. The splitting pattern and coupling constants will be indicative of the substitution pattern. For this compound, one would expect to see three signals in the aromatic region, likely appearing as a triplet, a doublet of doublets, and another doublet of doublets, or similar complex splitting, depending on the coupling constants. The amino protons will appear as a broad singlet.

      • ¹³C NMR: The spectrum should show six distinct signals for the six carbons of the benzene ring. The carbons attached to bromine and iodine will have characteristic chemical shifts.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (297.92 g/mol ).[5] The isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2) should be observed.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-H and C=C stretching bands for the aromatic ring.

IV. Visualizations

Experimental Workflow

experimental_workflow A 1. Dissolve 3-Bromoaniline in Acetic Acid B 2. Add N-Iodosuccinimide (portion-wise) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Sodium Thiosulfate C->D E 5. Neutralize with Sodium Bicarbonate D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine & Dry F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Purify by Column Chromatography H->I J 10. Characterize (NMR, MS, IR) I->J low_yield_troubleshooting Start Low Yield of This compound Q1 Check TLC of crude product: Multiple spots close together? Start->Q1 A1_Yes Likely Isomer Mixture Q1->A1_Yes Yes A1_No Check for Polyiodination (higher mass in MS) Q1->A1_No No Sol1 Optimize Chromatography (shallow gradient, different solvents) A1_Yes->Sol1 Sol2 Consider Preparative HPLC A1_Yes->Sol2 Sol3 Control Stoichiometry and Temperature A1_No->Sol3

Caption: A decision tree for troubleshooting low product yield.

Reaction Mechanism: Electrophilic Aromatic Substitution

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Bromoaniline 3-Bromoaniline Sigma Complex Sigma Complex 3-Bromoaniline->Sigma Complex + I⁺ This compound This compound Sigma Complex->this compound - H⁺

Caption: A simplified representation of the electrophilic iodination mechanism.

V. References

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

  • Scribd. Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. [Link]

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C6H5BrIN). [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Google Patents. Preparation of N-iodocompounds.

  • Scribd. Multi-Step Bromoaniline Synthesis Guide. [Link]

  • National Institutes of Health. 3-Amino-5-bromo-2-iodopyridine. [Link]

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. [Link]

  • SpectraBase. 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

  • Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

Sources

Technical Support Center: LC-MS Analysis of Impurities in 3-Bromo-5-iodoaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3-Bromo-5-iodoaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling of this critical synthetic intermediate. The information herein is synthesized from established analytical principles and field-proven experience to help you navigate common challenges, ensure data integrity, and meet regulatory expectations.

The control of impurities is a critical issue for the pharmaceutical industry.[1] Regulatory bodies like the International Council on Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances to ensure product safety and efficacy.[2][3] Any unknown impurity found at a level higher than 0.1% must typically be characterized.[4] This guide provides a structured approach to troubleshooting common LC-MS issues and answers frequently asked questions to streamline your impurity analysis workflow.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. The underlying causality is explained, followed by actionable solutions.

Q1: My chromatographic peak for this compound is tailing severely. What is causing this and how can I fix it?

A: Peak tailing for aniline compounds is a classic sign of secondary ionic interactions between the basic amine functional group and acidic residual silanol groups on the surface of the silica-based column packing. This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a tailed peak.

  • Causality: The lone pair of electrons on the aniline nitrogen is basic and can form strong hydrogen bonds or have ionic interactions with free silanols (Si-OH) on the column, especially if the mobile phase pH is not optimized.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of an acidic modifier to your mobile phase. A concentration of 0.1% formic acid is standard. This protonates the aniline (-NH2 to -NH3+), which repels the negatively charged, deprotonated silanols at neutral pH. It also protonates the silanol groups, reducing their ability to interact with the analyte.

    • Use a Buffered System: For more robust control, use a buffer like 10 mM ammonium formate adjusted to an acidic pH (e.g., 3.5) with formic acid.

    • Employ End-Capped Columns: Use a high-quality, modern C18 column that is thoroughly end-capped. End-capping treats most of the residual silanols, making the surface more inert.

    • Consider a PFP Column: A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for halogenated aromatic compounds and may reduce silanol interactions.[5]

Q2: I am observing very low sensitivity or no signal for my analyte in ESI positive mode. What should I check?

A: Low sensitivity is a common issue that can stem from the LC method, MS source settings, or the sample itself.[6][7]

  • Causality: Efficient electrospray ionization (ESI) requires the analyte to be in an ionic form in solution before it enters the mass spectrometer. For a basic compound like this compound, this means it needs to be protonated.

  • Troubleshooting Workflow:

    • Verify Mobile Phase pH: Ensure your mobile phase is acidic (pH < 5) to promote the formation of the [M+H]+ ion. As mentioned above, 0.1% formic acid is a good starting point.

    • Optimize MS Source Parameters: The physical process of ionization is highly dependent on source conditions. Systematically optimize the following:[7]

      • Capillary Voltage: Ensure it's set appropriately for positive mode (typically 3-4 kV).

      • Source Temperature & Gas Flows: High temperatures can sometimes cause degradation of thermally labile compounds. Start with moderate settings (e.g., 300-350 °C for drying gas, 100-120 °C for source temperature) and optimize. Gas flows (nebulizer and drying gas) are critical for proper desolvation.

    • Check for Ion Suppression: The sample matrix itself can interfere with ionization.[8] To check for this, perform a post-column infusion experiment with your analyte standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of matrix components indicates suppression. If present, improve sample cleanup or chromatographic separation.

    • Confirm System Suitability: Inject a known standard of your compound at a concentration you expect to see. If this also yields low sensitivity, the issue is likely with the instrument (e.g., dirty source, detector issue). Perform an instrument tune and calibration.[6]

Q3: My mass spectrum shows an unexpected loss of 127 Da or 79/81 Da from the molecular ion. Is my compound degrading?

A: Yes, this is indicative of in-source fragmentation or collision-induced dissociation (CID), where the molecule breaks apart within the mass spectrometer's source or ion transfer optics. Halogenated aromatic compounds can be susceptible to this.

  • Causality: The carbon-halogen bonds (especially C-I) can be relatively weak. High energies in the ion source (from high temperatures or aggressive cone/fragmentor voltages) can cause the molecule to fragment before it reaches the mass analyzer. The loss of 127 Da corresponds to an iodine atom, while losses of 79 Da and 81 Da correspond to the two isotopes of bromine.[9]

  • Solutions:

    • Reduce Cone/Fragmentor Voltage: This is the most common cause. This voltage is applied to the ion optics to help with desolvation but can also induce fragmentation if set too high. Reduce it in steps of 5-10 V and observe the effect on the molecular ion intensity versus the fragment ions.

    • Lower Source Temperatures: Reduce the desolvation and source temperatures as they can contribute to thermal degradation.

    • Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) can sometimes be "softer" ionization methods for certain compounds and may reduce fragmentation.

Q4: I see multiple peaks in my chromatogram with the same m/z value and isotopic pattern. How do I confirm if they are isomers?

A: Co-eluting isomers are a frequent challenge in the analysis of synthetic intermediates.[10] Given the synthesis of this compound, the presence of other positional isomers is highly probable.

  • Causality: Positional isomers (e.g., 3-Bromo-4-iodoaniline[11], 2-Bromo-5-iodoaniline) have the exact same molecular formula and thus the same exact mass and isotopic pattern. They can only be distinguished by techniques that are sensitive to their structural differences.

  • Confirmation Strategy:

    • Optimize Chromatography: The primary goal is to achieve baseline separation.

      • Lower the Gradient Slope: A slower, shallower gradient increases the separation time and can resolve closely eluting peaks.

      • Try a Different Stationary Phase: If a C18 column doesn't provide resolution, a PFP column is an excellent alternative due to its different selectivity mechanisms (dipole-dipole, pi-pi interactions) which are effective for separating isomers of halogenated aromatics.

    • Tandem Mass Spectrometry (MS/MS): If you cannot achieve chromatographic separation, MS/MS may help. Fragment each co-eluting parent ion. Positional isomers often yield different fragment ions or at least different relative abundances of the same fragments, which can be used for differentiation.

    • Spike with Standards: The most definitive method is to obtain reference standards for the suspected isomers and spike them into your sample. The peak that increases in intensity corresponds to that specific isomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in a this compound synthesis?

A: The impurity profile is highly dependent on the synthetic route. However, some general classes of impurities are consistently observed. These include unreacted starting materials, byproducts from side reactions, and over-halogenated products.[12] A similar case study on a related compound, 3-bromo-5-(trifluoromethyl)aniline, found that di-bromo derivatives were the main impurities.[13][14]

Impurity Class Potential Example(s) Molecular Formula Monoisotopic Mass (Da) Notes
Starting Materials 3-Bromoaniline, 3-IodoanilineC₆H₆BrN, C₆H₆IN170.97, 218.96Presence indicates an incomplete reaction.
Positional Isomers 3-Bromo-4-iodoanilineC₆H₅BrIN296.8650Often formed in small amounts due to lack of perfect regioselectivity.
Over-Halogenation Dibromo-iodoaniline isomersC₆H₄Br₂IN374.7755Occurs if brominating conditions are too harsh.
Di-iodination Bromo-diiodoaniline isomersC₆H₄BrI₂N422.7616Can occur if iodinating agent is in excess.
Dehalogenation 3-Bromoaniline, 3-IodoanilineC₆H₆BrN, C₆H₆IN170.97, 218.96Reductive loss of a halogen during the reaction.

Q2: How do I interpret the mass spectrum's isotopic pattern for a compound containing both bromine and iodine?

A: This is a critical skill for identifying halogenated compounds.

  • Iodine (I): Is monoisotopic, meaning it has only one naturally occurring isotope (¹²⁷I). It contributes its mass but does not create an isotopic cluster.

  • Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This creates a characteristic "doublet" peak, where the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are nearly equal in height.[9]

For this compound (C₆H₅BrIN), the molecular ion cluster will be a doublet centered at m/z 297 (for the ⁷⁹Br isotopologue) and m/z 299 (for the ⁸¹Br isotopologue), with roughly equal intensity. If an impurity contains two bromine atoms, you will see a characteristic 1:2:1 pattern for M, M+2, and M+4.

Q3: What are the ICH guidelines I need to follow for impurity identification?

A: The primary guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[3][15] These guidelines establish thresholds for action.

Threshold Definition Typical Limit (for max daily dose ≤ 2g/day) Action Required
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%List the impurity and its concentration in documentation.
Identification The level above which the structure of an impurity must be determined.≥ 0.10%Perform structural elucidation (e.g., using MS, MS/MS, NMR) to identify the compound.[2][4]
Qualification The level above which an impurity's biological safety must be established.≥ 0.15% or 1.0 mg/day intake (whichever is lower)Provide toxicological data to demonstrate the impurity is safe at the specified level.

Table based on ICH Q3A/B guidelines.[3][15]

Q4: How do I build a robust, self-validating LC-MS method for this analysis?

A: A self-validating method incorporates checks to ensure the system is performing correctly with every run.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis Sequence cluster_data Phase 3: Data Review A Prepare Mobile Phases (e.g., A: 0.1% FA in H2O B: 0.1% FA in ACN) C System Equilibration (≥10 column volumes) A->C B Prepare Samples & Standards (Accurate Weighing & Dilution) F Inject Samples (Bracketed by standards) B->F D Inject System Suitability (SST Standard) C->D Start Run E Inject Blank (Solvent) D->E E->F G Inject QC Standard (e.g., every 10 injections) F->G Periodic Check H Review SST Results (RT, Peak Area, S/N) F->H End of Sequence G->F I Process Sample Data (Integration & Quantification) H->I SST Pass? J Verify Impurities > 0.1% (Check against identification threshold) I->J

Caption: General LC-MS Analysis Workflow.

The key is the System Suitability Test (SST) . Before analyzing any samples, inject a standard mixture containing your main compound and any known impurities. You must pre-define acceptance criteria for retention time, peak area, resolution, and signal-to-noise. If the SST fails, you stop and troubleshoot the system before wasting valuable samples.[8] Bracketing your sample injections with standards ensures that instrument performance has not drifted over the course of the run.

Section 3: Key Experimental Protocols

Protocol 1: Sample Preparation

This protocol is a starting point and should be adapted based on the specific concentration and matrix of your sample.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reaction mixture into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of a suitable diluent (e.g., 50:50 acetonitrile:water). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the diluent. This yields a stock solution of approximately 1 mg/mL.

  • Working Solution: Perform a further dilution to bring the concentration into the linear range of the instrument. For impurity analysis, a final concentration of 0.1 mg/mL (100 µg/mL) is often a good target. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC-MS vial to remove any particulates that could clog the system.

Protocol 2: Generic LC-MS Method for Impurity Profiling

This method is a robust starting point for separating this compound from its potential process-related impurities.

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6470 Triple Quadrupole or equivalent ESI-equipped instrument

  • Column: Agilent Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Parameters (ESI Positive Mode):

    • Scan Mode: Full Scan (m/z 100-500)

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 120 V (Optimize this value to minimize in-source fragmentation)

Caption: Impurity Identification Decision Workflow.

Section 4: References
  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]

  • 3-Bromo-4-iodoaniline | C6H5BrIN | CID 20543543. PubChem. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

Sources

Technical Support Center: Stabilizing 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3-Bromo-5-iodoaniline (CAS No: 31948-87-5). We will address common stability issues, provide troubleshooting workflows, and detail best practices to ensure the integrity of your valuable research material.

Section 1: The Core Stability Challenge with Substituted Anilines

This compound, like many aromatic amines, is susceptible to degradation, primarily through oxidation. The lone pair of electrons on the nitrogen atom, which gives aniline its basicity, is also the site of oxidative attack.[1][2] This process is often autocatalytic and is significantly accelerated by exposure to atmospheric oxygen and light.[3][4] Degradation typically manifests as a distinct color change, with the compound darkening from its typical solid form to yellow, brown, or even a dark resinous mass.[3][5] This discoloration is indicative of the formation of oxidized and polymerized impurities, which can compromise experimental outcomes.

The presence of electron-withdrawing halogen substituents (bromine and iodine) influences the electron density on the aromatic ring and the amine group, affecting the compound's overall reactivity and basicity.[1] While the product is generally stable under recommended storage conditions, its sensitivity to light necessitates careful handling and storage to prevent degradation.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: For maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[6][7] A freezer set to -20°C is recommended. The container must be tightly sealed to prevent moisture and air ingress.

ParameterRecommendationRationale
Temperature -20°C (or lower)Reduces the rate of chemical degradation and oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary agent in the oxidative degradation of anilines.[3][8]
Light Amber Glass Vial / Opaque ContainerProtects the light-sensitive compound from photolytic degradation.[3][6]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Use of parafilm on the cap is advised.

Q2: My vial of this compound has turned dark brown. What happened and is it still usable?

A: The dark brown color is a classic sign of oxidation and potential polymerization, a common degradation pathway for anilines upon exposure to air and light.[3][4] The usability of the compound depends entirely on the purity requirements of your specific application. For sensitive applications like catalyst development or pharmaceutical synthesis, the presence of impurities can be detrimental. We strongly recommend performing a purity analysis (e.g., HPLC, NMR) before using a discolored sample.

Q3: Can I simply store the manufacturer's bottle in the freezer?

A: While better than room temperature storage, this is not ideal. The atmosphere inside the manufacturer's bottle is likely air. Each time the bottle is opened, fresh, moist air is introduced, promoting degradation. For long-term storage, it is best practice to aliquot the material into smaller, appropriately sized vials that can be purged with an inert gas and sealed for single or limited use.

Q4: How should I handle the compound during weighing and sample preparation to minimize degradation?

A: Handle the compound expeditiously in an environment with minimal light exposure. If possible, work within a glove box or glove bag under an inert atmosphere. If a glove box is unavailable, minimize the time the container is open to the atmosphere. Always use clean spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Q5: Are there any chemical stabilizers I can add to prolong the shelf-life?

A: While the addition of stabilizers is a known strategy for bulk industrial storage of aromatic amines, it is generally not recommended for high-purity research-grade materials as it introduces a foreign substance.[9][10] Patented methods for stabilizing bulk aromatic amines include the use of compounds like thiourea or enveloping the material in a carbon monoxide atmosphere.[9][11] For laboratory purposes, strict adherence to proper storage conditions (inert atmosphere, cold, dark) is the most effective and purity-preserving method.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical path to resolution.

Issue 1: Significant Discoloration Observed Upon Opening a New Vial

  • Potential Cause A: Improper shipping or storage by the vendor prior to receipt.

  • Potential Cause B: Micro-leaks in the container seal allowing for slow air ingress over time.

  • Troubleshooting Steps:

    • Immediately contact the supplier's technical support with the lot number and images of the product.

    • Do not use the material in a critical experiment.

    • If you have the capability, run a quick purity check (e.g., TLC, melting point) and compare it to the certificate of analysis (CoA). A significant deviation warrants rejection of the material.

Issue 2: Inconsistent or Failed Reactions Using a Previously Opened Bottle

  • Potential Cause: The compound has degraded since it was last used. The impurities formed are interfering with your reaction chemistry.

  • Troubleshooting Steps:

    • Assess Purity: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) to determine the current purity of your starting material.[12]

    • Review Handling History: Check lab notebooks to see how many times the bottle has been opened and for how long. Frequent access increases the risk of degradation.

    • Use a New Sample: If possible, repeat the reaction with a fresh, unopened vial of this compound. If the reaction proceeds as expected, it confirms the degradation of your original stock.

    • Consider Purification: For valuable batches, purification via recrystallization or column chromatography may be an option, but this is labor-intensive and may not be feasible for all users.

Section 4: Protocols and Workflows
Protocol 4.1: Recommended Procedure for Aliquoting and Long-Term Storage

This protocol ensures the maximum possible shelf-life for your this compound stock.

Materials:

  • Primary container of this compound

  • Appropriately sized amber glass vials with screw caps

  • Parafilm or PTFE tape

  • Source of dry inert gas (Argon or Nitrogen) with a delivery tube/needle

  • Spatula, funnel

  • Balance

  • Labels and permanent marker

Procedure:

  • Preparation: Perform all operations in a fume hood or on a bench with minimal light. Have all necessary vials and tools ready to minimize the time the primary container is open.

  • Aliquoting: Quickly weigh the desired amount of this compound into each amber vial.

  • Inerting: Gently insert the inert gas delivery tube into the vial, ensuring the tip is just above the solid material.

  • Purging: Pass a slow, steady stream of inert gas into the vial for 30-60 seconds to displace all the air.

  • Sealing: While the gas is still flowing, slowly withdraw the tube and immediately cap the vial tightly.

  • Securing: Wrap the cap-vial interface securely with 2-3 layers of Parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.

  • Storage: Place the labeled, sealed vials into a freezer at -20°C or below, inside a secondary container (like a labeled box) to protect them from light and physical shock.[6]

Workflow 4.2: Decision-Making for Compromised Samples

This workflow provides a logical decision tree for handling a sample of this compound that shows potential signs of degradation.

Compromised_Sample_Workflow Observe Observe Sample (e.g., Discoloration, Clumping) CheckPurity Perform Purity Analysis (HPLC, NMR, LC-MS) Observe->CheckPurity CompareCoA Compare to CoA Specs CheckPurity->CompareCoA PurityOK Purity is Acceptable for Intended Use CompareCoA->PurityOK Meets Spec PurityNotOK Purity is Unacceptable CompareCoA->PurityNotOK Fails Spec UseWithCaution Proceed with Experiment (Use with Caution, Document Lot) PurityOK->UseWithCaution ConsiderPurification Is Purification Feasible? (Recrystallization, Chromatography) PurityNotOK->ConsiderPurification Purify Purify Material & Re-analyze Purity ConsiderPurification->Purify Yes Discard Discard Material Following Safety Protocols ConsiderPurification->Discard No Purify->CheckPurity

Caption: Workflow for assessing a potentially degraded sample.

Section 5: References
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from SynQuest Labs. [Link: Not available directly, but product page links to SDS]

  • Weissermel, K., & Arpe, H.-J. (1958). U.S. Patent No. 2,927,136. Washington, DC: U.S. Patent and Trademark Office. [Link: https://patents.google.com/patent/US2927136A]

  • Irwin, C. F. (1964). U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office. [Link: https://patents.google.com/patent/US3154583A]

  • Howland, R. K. (1953). U.S. Patent No. 2,664,445. Washington, DC: U.S. Patent and Trademark Office. [Link: https://patents.google.com/patent/US2664445A]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline]

  • JoVE. (n.d.). Basicity of Aromatic Amines. Journal of Visualized Experiments. [Link: https://www.jove.com/science-education/11104/basicity-of-aromatic-amines]

  • Skychemwin. (n.d.). Specification for storage and transport of aniline. Retrieved from Skychemwin Chemical. [Link: https://www.skychemwin.com/news/chemical-knowledge-specification-for-storage-and-transport-of-aniline]

  • Quora. (n.d.). What is the basicity of aromatic amines? Retrieved from Quora. [Link: https://www.quora.com/What-is-the-basicity-of-aromatic-amines]

  • BenchChem. (2025). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/b5379]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromoaniline. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sds]

  • BLD Pharm. (n.d.). This compound | 31948-87-5. Retrieved from BLD Pharm. [Link: https://www.bldpharm.com/products/31948-87-5.html]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from UCCS Emergency & Safety Services. [Link: https://ess.uccs.edu/sites/g/files/kjihkt4156/files/2022-01/Handling-Storage%20of%20HM.pdf]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety. [Link: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/04/Aniline.pdf]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from Towson University Environmental Health and Safety. [Link: https://www.towson.edu/administration/operations/ehs/documents/safe-storage-of-chemicals.pdf]

Sources

Technical Support Center: Best Practices for Handling 3-Bromo-5-iodoaniline in Air-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-iodoaniline. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into handling this air-sensitive reagent. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the fundamental principles and causality behind each experimental choice, ensuring your success with this versatile building block.

Part 1: Understanding the Reagent: this compound

This section addresses the most frequently asked questions regarding the properties, storage, and stability of this compound.

FAQ 1: What are the key properties and hazards of this compound?

This compound is a solid, halogenated aromatic amine. Its utility in cross-coupling reactions is derived from its two distinct halogen atoms (Bromine and Iodine), which offer opportunities for selective functionalization. However, it is crucial to be aware of its chemical properties and associated hazards for safe handling.

PropertyValueSource
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Melting Point 75 - 76 °C[2]
Appearance Solid[2]
Key Hazards Toxic if swallowed, Harmful if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work within a well-ventilated fume hood.[2]

FAQ 2: How sensitive is this compound to air and light, and what are the signs of degradation?

Like many aniline derivatives, this compound is susceptible to oxidation when exposed to atmospheric oxygen and light.[3] This degradation process is often visually apparent.

  • Signs of Degradation: The primary indicator of degradation is a change in color. A pure sample should be a light-colored solid. Upon oxidation, it will darken, often turning yellow, brown, or even black.[3]

  • Causality: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and thus more susceptible to oxidation. Oxidation can lead to the formation of colored impurities like nitrobenzenes, azobenzenes, and polymeric condensation products, which can significantly interfere with subsequent reactions, leading to lower yields and unexpected side products.[4][5]

  • Light Sensitivity: The compound is also listed as light-sensitive.[2] Photochemical reactions can accelerate the degradation process. Therefore, it should be stored in an amber vial or a container protected from light.

FAQ 3: What are the best practices for storing this compound to ensure its long-term stability?

Proper storage is critical to maintain the purity and reactivity of this compound.

  • Atmosphere: For maximum stability, store the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by storing it inside a glovebox or in a sealed vial that has been backfilled with inert gas.[3]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[3]

  • Location: The container should be kept in a cool, dry, and dark place.[2]

  • Recommendation: For highly sensitive applications like catalysis, it is advisable to purchase the material in smaller quantities and use a fresh bottle to avoid issues arising from repeated handling of a stock bottle.

Part 2: Core Principles of Air-Sensitive Reaction Setup

Handling air-sensitive reagents requires specific techniques to exclude oxygen and moisture, which can quench reagents, deactivate catalysts, and generate unwanted byproducts. The two primary methods for establishing an inert atmosphere are the use of a glovebox or a Schlenk line.

FAQ 4: Should I use a glovebox or a Schlenk line for my reaction?

The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the number of manipulations required, and the specific sensitivity of the reagents.

G start Start: Planning an Air-Sensitive Reaction decision What is the primary need? start->decision glovebox_need Weighing solids accurately? Multiple manipulations? Long-term storage of reagents? decision->glovebox_need High Control & Manipulation schlenk_need Single reaction setup? Handling solvents/liquids? Reaction under reflux? decision->schlenk_need Standard Reaction Conditions use_glovebox Use a Glovebox glovebox_need->use_glovebox use_schlenk Use a Schlenk Line schlenk_need->use_schlenk

Caption: Decision tree for choosing inert atmosphere equipment.

  • Glovebox: A glovebox is a sealed container filled with a high-purity inert gas. It is the gold standard for handling extremely air-sensitive or pyrophoric materials and allows for easy manipulation and weighing of solids.[6]

  • Schlenk Line: A Schlenk line is a dual-manifold vacuum/inert gas line that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. It is highly versatile for performing reactions in solution, especially those involving heating or cooling.[7]

FAQ 5: How do I properly set up a reaction using a Schlenk line?

Setting up a reaction on a Schlenk line is a fundamental skill for synthetic chemistry. The core principle is to remove the atmospheric gases (O₂ and moisture) from the reaction vessel and replace them with a positive pressure of high-purity inert gas.

Protocol: Preparing Glassware for an Air-Sensitive Reaction

  • Drying Glassware: Ensure all glassware is scrupulously dry. This is achieved by oven-drying (e.g., at 140 °C for at least 4 hours) and assembling the apparatus while hot. As the glassware cools, it is flushed with a stream of dry inert gas. This removes the thin film of adsorbed moisture present on laboratory glassware.[8][9]

  • Assembly: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm) with a stir bar and a condenser if necessary. Seal all openings with rubber septa.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via flexible tubing to the inert gas/vacuum manifold.

  • Evacuate-Backfill Cycles: Perform a minimum of three "evacuate-backfill" cycles. This involves carefully evacuating the air from the flask using the vacuum manifold, followed by refilling the flask with inert gas (nitrogen or argon).[10] This process stoichiometrically reduces the amount of atmospheric gases in the flask.

  • Maintain Positive Pressure: Once the cycles are complete, leave the flask under a slight positive pressure of inert gas. This is typically visualized by connecting the gas outlet of the Schlenk line to an oil or mercury bubbler, which should show a slow bubble rate (e.g., 1 bubble per second).[8] This positive pressure ensures that if any small leaks are present, inert gas will flow out rather than air flowing in.

G cluster_0 Preparation cluster_1 Inerting cluster_2 Reaction A Oven-Dry & Assemble Hot Glassware B Connect to Schlenk Line A->B C Cycle 1: Evacuate B->C D Cycle 1: Backfill C->D E Repeat 3x D->E E->C < 3 cycles F Maintain Positive Inert Gas Pressure E->F ≥ 3 cycles G Add Reagents via Syringe/Cannula F->G

Caption: Standard workflow for setting up an air-sensitive reaction.

Part 3: Troubleshooting Common Issues

Even with careful technique, problems can arise. This section provides a guide to diagnosing and solving common issues encountered during air-sensitive reactions with this compound.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown/black upon adding reagents. 1. The this compound starting material has degraded due to improper storage.[3]2. The solvent was not properly degassed, introducing oxygen.3. The reaction flask was not properly inerted (insufficient evacuate-backfill cycles).1. Check the color of the starting material. If dark, purify by recrystallization or use a fresh batch.2. Ensure the solvent is sparged with inert gas for at least 30 minutes or subjected to freeze-pump-thaw cycles.3. Review and repeat the inerting procedure, ensuring at least three cycles.[10]
Low or no product yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). 1. Deactivation of the palladium catalyst by oxygen.[10]2. Presence of moisture, which can react with reagents or interfere with the catalytic cycle.3. Impure or degraded this compound.1. Use high-purity, degassed solvents. Ensure a robust positive pressure of inert gas throughout the reaction.2. Use anhydrous solvents. Ensure all glassware is rigorously dried.[8][9]3. Verify the purity of the starting material by NMR or LC-MS.
Formation of unexpected side products (e.g., hydrodehalogenation). 1. A side reaction, such as beta-hydride elimination, can compete with the desired reductive elimination in the catalytic cycle.[11]2. The reaction may be sensitive to specific bases or solvents, leading to alternative pathways.1. Re-evaluate the choice of ligand and base, as these can significantly influence the outcome of the catalytic cycle.[10]2. Perform small-scale optimizations, screening different solvents and bases as reported in literature for similar substrates.
Part 4: Key Applications & Protocols

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery and materials science. These reactions are notoriously air-sensitive due to the nature of the Pd(0) catalyst.

Application 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] The reaction couples an aryl halide with an amine. The general protocol requires strict exclusion of air.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).[10]

  • Inerting: Seal the flask with a septum and perform at least three evacuate-backfill cycles with argon or nitrogen.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equivalents), followed by this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to the desired concentration (e.g., 0.1 M).

  • Reaction: Place the sealed flask in a preheated oil bath and stir for the required time. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction is typically quenched with water and extracted with an organic solvent.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex L₂Pd(II)(Ar)(NR₂) amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR₂ (Product) reductive_elim->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_add amine R₂NH + Base amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species.[12] The selective reactivity of the C-I versus the C-Br bond in this compound can often be controlled by the choice of catalyst and conditions.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inerting: Seal the flask with a septum and perform at least three evacuate-backfill cycles.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%). Add the degassed solvent system (e.g., dioxane/water or toluene/water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

References
  • Lyons, C. D., Katz, S., & Bartha, R. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH.
  • BenchChem. (n.d.). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • The degradation products of aniline in the solutions with ozone and kinetic investigations. (n.d.).
  • Bacterial degradation of aniline. (A) Initial steps of aniline.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (n.d.). PubMed Central.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • This compound Safety Data Sheet. (n.d.). Synquest Labs.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: 3-Bromo-5-iodoaniline vs. 3,5-dibromoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are indispensable tools for this purpose. The choice of aryl halide substrate is a critical decision that dictates reaction efficiency, selectivity, and the overall synthetic strategy.

This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: 3-Bromo-5-iodoaniline and 3,5-dibromoaniline . While both molecules offer two halogenated sites for cross-coupling, their reactivity profiles are fundamentally different. This difference stems from the intrinsic properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. Understanding these differences is crucial for researchers aiming to design efficient and selective synthetic routes. We will explore the mechanistic basis for their differential reactivity and provide practical, data-driven insights to guide your selection and experimental design.

Foundational Principles: The Decisive Role of the Carbon-Halogen Bond

The reactivity of an aryl halide in most cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. This bond must be broken during the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent transition metal catalyst (typically Pd(0)).

The strength of this bond is quantified by its Bond Dissociation Energy (BDE), which is the energy required for homolytic cleavage. A weaker bond (lower BDE) will cleave more readily, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.

The established trend for the BDE of aryl halides is: Ar-F > Ar-Cl > Ar-Br > Ar-I [1][2]

This trend is a direct consequence of the decreasing effectiveness of orbital overlap between carbon's 2p orbital and the halogen's valence p orbital as the halogen atom increases in size down the group.[1][3] The C-I bond is significantly weaker and longer than the C-Br bond, making it the more labile site for oxidative addition.

Bond TypeTypical BDE (kJ/mol)Relative Reactivity in Oxidative Addition
Aryl-Iodine (C-I)~213Highest
Aryl-Bromine (C-Br)~285Intermediate
Aryl-Chlorine (C-Cl)~327Lower
Aryl-Fluorine (C-F)~485Lowest (generally unreactive)
Note: BDE values are approximate and can vary slightly based on the specific molecular structure.[4]

This fundamental difference in bond energy is the cornerstone of the divergent reactivity between this compound and 3,5-dibromoaniline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Let's examine how these principles manifest in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

The Catalytic Cycle and the Oxidative Addition Step

The generally accepted mechanism for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the rate-determining step for aryl bromides and iodides.[7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition (Rate-Limiting) TM_Complex Ar-Pd(II)-R'(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_out Ar-R' (Coupled Product) TM_Complex->Product_out ArX_in Ar-X (Aryl Halide) ArX_in->OA_Complex Boronic_in R'-B(OH)₂ (Boronic Acid) + Base Boronic_in->TM_Complex Sequential_Coupling start This compound H₂N-Ar(Br)(I) step1 Step 1: Mild Conditions Suzuki Coupling 1 (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) R¹-B(OH)₂ start:f0->step1:f0 Reacts at Iodine Site intermediate Intermediate Product H₂N-Ar(Br)(R¹) step1:f0->intermediate:f0 step2 Step 2: Forcing Conditions Suzuki Coupling 2 (e.g., Pd(dppf)Cl₂, K₃PO₄, 110°C) R²-B(OH)₂ intermediate:f0->step2:f0 Reacts at Bromine Site final_product Final Unsymmetrical Product H₂N-Ar(R²)(R¹) step2:f0->final_product:f0

References

A Senior Application Scientist's Guide to Cross-Coupling: 3-Bromo-5-iodoaniline vs. 3-bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, dihalogenated aromatic compounds are indispensable building blocks. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and efficient construction of complex molecular architectures. However, not all dihaloarenes are created equal. The choice of halogen atoms profoundly dictates the synthetic strategy. This guide provides an in-depth comparison of two structurally similar yet mechanistically distinct substrates in palladium-catalyzed cross-coupling: 3-bromo-5-iodoaniline and 3-bromo-5-fluoroaniline . We will explore the fundamental principles governing their reactivity and provide field-proven experimental insights to guide your synthetic design.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The success of a chemoselective cross-coupling reaction hinges on the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is primarily governed by the bond dissociation energy (BDE), which correlates with the rate of the crucial oxidative addition step in the palladium catalytic cycle. The established reactivity hierarchy for aryl halides is a foundational concept in this field:

C-I > C-Br > C-Cl >> C-F

The C-I bond, being the longest and weakest, undergoes oxidative addition with a Pd(0) catalyst most readily.[1][2] Conversely, the C-F bond is the shortest and strongest, possessing significant ionic character, which renders it exceptionally robust and typically inert under standard palladium-catalyzed conditions.[3][4] This fundamental difference is the cornerstone of the divergent synthetic pathways these two molecules offer.

cluster_0 Reactivity in Pd-Catalyzed Oxidative Addition I C-I Bond Lowest Bond Energy Easiest to Activate Br C-Br Bond I->Br Faster Cl C-Cl Bond Br->Cl Faster F C-F Bond Highest Bond Energy Hardest to Activate Cl->F Much Faster

Caption: Relative reactivity of Carbon-Halogen bonds in oxidative addition.

Comparative Analysis: A Tale of Two Strategies

This compound: The Chemoselective Workhorse

This substrate is the ideal choice for sequential, regioselective diversification. The pronounced difference in reactivity between the C-I and C-Br bonds allows for exquisite control, enabling the initial coupling reaction to occur exclusively at the iodine-bearing position under mild conditions, leaving the bromine atom untouched for a subsequent, distinct transformation.

Key Synthetic Strategy:

  • Step 1: Perform a cross-coupling reaction (e.g., Suzuki, Sonogashira) under conditions optimized for aryl iodides.

  • Step 2: Isolate the mono-functionalized 3-bromo-5-substituted aniline.

  • Step 3: Subject this intermediate to a second cross-coupling reaction, often under more forcing conditions, to functionalize the C-Br position.

cluster_suzuki Suzuki Coupling 1 cluster_buchwald Buchwald-Hartwig Coupling 2 start This compound suzuki1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Base (e.g., Na₂CO₃) start:f0->suzuki1 Selective @ C-I intermediate 3-Bromo-5-(R¹)-aniline suzuki1->intermediate:f0 buchwald2 R²R³NH Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) Strong Base (e.g., NaOt-Bu) intermediate:f0->buchwald2 Coupling @ C-Br final 3-(R²R³N)-5-(R¹)-aniline buchwald2->final:f0

Caption: Sequential cross-coupling strategy for this compound.

Experimental Data Summary for this compound (Selective C-I Coupling)

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80~95[5]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~93[2][6]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100High[7][8]

Yields are representative and can vary based on the specific coupling partner and precise conditions.

3-Bromo-5-fluoroaniline: The Robust Monofunctional Substrate

In stark contrast, 3-bromo-5-fluoroaniline behaves as a simple aryl bromide in nearly all standard cross-coupling scenarios. The C-F bond's high strength makes it a spectator, providing a site for a single, predictable coupling at the C-Br position.[9] This makes it an excellent building block when the fluorine atom is a desired final feature of the target molecule, often introduced to modulate properties like metabolic stability or receptor binding affinity.

Key Synthetic Strategy:

  • Employ standard to moderately forcing conditions suitable for aryl bromides to achieve a single cross-coupling at the C-Br position.

  • The C-F bond remains intact throughout the transformation. While C-F activation is an area of active research, it requires specialized, non-standard catalysts and harsh conditions and will not occur under typical protocols.[10]

cluster_sonogashira Sonogashira Coupling start 3-Bromo-5-fluoroaniline sonogashira1 R¹-C≡CH Pd Catalyst (e.g., PdCl₂(PPh₃)₂) / CuI Base (e.g., Et₃N) start:f0->sonogashira1 Selective @ C-Br intermediate 3-(R¹-C≡C)-5-fluoroaniline sonogashira1->intermediate:f0 inert C-F Bond (Unreactive)

Caption: Single, site-selective cross-coupling of 3-bromo-5-fluoroaniline.

Experimental Data Summary for 3-Bromo-5-fluoroaniline (C-Br Coupling)

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[5][11]
Sonogashira Terminal AlkynePdCl₂(PCy₃)₂Cs₂CO₃Dioxane100Good to High[10]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110High[12][13]

Conditions for C-Br coupling are often slightly more forcing (higher temperature, stronger base/ligand) than for C-I coupling.

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. The following procedures are detailed to be self-validating systems.

Protocol 1: Chemoselective Sonogashira Coupling of this compound

This protocol demonstrates the selective functionalization of the C-I bond.

Objective: To synthesize 3-bromo-5-(phenylethynyl)aniline.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous THF via syringe, followed by triethylamine. Stir the resulting suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-bromo-5-(phenylethynyl)aniline.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoroaniline

This protocol details the functionalization of the C-Br bond, leaving the C-F bond intact.

Objective: To synthesize 3-fluoro-5-(4-methoxyphenyl)aniline.

Materials:

  • 3-Bromo-5-fluoroaniline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), powdered (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a stir bar, combine 3-bromo-5-fluoroaniline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 15 minutes. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[14]

  • Solvent Addition: Add the degassed toluene and water solvent mixture via syringe. The use of degassed solvents is paramount for reproducible, high yields.[14]

  • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring to ensure adequate mixing between the phases. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography to yield the desired product.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromo-5-fluoroaniline is a strategic one, dictated entirely by the synthetic goal.

  • Choose this compound for Sequential Diversification: Its well-defined reactivity differential (C-I >> C-Br) makes it the premier substrate for building molecular complexity in a controlled, stepwise manner. It allows for the introduction of two different functionalities onto the aniline core.

  • Choose 3-Bromo-5-fluoroaniline for Monofunctionalization with a Fluorine Moiety: This substrate is ideal when a single coupling at the bromine position is desired and the fluorine atom is a required structural element in the final target. The robust C-F bond ensures it acts as a stable, unreactive substituent, simplifying the reaction and purification process.

By understanding the fundamental principles of C-X bond reactivity and leveraging the distinct properties of these two building blocks, researchers can design more efficient, predictable, and powerful synthetic routes to novel compounds.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-5-iodoaniline and Its N-Acetylated Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-iodoaniline is a critical halogenated building block in medicinal chemistry and materials science. Accurate and efficient characterization of this precursor and its subsequent derivatives is paramount for ensuring reaction success, purity, and structural integrity. This guide provides an in-depth spectroscopic comparison between this compound and a common derivative, N-(3-Bromo-5-iodophenyl)acetamide, generated via N-acetylation. By leveraging ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we will elucidate the key spectral shifts and pattern changes that occur upon derivatization. This document serves as a practical reference for researchers, offering both comparative data and the robust experimental protocols required to generate high-fidelity analytical results.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines, particularly those with multiple, distinct halogen substituents like this compound, are highly valued synthons. Their utility stems from the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) in metal-catalyzed cross-coupling reactions, allowing for sequential and site-selective molecular elaboration. The amino group provides a versatile handle for further functionalization, often serving as a foundational element in the synthesis of pharmaceuticals and functional materials.

Given this synthetic importance, unambiguous characterization is not merely academic; it is a prerequisite for reproducible and successful downstream applications. A common primary reaction of the aniline moiety is acylation, such as the formation of an acetamide. This guide will use this simple, yet illustrative, derivatization to explore the profound impact of functional group modification on the molecule's spectroscopic signature. We will dissect how the conversion of an electron-donating amine (-NH₂) to a moderately electron-withdrawing amide (-NHCOCH₃) systematically alters the electronic environment of the aromatic ring and manifests across various spectroscopic techniques.

Molecular Structures and Comparative Overview

The conversion of this compound to N-(3-Bromo-5-iodophenyl)acetamide introduces an acetyl group to the nitrogen atom. This change has significant electronic and structural consequences that form the basis of our spectroscopic investigation.

Figure 1: Molecular structures of the parent aniline and its N-acetylated derivative.

Comparative Spectroscopic Analysis

The following sections provide a detailed, side-by-side comparison of the spectroscopic data for the two compounds. The causality behind the observed differences is explained through the lens of fundamental chemical principles.

¹H NMR Spectroscopy: Probing the Aromatic Environment

Proton NMR is exceptionally sensitive to changes in the electronic density of the aromatic ring. The electron-donating amine group in this compound shields the aromatic protons, causing them to appear at a relatively higher field (lower ppm). Upon acetylation, the nitrogen's lone pair is delocalized into the adjacent carbonyl group, making the amide group electron-withdrawing. This deshields the aromatic protons, shifting their signals downfield.[1][2][3]

Proton Assignment This compound (δ, ppm) N-(3-Bromo-5-iodophenyl)acetamide (δ, ppm) Rationale for Shift
H-2~7.20 (t)~7.85 (t)Significant downfield shift due to deshielding from the electron-withdrawing amide group.
H-4~7.45 (t)~7.60 (t)Moderate downfield shift.
H-6~6.95 (t)~7.70 (t)Significant downfield shift due to proximity to the amide group.
-NH₂ / -NH~4.0 (br s)~7.5 (br s)Amide proton is significantly deshielded and often exchanges more slowly.
-COCH₃N/A~2.15 (s)Appearance of a new singlet corresponding to the three methyl protons.

Causality Insight: The transformation from an activating (-NH₂) to a deactivating (-NHCOCH₃) group is the primary driver of the observed downfield shifts for all aromatic protons. The magnitude of the shift reflects the degree of electronic perturbation at each position.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a direct map of the carbon framework. The carbons directly attached to the electronegative halogens (C-Br and C-I) are found at relatively low field. The carbon attached to the nitrogen (C1) undergoes a notable shift upon acetylation, reflecting the change in the C-N bond's electronic character.[4]

Carbon Assignment This compound (δ, ppm) N-(3-Bromo-5-iodophenyl)acetamide (δ, ppm) Rationale for Shift
C-1 (-CNH)~148~140Upfield shift due to the resonance effect of the amide carbonyl.
C-2 / C-6~125 / ~115~128 / ~120Downfield shift due to overall deshielding of the ring.
C-3 (-CBr)~123~123Minimal change as it is meta to the changing functional group.
C-4~132~135Moderate downfield shift.
C-5 (-CI)~95~95Minimal change, heavily influenced by the iodine atom.
-C =ON/A~168Appearance of the characteristic amide carbonyl carbon signal.
-C H₃N/A~25Appearance of the methyl carbon signal in the aliphatic region.

Causality Insight: The introduction of the carbonyl carbon and the methyl carbon are unambiguous indicators of successful acetylation. The shifts in the aromatic region, though more subtle than in ¹H NMR, corroborate the electronic changes observed.

FT-IR Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The transition from a primary amine to a secondary amide introduces and removes several key vibrational modes.

Vibrational Mode This compound (cm⁻¹) N-(3-Bromo-5-iodophenyl)acetamide (cm⁻¹) Rationale for Change
N-H Stretch~3400 & ~3300 (two bands, asymm/symm)~3250 (one broad band)A primary amine (-NH₂) has two N-H bonds, giving two distinct stretching bands. A secondary amide has one N-H bond, resulting in a single, often broader, band.[5][6][7]
C=O Stretch (Amide I)N/A~1670 (strong, sharp)The appearance of this very strong absorption is the most definitive IR evidence of amide formation.[8]
N-H Bend~1620~1550 (Amide II)The N-H bending mode shifts upon amide formation.
C-N Stretch~1280~1300The C-N bond gains some double bond character in the amide, slightly increasing its stretching frequency.[6][7]

Causality Insight: The disappearance of the dual N-H stretch of the primary amine and the concurrent appearance of the strong amide I (C=O) band and single amide II (N-H) band provide a self-validating system for confirming the conversion.[5][9]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M⁺).[10][11]

Parameter This compound N-(3-Bromo-5-iodophenyl)acetamide Rationale for Difference
Molecular FormulaC₆H₅BrINC₈H₇BrINOAddition of a C₂H₂O unit.
Molecular Weight~298 g/mol ~340 g/mol Increase of 42 mass units, corresponding to the acetyl group.
M⁺ / M+2 Peaks (m/z)297 / 299339 / 341Both show the characteristic ~1:1 isotopic pattern for one bromine atom.[10]
Key FragmentationLoss of Br, ILoss of ketene (-CH₂CO), Br, IThe amide introduces a new fragmentation pathway via the loss of a neutral ketene molecule.

Causality Insight: A successful reaction is confirmed by the mass shift of +42 amu in the molecular ion cluster. The persistence of the 1:1 M⁺/M+2 isotopic pattern confirms that the bromine atom was retained during the reaction. The loss of the halogen atoms is a common fragmentation pathway for such compounds.[12]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

workflow Sample Receive & Log Sample Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Solid-state ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute in MeOH/DCM) Sample->Prep_MS Acquire_NMR Acquire ¹H & ¹³C NMR (400 MHz Spectrometer) Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR (16 scans, 4 cm⁻¹ res.) Prep_IR->Acquire_IR Acquire_MS Acquire EI-MS (70 eV) Prep_MS->Acquire_MS Analyze Process & Analyze Data (Compare to Reference) Acquire_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze Report Generate Report Analyze->Report

Sources

A Comparative Guide to Validating the Structure of 3-Bromo-5-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. 3-Bromo-5-iodoaniline is a versatile starting material, its distinct halogen atoms offering a playground for regioselective modifications. However, this very versatility presents a significant analytical challenge: how can we be certain of the structure of the resulting products? Reactions can potentially yield a mixture of isomers, each with vastly different biological activities and physical properties. This guide provides an in-depth comparison of analytical techniques to unequivocally validate the structure of this compound reaction products, ensuring the integrity of your research and development pipeline.

The Challenge of Regioselectivity

The bromine and iodine substituents on the aniline ring exhibit different reactivities, which can be exploited for selective functionalization. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This differential reactivity allows for sequential couplings. However, under certain conditions, or with highly reactive coupling partners, selectivity can be compromised, leading to a mixture of products.

Consider a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid. The intended product might be 3-bromo-5-phenylaniline, formed by selective reaction at the iodine position. However, side products such as 3-iodo-5-phenylaniline (reaction at the bromine position) or even 3,5-diphenylaniline (disubstitution) could potentially form. Distinguishing between these isomers is a non-trivial task that requires a multi-faceted analytical approach.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, complementary methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the context of differentiating potential reaction products of this compound.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and subsequent structural validation of a product derived from this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation A This compound + Reagents B Reaction (e.g., Suzuki Coupling) A->B C Crude Product Mixture B->C D Column Chromatography C->D E Isolated Product(s) D->E F NMR Spectroscopy (¹H, ¹³C, COSY, etc.) E->F G Mass Spectrometry (EI, ESI, HRMS) E->G H X-ray Crystallography (if crystalline) E->H I Data Interpretation & Comparison F->I G->I H->I J Confirmed Structure I->J

Caption: A typical workflow from synthesis to structural confirmation.

Comparative Analysis of Analytical Techniques

Analytical TechniqueStrengthsWeaknessesApplication to this compound Derivatives
NMR Spectroscopy Provides detailed information about the chemical environment of each nucleus (¹H, ¹³C). Crucial for determining connectivity and regiochemistry.Can be complex to interpret for polysubstituted aromatics. May require 2D techniques for unambiguous assignment.Differentiates isomers based on unique chemical shifts and coupling patterns of aromatic protons.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its elemental composition (HRMS). Fragmentation patterns can offer structural clues.Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation difficult based on MS alone.Confirms the expected molecular weight of the product. Isotopic patterns of bromine and iodine can aid in confirming their presence.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state. The "gold standard" for structural determination.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation.Provides definitive proof of structure and regiochemistry, resolving any ambiguities from spectroscopic data.

In-Depth Analysis: A Hypothetical Case Study

Let's delve deeper into our hypothetical Suzuki-Miyaura reaction of this compound with phenylboronic acid. We will compare the expected analytical data for the three potential products.

Potential Products:

  • Product A (Expected): 3-Bromo-5-phenylaniline

  • Product B (Isomer): 3-Iodo-5-phenylaniline

  • Product C (Disubstitution): 3,5-Diphenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these isomers will be distinct due to the different electronic effects of the halogen substituents on the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonProduct A (3-Bromo-5-phenylaniline)Product B (3-Iodo-5-phenylaniline)Product C (3,5-Diphenylaniline)
H-2~7.1 ppm (t)~7.3 ppm (t)~7.5 ppm (t)
H-4~6.9 ppm (t)~7.1 ppm (t)~7.3 ppm (t)
H-6~7.2 ppm (t)~7.4 ppm (t)~7.5 ppm (t)
Phenyl-H~7.3-7.5 ppm (m)~7.3-7.5 ppm (m)~7.3-7.6 ppm (m)
NH₂~3.8 ppm (s, br)~3.8 ppm (s, br)~3.9 ppm (s, br)

Note: These are approximate values. Actual chemical shifts can be influenced by solvent and concentration. The key is the relative positions of the signals.

Interpretation:

The electronegativity and anisotropic effects of bromine and iodine will cause subtle but measurable differences in the chemical shifts of the aromatic protons. In Product A, the proton at C-6 will be deshielded by the adjacent bromine atom, while in Product B, the proton at C-2 will be more significantly deshielded by the more polarizable iodine atom. The symmetry of Product C will result in a different splitting pattern compared to A and B. For a definitive assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution through a small plug of cotton wool into the NMR tube to remove any particulate matter.

  • Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the products.

Expected Molecular Ion Peaks:

ProductMolecular FormulaExact Mass (M)M+2 PeakM+4 Peak
Product AC₁₂H₉Br N245.99247.99 (due to ⁸¹Br)-
Product BC₁₂H₉IN293.98--
Product CC₁₈H₁₅N245.12--

Interpretation:

High-resolution mass spectrometry (HRMS) can easily distinguish between Product A and Product C, which have the same nominal mass but different exact masses. Product B will have a significantly higher molecular weight. The presence of bromine in Product A will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). The presence of iodine in Product B will be indicated by a single molecular ion peak, as iodine is monoisotopic.

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Acquire data in both full scan mode to determine the molecular weight and in MS/MS mode to obtain fragmentation patterns.

  • For HRMS, use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

X-ray Crystallography

For a definitive and unambiguous structural determination, X-ray crystallography is the ultimate tool. If a suitable single crystal of the product can be grown, its 3D structure can be determined with high precision.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

AnalyticalTechniqueComparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_node Provides Connectivity & Regiochemistry MS_node Determines Molecular Weight & Formula NMR_node->MS_node Complementary Data Xray_node Absolute 3D Structure MS_node->Xray_node Confirmatory Evidence Xray_node->NMR_node Definitive Proof

Caption: The complementary nature of key analytical techniques.

Conclusion: A Self-Validating System

The validation of reaction products from this compound is a critical step in ensuring the quality and reproducibility of research in drug discovery and materials science. By employing a multi-technique approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently determine the precise structure of their synthesized molecules. This guide provides a framework for a self-validating system, where the convergence of data from these independent techniques leads to an irrefutable structural assignment. Adhering to such rigorous analytical practices is not just good science; it is essential for the advancement of molecular innovation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][3]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link][4]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link][6]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Functionalization of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of complex molecule synthesis. 3-Bromo-5-iodoaniline represents a particularly valuable building block, offering two distinct reactive sites for sequential cross-coupling reactions. The success of such a synthetic strategy hinges on the precise control of reactivity, which is predominantly governed by the choice of the palladium catalyst. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck couplings of this compound, with a focus on achieving selective functionalization of the more labile carbon-iodine (C-I) bond.

The Bedrock of Selectivity: Understanding C-I vs. C-Br Bond Reactivity

The ability to selectively functionalize one halogen over another in a dihalogenated arene is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst compared to the stronger C-Br bond.[1]

By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can exploit this inherent difference in reactivity to achieve high chemoselectivity for the C-I bond, leaving the C-Br bond intact for subsequent transformations. Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor the reaction at the more reactive C-I bond.

Comparative Performance of Palladium Catalysts for Selective C-I Coupling

The choice of palladium precursor and, more critically, the associated ligands, is paramount in controlling the outcome of the coupling reaction. The ligand sphere around the palladium center dictates its electronic properties and steric environment, which in turn influences its catalytic activity and selectivity.

Catalyst SystemLigand TypeKey Characteristics & Expected Performance for this compound
Pd(PPh₃)₄ Monodentate PhosphineA versatile and widely used catalyst, often effective for the coupling of aryl iodides. For this compound, it is expected to provide good selectivity for the C-I bond under optimized conditions. However, it may require higher temperatures for efficient coupling, which could lead to a minor degree of C-Br activation.
PdCl₂(dppf) Bidentate PhosphineThe dppf ligand is known to stabilize the palladium center and promote reductive elimination. This catalyst is often more active than Pd(PPh₃)₄ and can facilitate couplings at lower temperatures, thereby enhancing selectivity for the C-I bond. It is an excellent choice for Suzuki-Miyaura couplings.[2][3]
Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich PhosphinesThese state-of-the-art ligands are designed for high catalytic activity, enabling the coupling of even challenging substrates like aryl chlorides. When used with Pd(OAc)₂, they are expected to be highly efficient for the selective C-I coupling of this compound, even at low catalyst loadings and mild conditions.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)NHC ligands are strong σ-donors, forming highly stable and active palladium complexes. These catalysts are known for their high turnover numbers and are particularly effective for Suzuki couplings of sterically hindered or electron-deficient substrates. They are anticipated to offer excellent selectivity for the C-I position.[4]
PdCl₂(PPh₃)₂ / CuI Monodentate Phosphine (with Cu co-catalyst)This is the classic catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the activation of the terminal alkyne. Good to excellent selectivity for the C-I bond is expected.

Experimental Protocols for Selective C-I Functionalization

The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization of reaction parameters (temperature, reaction time, base, and solvent) may be necessary to achieve the desired outcome for specific substrates.

Suzuki-Miyaura Coupling

This reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Oxidative Addition Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkynyl(L2) Cu-alkynyl Transmetalation Ar-Pd(II)-alkynyl(L2)->Pd(0)L2 Ar-alkynyl Reductive Elimination CuI CuI Cu-alkynyl Cu-alkynyl CuI->Cu-alkynyl Terminal Alkyne Base Cu-alkynyl->CuI Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation Alkene Intermediate R-CH2-CH(Ar)-Pd(II)-I(L2) Carbopalladation->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Substituted Alkene Beta-Hydride Elimination->Pd(0)L2 + HI + Base Catalyst_Selection start Start: Selective C-I Coupling of This compound coupling_type What type of coupling reaction? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (sp2-sp2) sonogashira Sonogashira coupling_type->sonogashira C-C (sp2-sp) heck Heck coupling_type->heck C-C (sp2-alkene) suzuki_catalyst Consider PdCl2(dppf) for high selectivity and activity. For challenging substrates, consider Pd(OAc)2 with Buchwald ligands or a Pd-PEPPSI-IPr catalyst. suzuki->suzuki_catalyst sonogashira_catalyst Use a classic PdCl2(PPh3)2/CuI system. Ensure anhydrous and anaerobic conditions. sonogashira->sonogashira_catalyst heck_catalyst Start with a Pd(OAc)2/phosphine system. Tri-o-tolylphosphine is a good starting point. heck->heck_catalyst

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-iodoaniline is a valuable substituted aromatic amine that serves as a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The strategic placement of the bromine, iodine, and amine functionalities on the aniline ring allows for diverse and regioselective downstream functionalization, making it a highly sought-after intermediate. The efficiency of its synthesis is therefore of critical importance to researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive comparison of three distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthesis strategy that best aligns with their specific laboratory capabilities, economic constraints, and desired scale of production.

Route 1: Multi-step Synthesis from Aniline

This classic approach builds the target molecule sequentially, starting from the readily available and inexpensive aniline. The strategy relies on the protective acetylation of the highly activating amino group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Causality of Experimental Choices

The acetylation of the amino group to form acetanilide is a crucial first step. The acetamido group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent over-halogenation. Furthermore, the steric bulk of the acetamido group favors substitution at the less hindered para-position during the initial bromination step. The subsequent iodination is directed by both the acetamido and the bromo substituents. Finally, deprotection via hydrolysis regenerates the aniline functionality.

Experimental Protocol

Step 1: Acetylation of Aniline to Acetanilide

  • In a flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir.

  • Heat the mixture gently under reflux for a short period.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the stirring acetanilide solution.

  • Continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color.

  • Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.

  • Collect the product by filtration, wash thoroughly with water, and recrystallize from ethanol. The bromination of acetanilide typically yields the para-isomer with high regioselectivity due to the steric hindrance of the acetamido group at the ortho positions.[1][2]

Step 3: Iodination of 4-Bromoacetanilide to 3-Bromo-5-iodoacetanilide

  • Dissolve 4-bromoacetanilide in a suitable solvent such as glacial acetic acid.

  • Add an iodinating agent, such as iodine monochloride (ICl), to the solution.[3]

  • Heat the reaction mixture to facilitate the substitution. The acetamido and bromo groups will direct the iodine to the desired position.

  • After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine.

  • Collect the precipitated 3-bromo-5-iodoacetanilide by filtration, wash with water, and dry.

Step 4: Hydrolysis of 3-Bromo-5-iodoacetanilide to this compound

  • Reflux the 3-bromo-5-iodoacetanilide in an aqueous solution of a strong acid, such as hydrochloric acid.[4]

  • Continue heating until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the free amine.

  • Collect the this compound by filtration, wash with water, and purify by recrystallization.

Workflow Diagram

Route 1: Multi-step Synthesis from Aniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Bromination (Br2, Acetic Acid) Bromoiodoacetanilide 3-Bromo-5-iodoacetanilide Bromoacetanilide->Bromoiodoacetanilide Iodination (ICl, Acetic Acid) FinalProduct This compound Bromoiodoacetanilide->FinalProduct Hydrolysis (HCl, H2O)

Caption: Multi-step synthesis of this compound from aniline.

Route 2: Synthesis from 3-Bromoaniline

This route offers a more direct approach by starting with a commercially available substituted aniline, thereby reducing the number of synthetic steps. The key transformation is the regioselective iodination of 3-bromoaniline.

Causality of Experimental Choices

The amino group in 3-bromoaniline is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The combined directing effects of these two groups will favor the introduction of the iodine atom at the positions ortho and para to the amino group. The position meta to the bromine is also activated. This can lead to a mixture of isomers, making the control of regioselectivity a key challenge in this route. The choice of iodinating agent and reaction conditions is critical to favor the formation of the desired this compound isomer.

Experimental Protocol

Direct Iodination of 3-Bromoaniline

  • Dissolve 3-bromoaniline in a suitable solvent, such as glacial acetic acid or an alcohol.

  • Add an iodinating reagent. A common choice is molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate a more electrophilic iodine species.[5] Alternatively, iodine monochloride (ICl) can be used.[6]

  • Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored carefully by TLC to optimize the formation of the desired product and minimize side reactions.

  • Upon completion, the reaction mixture is typically poured into water, and any excess iodine is quenched with a reducing agent like sodium thiosulfate.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography is often necessary to isolate the this compound from other isomers.

Workflow Diagram

Route 2: Synthesis from 3-Bromoaniline Bromoaniline 3-Bromoaniline FinalProduct This compound Bromoaniline->FinalProduct Direct Iodination (e.g., I2/HNO3 or ICl) Isomers Isomeric Byproducts Bromoaniline->Isomers Potential Side Reaction

Caption: Direct iodination of 3-bromoaniline.

Route 3: Synthesis via a Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[7][8] This route offers a different strategic approach, often starting from a precursor with a different substitution pattern. A plausible starting material for this route is 3-amino-5-bromobenzoic acid.

Causality of Experimental Choices
Experimental Protocol

Step 1: Diazotization of 3-Amino-5-bromobenzoic acid

  • Dissolve 3-amino-5-bromobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cool the mixture in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining a low temperature (0-5 °C). The formation of the diazonium salt is usually indicated by a color change.

Step 2: Iodination of the Diazonium Salt

  • To the cold diazonium salt solution, add a solution of potassium iodide (KI).

  • Allow the mixture to warm to room temperature and then heat gently to promote the evolution of nitrogen gas and the formation of 3-bromo-5-iodobenzoic acid.

Step 3: Decarboxylation of 3-Bromo-5-iodobenzoic acid

  • Isolate the 3-bromo-5-iodobenzoic acid.

  • Heat the acid, either neat or in a high-boiling solvent, to induce decarboxylation. The use of a catalyst, such as copper powder, can facilitate this reaction.

  • The resulting this compound can then be purified by distillation or recrystallization.

Workflow Diagram

Route 3: Synthesis via a Sandmeyer Reaction AminobenzoicAcid 3-Amino-5-bromobenzoic acid DiazoniumSalt Diazonium Salt AminobenzoicAcid->DiazoniumSalt Diazotization (NaNO2, H+) IodobenzoicAcid 3-Bromo-5-iodobenzoic acid DiazoniumSalt->IodobenzoicAcid Iodination (KI) FinalProduct This compound IodobenzoicAcid->FinalProduct Decarboxylation (Heat)

Caption: Synthesis of this compound via a Sandmeyer reaction.

Performance Comparison

ParameterRoute 1: Multi-step from AnilineRoute 2: From 3-BromoanilineRoute 3: Via Sandmeyer Reaction
Starting Material Cost Low (Aniline is inexpensive)Moderate (3-Bromoaniline is more expensive than aniline)High (3-Amino-5-bromobenzoic acid is a specialty chemical)
Number of Steps 413
Overall Yield Moderate to Good (yields for each step can be optimized)Variable (highly dependent on regioselectivity)Moderate
Regioselectivity High (controlled by protecting group and directing effects)Potentially Low (risk of isomeric mixtures)High (defined by the starting material)
Scalability Good (well-established procedures)Moderate (purification of isomers can be challenging on a large scale)Good (Sandmeyer reactions are generally scalable)
Key Challenges Multiple steps increase overall reaction time and potential for material loss.Achieving high regioselectivity in the iodination step.Availability and cost of the starting material; decarboxylation step can require high temperatures.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the researcher or organization.

  • Route 1 (Multi-step from Aniline) is the most cost-effective option for large-scale production, given the low cost of the starting material. While it involves multiple steps, the high degree of regiocontrol and the well-understood nature of each transformation make it a reliable and scalable process. This route is recommended for industrial applications where cost and control are paramount.

  • Route 2 (From 3-Bromoaniline) offers the most direct and atom-economical approach. However, the critical challenge lies in controlling the regioselectivity of the iodination step. This route may be suitable for small-scale synthesis where rapid access to the product is desired and purification by chromatography is feasible. Further optimization of the iodination conditions would be necessary to make this route competitive for larger scales.

  • Route 3 (Via Sandmeyer Reaction) provides an elegant and highly regioselective pathway. The primary drawback is the cost and availability of the starting material, 3-amino-5-bromobenzoic acid. This route is an excellent choice for laboratory-scale synthesis where high purity and unambiguous product formation are the main priorities, and the cost of the starting material is not a limiting factor.

Ultimately, the selection of a synthetic route requires a careful evaluation of the trade-offs between starting material cost, number of steps, overall yield, and the ease of purification. For many applications, the control and scalability offered by the multi-step synthesis from aniline may present the most balanced and advantageous approach.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Iodination Protocol via in situ Generated ICl Using NaI/FeCl3. Retrieved from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

Sources

A Comparative Guide to the DFT-Based Electronic Property Analysis of 3-Bromo-5-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for investigating the electronic properties of 3-Bromo-5-iodoaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of DFT to predict and understand the molecular characteristics of this halogenated aniline. While direct experimental and extensive computational studies on this compound are not widely published, this guide establishes a robust comparative framework by leveraging data from structurally similar halogenated anilines and outlining best practices for computational analysis.[1]

The electronic properties of molecules like this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are fundamental to understanding their reactivity, stability, and potential as pharmaceutical intermediates or materials science building blocks.[1][2] DFT has proven to be a powerful and reliable tool for these investigations, offering insights that can guide and complement experimental work.[1][3]

Theoretical Framework: Selecting the Appropriate DFT Methodology

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. For halogenated aromatic compounds, these choices are particularly important due to the presence of heavy atoms and the potential for non-covalent interactions like halogen bonding.[4][5]

Functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for a broad range of organic molecules.[2][3][6]

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional, particularly suitable for studying charge transfer excitations and non-linear optical (NLO) properties.[7][8][9]

  • M06-2X: A high-nonlocality functional that is well-regarded for its performance in systems with non-covalent interactions, which can be relevant for intermolecular interactions involving the bromine and iodine atoms.[5]

  • ωB97XD: This functional includes empirical dispersion corrections, making it a strong candidate for accurately modeling systems where weak interactions are significant.[2]

Basis Sets:

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are commonly used for organic molecules and provide a good starting point. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially for anions and excited states.[3][10]

  • DGDZVP (DGauss Double Zeta Valence with Polarization): This basis set has shown excellent performance for studying halogen bonding, even outperforming some triple-zeta basis sets in terms of accuracy for a given computational cost.[4]

  • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): This is an effective core potential (ECP) basis set, which is particularly useful for molecules containing heavy atoms like iodine, as it replaces the core electrons with a potential, reducing computational expense while maintaining accuracy for valence electron properties.[2][7][8]

Recommendation for this compound: A combination of the B3LYP or M06-2X functional with a mixed basis set approach would be a robust choice. For instance, using 6-311++G(d,p) for C, H, N, and Br, and the LANL2DZ ECP for the iodine atom provides a balance of accuracy and computational efficiency. For specific properties like NLO, CAM-B3LYP is recommended.[2][7][8]

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a standard workflow for the DFT analysis of this compound's electronic properties.

DFT Workflow cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis mol_build 1. Molecular Structure Input (SMILES: C1=C(C=C(C=C1Br)I)N) method_select 2. Select DFT Functional & Basis Set (e.g., B3LYP/LANL2DZ & 6-311G(d,p)) mol_build->method_select Define Theoretical Level geom_opt 3. Geometry Optimization method_select->geom_opt Initiate Calculation freq_calc 4. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify Stationary Point elec_prop 5. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Proceed if No Imaginary Frequencies data_vis 6. Data Visualization & Interpretation elec_prop->data_vis Analyze Output

Caption: A generalized workflow for DFT calculations on this compound.

Experimental Protocol:

  • Structure Preparation: The initial 3D structure of this compound can be generated from its SMILES string (NC1=CC(I)=CC(Br)=C1) using molecular modeling software like Avogadro or GaussView.[11][12]

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation of the molecule. The chosen functional and basis set are applied at this stage.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the generation of the molecular electrostatic potential map.

  • Data Analysis: The output files are analyzed to extract key data points. Visualization of molecular orbitals and MEP surfaces is crucial for a qualitative understanding of the molecule's reactivity.

Comparative Analysis of Electronic Properties

While specific data for this compound is scarce, we can infer its properties by comparing it with related halogenated anilines.

Table 1: Comparison of Calculated Electronic Properties of Halogenated Anilines

MoleculeDFT MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
p-bromoanilineB3LYP/6-31+G(d,p)-5.45-0.654.803.12
p-iodoanilineB3LYP/6-31+G(d,p)-5.38-0.784.603.25
m-fluoroanilineCAM-B3LYP/LanL2DZ-7.14-0.686.462.54
m-iodoanilineCAM-B3LYP/LanL2DZ-6.72-1.135.592.67
This compound (Predicted) B3LYP/Mixed Basis ~ -6.5 to -6.9 ~ -1.0 to -1.5 ~ 5.0 to 5.5 ~ 2.5 to 3.0

Note: Values for p-bromoaniline and p-iodoaniline are inferred from trends in similar studies.[2] Values for m-fluoroaniline and m-iodoaniline are from a specific study.[7][8] The values for this compound are predictive estimates based on these trends.

HOMO, LUMO, and the Energy Gap:

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.[13] A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.[13][14]

For this compound, the presence of two halogen atoms is expected to influence the frontier orbitals. The electron-withdrawing nature of the halogens will likely lower the energy of both the HOMO and LUMO compared to aniline. The larger and more polarizable iodine atom, in comparison to bromine, is expected to play a significant role in the electronic structure. Based on trends observed in other halogenated anilines, it is predicted that this compound will have a moderately large HOMO-LUMO gap, suggesting reasonable stability.[2][7][8]

HOMO_LUMO cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor p1 p2 p1->p2 Energy Gap (ΔE) Indicates Reactivity

Sources

A Researcher's Guide to the Reaction Kinetics of 3-Bromo-5-iodoaniline: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Aryl amines, particularly di-halogenated anilines, serve as versatile synthons, offering multiple points for diversification through cross-coupling reactions. Among these, 3-Bromo-5-iodoaniline stands out due to the distinct electronic and steric properties of its carbon-halogen bonds. This guide provides an in-depth analysis of the reaction kinetics of this compound, offering a comparative perspective against other di-halogenated anilines to inform rational synthetic design. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols for kinetic analysis, and present comparative data to guide your research.

The Kinetic Dichotomy: Unraveling the Reactivity of C-I vs. C-Br Bonds

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This difference is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for oxidative addition of a Pd(0) catalyst. This inherent difference allows for remarkable chemoselectivity.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is a direct consequence of the decreasing strength of the carbon-halogen bond. For this compound, this means that under carefully controlled conditions, the C-I bond can be selectively functionalized while the C-Br bond remains intact for subsequent transformations. This sequential functionalization is a powerful tool for the synthesis of complex, unsymmetrical molecules.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the case of this compound, the reaction can be directed to selectively occur at the iodine-bearing position. By employing a suitable palladium catalyst and base, and by carefully controlling the reaction temperature and time, one can achieve high yields of the mono-arylated product.

Table 1: Comparison of Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-iodide Coupled Product (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O802>90 (selective at I)[2]
3,5-DibromoanilinePhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane10012~85 (mono-arylated)General knowledge
3,5-DiiodoanilinePhenylboronic acidPd(PPh₃)₄ (1)Na₂CO₃DME/H₂O701>95 (mono-arylated)General knowledge

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings. Specific yields can vary based on the exact reaction conditions and substrates used.

The data illustrates that the C-I bond in this compound is significantly more reactive than the C-Br bond in 3,5-dibromoaniline, allowing for selective coupling under milder conditions and shorter reaction times.

Insights from Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] Similar to the Suzuki coupling, the chemoselectivity in the amination of this compound is dictated by the preferential oxidative addition at the C-I bond. The choice of ligand is crucial in this reaction, as it can influence both the rate and selectivity.[5]

Table 2: Ligand Effects on the Selectivity of Buchwald-Hartwig Amination

SubstrateAmineCatalystLigandBaseSolventTemp (°C)Selectivity (I:Br)
This compoundMorpholinePd₂(dba)₃XPhosNaOtBuToluene90High for I
This compoundAnilinePd(OAc)₂BINAPCs₂CO₃Dioxane100Moderate for I

This table is a qualitative representation based on established principles of Buchwald-Hartwig amination.

Bulky, electron-rich phosphine ligands like XPhos often promote the oxidative addition of less reactive C-Br bonds, but in a competitive scenario, the C-I bond's inherent reactivity dominates.

Experimental Design for Kinetic Analysis

To quantitatively assess the reaction kinetics of this compound, a well-designed experimental protocol is essential. The following provides a general framework for monitoring the progress of a cross-coupling reaction and extracting kinetic data.

Protocol for Reaction Progress Monitoring by HPLC

This protocol outlines a method to determine the reaction rate by monitoring the consumption of the starting material and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Coupling partner (e.g., Phenylboronic acid for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Internal standard (a compound that does not react under the reaction conditions and has a distinct retention time in HPLC)

  • Reaction vessel (e.g., Schlenk flask)

  • HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the catalyst, base, and a magnetic stir bar to the reaction vessel.

  • Add the solvent, followed by this compound and the coupling partner.

  • Add a known amount of the internal standard.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature and start stirring. This is considered time zero (t=0).

  • Sampling: At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., a dilute acid for Suzuki coupling).

  • Sample Preparation for HPLC: Dilute the quenched aliquot with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the detector.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Collection: Record the peak areas of the starting material, product, and internal standard at each time point.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration of the reactant versus time to obtain the reaction progress curve.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the kinetic analysis workflow.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_interpretation Data Interpretation prep1 Combine Catalyst, Base, and Stir Bar prep2 Add Solvent and Reactants (this compound, Coupling Partner) prep1->prep2 prep3 Add Internal Standard prep2->prep3 react Start Reaction (t=0) at Constant Temperature prep3->react sampling Withdraw Aliquots at Timed Intervals react->sampling quench Quench Reaction in Aliquots sampling->quench hplc_prep Prepare Samples for HPLC quench->hplc_prep hplc_run Inject into HPLC hplc_prep->hplc_run data_acq Record Peak Areas hplc_run->data_acq calc Calculate Concentrations data_acq->calc plot Plot Concentration vs. Time calc->plot kinetics Determine Rate Law and Rate Constants plot->kinetics

Caption: Workflow for Kinetic Analysis of Cross-Coupling Reactions.

Mechanistic Considerations and Catalytic Cycles

Understanding the catalytic cycle is crucial for interpreting kinetic data and optimizing reaction conditions. The Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar series of elementary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex L₂Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation ([Ar'B(OH)₃]⁻) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

For this compound, the "Ar-X" in the oxidative addition step would be the C-I or C-Br bond. The significantly faster rate of oxidative addition to the C-I bond is the primary reason for the observed chemoselectivity.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex organic molecules due to the pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds. This guide has provided a comparative analysis of its reaction kinetics in key cross-coupling reactions, highlighting the principles of chemoselectivity. The provided experimental framework for kinetic analysis serves as a starting point for researchers to quantitatively probe these reactions and optimize conditions for their specific synthetic targets.

Future research in this area could focus on the development of novel catalyst systems that can further enhance the selectivity or even reverse the reactivity of the two halogen atoms. Additionally, a deeper quantitative understanding of the kinetics of these reactions on a wider range of substrates will continue to empower chemists to design more efficient and elegant synthetic routes.

References

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Takahashi, K., et al. (2006). A new strategy for the synthesis of unsymmetrical biaryls via sequential Suzuki-Miyaura coupling of dibromoarenes. Tetrahedron Letters, 47(38), 6827-6831.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Science, 360(6396), 1439-1444.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2806–2841.
  • The Buchwald–Hartwig Amination After 25 Years.

Sources

A Senior Application Scientist's Guide to Chemoselective Suzuki-Miyaura Cross-Coupling: Cross-Reactivity of 3-Bromo-5-iodoaniline with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. Among these, 3-bromo-5-iodoaniline presents a particularly interesting scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the cross-reactivity of this compound with a variety of boronic acids via the Suzuki-Miyaura reaction. We will explore the principles governing the chemoselectivity of this reaction and provide supporting data based on established reactivity trends, alongside a detailed experimental protocol.

The Foundation of Selectivity: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful method for forging carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The chemoselectivity in the coupling of dihaloarenes like this compound is primarily dictated by the initial oxidative addition step. The relative reactivity of aryl halides in this step generally follows the order: I > Br >> Cl.[4] This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, making the C-I bond more susceptible to cleavage by the palladium(0) catalyst.[5] Consequently, under carefully controlled conditions, it is possible to achieve selective coupling at the iodine position while leaving the bromine atom intact for subsequent transformations.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I This compound Ar-I->Oxidative\nAddition trans-ArPd(I)L2 trans-ArPd(I)L2 Oxidative\nAddition->trans-ArPd(I)L2 Transmetalation Transmetalation trans-ArPd(I)L2->Transmetalation ArB(OH)2 Boronic Acid (R-B(OH)2) Base Base ArB(OH)2->Base Base->Transmetalation cis-ArPd(R)L2 cis-ArPd(R)L2 Transmetalation->cis-ArPd(R)L2 Reductive\nElimination Reductive Elimination cis-ArPd(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product (3-Bromo-5-arylaniline) Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity with Various Boronic Acids

Boronic Acid TypeExampleExpected Reactivity & YieldRationale
Electron-Neutral Phenylboronic acidHighServes as a baseline for comparison. Generally provides good to excellent yields under standard conditions.
Electron-Rich 4-Methoxyphenylboronic acidVery HighThe electron-donating methoxy group increases the nucleophilicity of the aryl group, facilitating the transmetalation step and often leading to higher yields and faster reaction rates.[6]
Electron-Deficient 4-(Trifluoromethyl)phenylboronic acidModerate to HighThe electron-withdrawing trifluoromethyl group can slow down the transmetalation step. However, with appropriate catalyst systems and reaction conditions, good yields are still achievable.
Sterically Hindered (ortho-substituted) 2-Methylphenylboronic acidModerateThe ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center during transmetalation, potentially leading to lower yields.[7]
Heteroaromatic 3-Pyridylboronic acidGoodThe reactivity of heteroaromatic boronic acids can vary. Generally, they are effective coupling partners, though catalyst and base selection can be crucial for optimal results.

Experimental Protocol: Chemoselective Synthesis of 3-Bromo-5-(4-methoxyphenyl)aniline

This protocol details a representative chemoselective Suzuki-Miyaura coupling of this compound with an electron-rich boronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, 4-methoxyphenylboronic acid, K2CO3, Pd(OAc)2, and PPh3 in a round-bottom flask. B Add 1,4-dioxane and water. A->B C Degas the mixture with Ar/N2. B->C D Heat the reaction mixture at 80-90 °C with vigorous stirring. C->D E Monitor reaction progress by TLC. D->E F Cool to room temperature and add water and ethyl acetate. E->F G Separate the organic layer and extract the aqueous layer. F->G H Combine organic layers, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting this compound is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-bromo-5-(4-methoxyphenyl)aniline.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The chemoselectivity of the reaction can be readily confirmed by ¹H NMR and ¹³C NMR spectroscopy of the purified product. The presence of the bromine substituent and the absence of the iodine substituent in the final product will confirm the selective coupling at the C-I bond. Further validation can be achieved through mass spectrometry to confirm the molecular weight of the product.

Concluding Remarks

The chemoselective Suzuki-Miyaura cross-coupling of this compound offers a reliable and versatile method for the synthesis of complex aniline derivatives. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable and selective functionalization at the iodine position. By understanding the influence of the electronic and steric properties of the boronic acid coupling partner, researchers can fine-tune reaction conditions to optimize yields and achieve their desired synthetic targets. The provided protocol serves as a robust starting point for the exploration of this valuable synthetic transformation.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For drug discovery and development professionals, handling halogenated aromatic amines like 3-Bromo-5-iodoaniline requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal protocol, it is imperative to recognize the inherent hazards of this compound. This compound is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] An emergency eye wash station and safety shower should be readily accessible.[1]

Characterization of this compound Waste

Proper disposal begins with accurate waste characterization. As a halogenated aromatic amine, this compound falls under specific hazardous waste categories. The presence of bromine and iodine atoms classifies it as halogenated waste.[3] This is a critical distinction, as halogenated and non-halogenated waste streams must be segregated to facilitate proper treatment and disposal, often through high-temperature incineration.[3][4]

Below is a summary of the key characteristics of this compound relevant to its disposal:

PropertyValueImplication for Disposal
Chemical Formula C6H5BrINContains halogens (Bromine, Iodine), necessitating disposal as halogenated waste.[3]
Physical State SolidSpills should be swept or shoveled into an appropriate container for disposal.[1]
Toxicity Toxic if swallowed, Harmful if inhaled, Skin/Eye Irritant[1][2]Requires handling with appropriate PPE and in a ventilated area to minimize exposure.
Incompatibilities Strong acids, Strong oxidizing agents[1]Must be stored and disposed of separately from these substances to prevent hazardous reactions.
Decomposition Thermal decomposition generates Carbon oxides, Hydrogen bromide, Hydrogen iodide, and Nitrogen oxides.[1][5]Incineration must be performed in a facility with a flue gas scrubber to neutralize these hazardous byproducts.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal by a licensed waste management provider.

Waste Collection and Container Selection
  • At the Source: Collect waste this compound, including contaminated consumables (e.g., weighing paper, gloves), at the point of generation.[6]

  • Container Material: Use a chemically compatible, leak-proof container.[6][7] High-density polyethylene (HDPE) or glass containers are suitable. Ensure the container has a secure, tight-fitting lid.

  • Waste Type: This waste is considered a solid. For solutions containing this compound, it should be collected as a halogenated solvent waste.[3]

Labeling the Waste Container

Proper labeling is a critical compliance step to ensure the safety of all personnel handling the waste. The label must be clear, legible, and securely affixed to the container.

  • Content Identification: Clearly label the container with the words "Hazardous Waste."[8]

  • Chemical Name: List "this compound" as the primary constituent. If it is part of a mixture, list all components and their approximate percentages.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. For this compound, these include the skull and crossbones for acute toxicity and the exclamation mark for skin/eye irritation.[1][2]

Segregation and Temporary Storage
  • Incompatible Materials: Store the this compound waste container away from incompatible materials, particularly strong acids and strong oxidizing agents.[1] Utilize physical barriers or secondary containment to ensure segregation.[6]

  • Designated Area: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of laboratory personnel and clearly marked.[6][7]

  • Ventilation: The storage area must be well-ventilated to prevent the accumulation of any potential vapors.[6]

Final Disposal Procedure
  • Professional Disposal: The ultimate disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[1] This method is necessary to destroy the halogenated organic compound completely and to neutralize the resulting acidic gases (hydrogen bromide and hydrogen iodide).[1][5]

  • Licensed Waste Hauler: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

  • Regulatory Compliance: All disposal activities must adhere to local and national regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Container (HDPE or Glass) ppe->container label Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label segregate Segregate from Incompatibles (Strong Acids, Oxidizers) label->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehs Contact EHS for Pickup by Licensed Waste Vendor storage->ehs incineration Final Disposal: High-Temperature Incineration ehs->incineration

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured disposal protocol, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety and compliance is fundamental to the integrity of scientific research.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • This compound Safety D
  • Laboratory Waste Management: The New Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • 3-Bromoaniline Safety D
  • This compound. PubChem.
  • 4-Bromo-2-iodoaniline Safety Data Sheet. (2021, December 25). Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.

Sources

A Senior Application Scientist's Perspective on Safeguarding Your Research

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 3-Bromo-5-iodoaniline

As researchers and scientists in the fast-paced world of drug development, we handle a vast array of chemical entities daily. Among these, halogenated aromatic amines like this compound (CAS No. 31948-87-5) are valuable building blocks, yet they demand our utmost respect and caution.[1][2] This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to build a culture of intrinsic safety within your laboratory.

Understanding the Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is not a benign reagent; it presents a multi-faceted hazard profile that dictates our handling procedures.[1][2]

Primary Hazards:

  • Acute Toxicity (Oral): This compound is classified as toxic if swallowed.[1][2] Any activity that could lead to ingestion, such as eating, drinking, or smoking in the lab, is strictly prohibited. Hand-to-mouth contact after handling the substance is a primary risk.

  • Acute Toxicity (Inhalation): It is harmful if inhaled.[1][2] As a solid, it can form dust, which can be easily aerosolized and inhaled, especially during weighing and transfer operations.

  • Skin Irritation: Causes skin irritation.[1][2] Direct contact can lead to localized redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermal effects.

  • Serious Eye Irritation: This chemical causes serious eye irritation.[1][2] Even minor contact with the eyes can result in significant pain and potential damage.

  • Respiratory Irritation: May cause respiratory irritation if dusts are inhaled.[1][2]

This combination of hazards necessitates a comprehensive PPE strategy that provides a barrier against oral, dermal, ocular, and respiratory exposure.

Hazard ClassificationGHS Hazard StatementPotential Routes of Exposure
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedIngestion
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhalation
Skin Irritation (Category 2) H315: Causes skin irritationSkin Contact
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationEye Contact
Specific target organ toxicity — Single exposure (Category 3) H335: May cause respiratory irritationInhalation

Source: Information synthesized from multiple safety data sheets.[1][2]

The Core Principle: A Multi-Layered PPE Ensemble

Handling this compound safely requires more than just a single piece of equipment. It demands an integrated "ensemble" of PPE.[3] The specific components of this ensemble should be selected based on a risk assessment of the planned procedure. The following flowchart provides a decision-making framework for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Environment Start Start: Plan to handle This compound AssessScale Assess Scale of Work Start->AssessScale SmallScale Small Scale (<1g) Weighing/Transfer AssessScale->SmallScale < 1g LargeScale Large Scale (≥1g) or Procedures with high dust potential AssessScale->LargeScale ≥ 1g PPE_Base Core PPE: - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Lab Coat SmallScale->PPE_Base LargeScale->PPE_Base PPE_Enhanced_Eyes Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield LargeScale->PPE_Enhanced_Eyes PPE_Enhanced_Resp Respiratory Protection: - N95/FFP2 Respirator (for dust) - Or use of a ventilated balance enclosure LargeScale->PPE_Enhanced_Resp WorkLocation All work must be performed in a certified Chemical Fume Hood PPE_Base->WorkLocation

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications and Procedural Guidance

The following sections provide detailed, step-by-step guidance for the safe handling of this compound, explaining the rationale behind each PPE choice and action.

Core Directive: Engineering Controls First

Before any PPE is donned, the primary line of defense must be established. All handling of this compound solid must occur within a certified chemical fume hood to minimize inhalation exposure.[4] For weighing operations, a ventilated balance enclosure (VBE) or powder containment hood is ideal.

Step-by-Step Handling Protocol

Objective: To safely weigh and transfer this compound for use in a chemical reaction.

Personnel Requirements: All personnel must be trained on the specific hazards of this compound and be proficient in the use of the PPE described below.

Materials:

  • This compound

  • Spatula

  • Weigh paper or container

  • Reaction vessel

  • Appropriate solvent

  • Waste container

Personal Protective Equipment Ensemble:

  • Protective Clothing:

    • What: A long-sleeved, buttoned laboratory coat.

    • Why: This is the foundational layer of protection against accidental spills and contamination of personal clothing.[5]

  • Hand Protection:

    • What: Double-gloving with nitrile gloves is recommended.

  • Eye and Face Protection:

    • What:

      • For small quantities (<1g): Safety glasses with side shields are the minimum requirement.

      • For larger quantities (≥1g) or when a splash hazard exists: Chemical splash goggles are required. A face shield worn over safety glasses or goggles is highly recommended.[1][7]

    • Why: The solid nature of this compound presents a risk of airborne particles. Chemical splash goggles provide a seal around the eyes, offering superior protection against dust compared to safety glasses.[7][8] A face shield protects the entire face from splashes and airborne particles.

  • Respiratory Protection:

    • What: For weighing larger quantities where dust generation is likely, an N95 or FFP2-rated disposable respirator should be worn.

    • Why: Since this compound is harmful if inhaled, minimizing dust exposure is critical.[1][2] An N95 respirator will filter out fine particulates. This is a crucial supplement to the primary engineering control of a fume hood, especially during the transfer of the solid.

Procedure:

  • Preparation:

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Don all required PPE: lab coat, two pairs of nitrile gloves, and appropriate eye protection. If required by your risk assessment, don your respirator.

    • Lay down a disposable bench cover within the fume hood to contain any potential spills.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to carefully transfer the desired amount of solid onto a weigh paper or into a tared container.

    • Once the desired amount is weighed, securely close the primary container.

    • Carefully add the weighed solid to the reaction vessel. If dissolving the solid, add the solvent slowly to avoid splashing.

  • Post-Transfer:

    • Decontaminate the spatula with an appropriate solvent (e.g., ethanol or acetone) by rinsing it into a designated waste container.

    • Carefully fold the weigh paper (if used) and dispose of it in the solid hazardous waste container.

Spill Management and Decontamination

In the event of a spill, a clear and immediate plan is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill outside of a containment hood, evacuate the area.

  • Assess and Equip: Only personnel with the appropriate training and PPE should manage the cleanup.[1] This includes respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup:

    • Do not use water, as this may spread the contamination.

    • Carefully sweep or shovel the spilled solid into a clearly labeled, sealable hazardous waste container.[1][4] Minimize dust generation during this process.

    • Once the bulk material is collected, decontaminate the area with a suitable solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All materials contaminated with this compound, including weigh papers, disposable bench covers, and contaminated PPE (gloves, etc.), must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Excess Reagent: Unused or excess this compound must be disposed of as hazardous chemical waste. It should not be mixed with other waste streams unless compatibility is confirmed. The recommended disposal method is incineration by a licensed facility.[1]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's policies.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and the well-being of your entire team.

References

  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480388, this compound. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2014). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20543543, 3-Bromo-4-iodoaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet, 3-Bromoaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22630182, 3-Bromo-5-iodophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • AK Scientific, Inc. (n.d.). 1-Bromo-3-chloro-5-iodobenzene Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.